molecular formula C10H10N2O2 B1425261 ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate CAS No. 1167056-36-1

ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Número de catálogo: B1425261
Número CAS: 1167056-36-1
Peso molecular: 190.2 g/mol
Clave InChI: IWRBCFHIOKZTJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-3-5-11-8(7)4-6-12-9/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBCFHIOKZTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676827
Record name Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-36-1
Record name Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (CAS: 1167056-36-1), a critical scaffold in modern medicinal chemistry.[1]

Scaffold Class: 5-Azaindole (Pyrrolo[3,2-c]pyridine) Primary Application: Kinase Inhibitor Design & Bioisosteric Replacement[1]

Executive Summary

Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate represents a strategic building block in drug discovery, specifically within the 5-azaindole class. As a bioisostere of the indole ring, the 5-azaindole core offers improved aqueous solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen at position 5. The ethyl ester functionality at position 4 provides a versatile handle for orthogonal diversification, allowing medicinal chemists to access complex chemical space around the "hinge-binding" core of kinase inhibitors (e.g., JAK, FMS, and PAK1 inhibitors).

Structural & Electronic Analysis

The compound consists of a fused bicyclic system: a pyrrole ring fused to a pyridine ring across the [3,2-c] bond.

FeatureDescriptionMedicinal Chemistry Implication
Core System 5-Azaindole (Pyrrolo[3,2-c]pyridine)Lowers LogP compared to indole; Pyridine N acts as an H-bond acceptor.[1]
Position 4 Ethyl Carboxylate (Ester)Electron-withdrawing group (EWG); deactivates the ring towards electrophilic attack; precursor to amides/alcohols.[1]
Position 1 Pyrrole NHStrong H-bond donor (pKa ~13); critical for binding to Glu/Asp residues in kinase active sites.[1]
Position 5 Pyridine NitrogenH-bond acceptor; often interacts with the "hinge region" backbone NH in kinases.[1]
Electronic Distribution

Unlike the electron-rich indole, the 5-azaindole core is electron-deficient due to the pyridine nitrogen. The addition of the carboxylate at C4 further decreases electron density, making the C2 and C3 positions less susceptible to oxidation but also less reactive toward electrophilic aromatic substitution (SEAr) compared to unsubstituted azaindoles.

Synthetic Pathways

The synthesis of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate typically proceeds through the construction of the 5-azaindole core followed by functionalization, or via carbonylation of a halogenated precursor.

Pathway A: Pd-Catalyzed Carbonylation (Preferred Industrial Route)

This route ensures high regioselectivity and scalability.[1] It starts from 4-chloro-1H-pyrrolo[3,2-c]pyridine , which is synthesized via the Batcho-Leimgruber method.

Phase 1: Core Construction (Batcho-Leimgruber)[1]
  • Precursor: 2-Chloro-4-methyl-3-nitropyridine.[1]

  • Enamine Formation: Condensation with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) yields the enamine intermediate.
    
  • Cyclization: Reductive cyclization using Iron/Acetic acid or H2/Pd-C affords 4-chloro-1H-pyrrolo[3,2-c]pyridine .[1]

Phase 2: Carbonylation

The 4-chloro intermediate undergoes palladium-catalyzed carbonylative esterification.

  • Catalyst: Pd(OAc)₂ / dppp (1,3-Bis(diphenylphosphino)propane).[1]

  • Reagent: Carbon Monoxide (CO) gas (balloon or autoclave).[1]

  • Solvent/Nucleophile: Ethanol (acts as both solvent and reactant).[1]

  • Base: Triethylamine (Et₃N).[1]

Visualization of Synthesis Logic

Synthesis Start 2-Chloro-4-methyl- 3-nitropyridine Enamine Enamine Intermediate Start->Enamine DMF-DMA, 110°C (Condensation) Core 4-Chloro-1H-pyrrolo [3,2-c]pyridine Enamine->Core Fe, AcOH, 80°C (Reductive Cyclization) Product Ethyl 1H-pyrrolo [3,2-c]pyridine- 4-carboxylate Core->Product Pd(OAc)2, dppp CO (g), EtOH, Et3N (Carbonylation)

Figure 1: Step-wise synthesis of the target ester from pyridine precursors via the Batcho-Leimgruber and Carbonylation sequence.

Experimental Protocols

Note: All reactions must be performed in a fume hood. Azaindoles and their precursors can be toxic.

Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine[1][2]
  • Enamine Formation:

    • Charge a flask with 2-chloro-4-methyl-3-nitropyridine (1.0 eq) and DMF-DMA (3.0 eq) in anhydrous DMF.

    • Heat to 110°C for 4 hours. Monitor by TLC (disappearance of starting material).

    • Concentrate in vacuo to yield the crude dark red enamine.

  • Reductive Cyclization:

    • Dissolve the crude enamine in glacial acetic acid (AcOH).

    • Add Iron powder (Fe, 5.0 eq) portion-wise at 60°C (Caution: Exothermic).[1]

    • Heat to 80°C for 2 hours.

    • Filter through Celite while hot.[2] Dilute filtrate with water and neutralize with NaHCO₃.

    • Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.[2]

    • Yield: ~65-75% (Tan solid).[1]

Protocol 2: Carbonylation to Ethyl Ester
  • Setup: Use a high-pressure reactor or a sturdy glass flask with a CO balloon (depending on scale/safety regs).

  • Reagents:

    • 4-Chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)[1]

    • Pd(OAc)₂ (0.05 eq)[1]

    • dppp (0.1 eq)[1]

    • Triethylamine (2.0 eq)[1]

    • Ethanol (Absolute, 0.2 M concentration)[1]

  • Procedure:

    • Purge the vessel with Nitrogen (N₂) for 10 mins.

    • Add solid reagents and solvent.[3]

    • Purge with Carbon Monoxide (CO) three times.[1]

    • Heat to 90°C under CO atmosphere (balloon pressure or 5 atm in autoclave) for 16 hours.

  • Workup:

    • Cool to room temperature.[2] Filter through a pad of Celite to remove Pd black.

    • Concentrate the filtrate.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).[1]

    • Product: White to pale yellow solid.

Reactivity & Medicinal Chemistry Utility[5]

Functionalization Strategy

The ethyl ester at C4 is a "gateway" functional group. It allows for the rapid generation of libraries:

  • Saponification: LiOH/THF/H₂O

    
    Carboxylic Acid  (Solubility enhancement, salt formation).
    
  • Amidation: AlMe₃/Amine or Acid coupling

    
    Amides  (H-bond acceptors/donors for pocket specificity).
    
  • Reduction: LiAlH₄

    
    Primary Alcohol  (Linker attachment point).
    
Kinase Binding Mode

The 5-azaindole scaffold mimics the purine ring of ATP.

  • Hinge Binder: The N1-H (donor) and N5 (acceptor) motif often forms a bidentate H-bond with the kinase hinge region (e.g., Glu/Leu backbone).[1]

  • Solvent Front: Substituents at C4 (the ester) project towards the solvent front or the ribose binding pocket, making it an ideal vector for solubilizing groups (e.g., morpholine, piperazine via amide coupling).

SAR Center Ethyl 1H-pyrrolo [3,2-c]pyridine-4-carboxylate N1 N1-H: Hinge Donor Center->N1 N5 N5: Hinge Acceptor Center->N5 C4 C4-Ester: Solvent Front Vector (Library Generation) Center->C4 C3 C3: Electrophilic Trap (Halogenation/Formylation) Center->C3

Figure 2: Structure-Activity Relationship (SAR) map highlighting key interaction points.

References

  • Compound Identification & Properties

    • Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (CAS 1167056-36-1).[1][4] BLD Pharm. Retrieved from

  • Synthetic Methodology (Core Synthesis)

    • Synthesis of substituted 4-, 5-, 6-, and 7-azaindoles from aminopyridines.[5] Organic Letters (ACS).[1] Retrieved from [1]

    • Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Reference for Azaindole handling).[1] Organic Syntheses.[2][6][7][8][9][10] Retrieved from [1]

  • Medicinal Chemistry Applications

    • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. NIH/PubMed. Retrieved from

    • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Taylor & Francis Online. Retrieved from [1]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the embedded pyridine ring offers unique opportunities for hydrogen bonding and modulation of physicochemical properties. Consequently, derivatives of this scaffold have shown significant potential as kinase inhibitors for the treatment of cancers and inflammatory diseases, as well as potent antiproliferative agents against melanoma.[1][2][3] Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a key intermediate in the synthesis of these biologically active molecules, making robust and efficient synthetic pathways to this compound highly valuable.

This technical guide provides a detailed exploration of the core synthesis pathways for ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate. It is designed to offer not just a series of steps, but a deeper understanding of the causality behind the experimental choices, empowering researchers to adapt and optimize these methods for their specific needs.

Strategic Approaches to the 1H-pyrrolo[3,2-c]pyridine Core

The construction of the 1H-pyrrolo[3,2-c]pyridine bicyclic system is the central challenge in the synthesis of the target molecule. Two primary strategies have emerged as the most effective:

  • Reductive Cyclization of Substituted Nitropyridines: This approach involves the formation of the pyrrole ring onto a pre-existing, appropriately functionalized pyridine core. The key transformation is a reductive cyclization of a nitro group, which is strategically positioned to react with a side chain to form the five-membered ring. This method is often favored due to the commercial availability of a wide range of substituted pyridines.

  • Post-Cyclization Functionalization: In this strategy, the 1H-pyrrolo[3,2-c]pyridine core is synthesized first, often with a handle for further chemical modification, such as a halogen atom. The desired ethyl carboxylate group is then introduced at the 4-position in a subsequent step. This approach can be advantageous when direct introduction of the carboxylate group is challenging or when a common intermediate is desired for the synthesis of a library of derivatives.

This guide will now delve into the practical implementation of these strategies, providing detailed protocols and mechanistic insights.

Pathway 1: Reductive Cyclization of a Substituted 3-Nitropyridine

This pathway is a highly convergent and efficient method for the synthesis of the target molecule. It leverages the reductive cyclization of a carefully chosen nitropyridine precursor. While a direct protocol for the 4-carboxylate is not extensively reported, a robust synthesis can be designed based on analogous preparations of isomeric azaindole carboxylates.[4]

Overall Synthetic Strategy

The synthesis commences with a commercially available substituted 3-nitropyridine, which is elaborated to introduce a pyruvate side chain. This intermediate then undergoes a reductive cyclization to form the pyrrole ring and yield the desired ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate.

Reductive Cyclization Pathway A Substituted 3-Nitropyridine B Ethyl 2-(3-nitropyridin-4-yl)-3-oxobutanoate A->B Condensation with ethyl acetoacetate C Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate B->C Reductive Cyclization (e.g., H2, Pd/C) Post-Cyclization Carbonylation Pathway A (E)-2-bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide B 4-Bromo-1H-pyrrolo[3,2-c]pyridine A->B Reductive Cyclization (e.g., Fe, AcOH) C Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate B->C Pd-catalyzed Carbonylation (CO, EtOH, Pd(OAc)₂, dppf)

Sources

Structural Elucidation and Spectral Profiling: Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (CAS: 1167056-36-1) represents a critical scaffold in medicinal chemistry, specifically within the 5-azaindole class. As a bioisostere of indole and purine, this core is frequently utilized in the development of kinase inhibitors (e.g., JAK, VEGF pathways).

The functionalization at the C4 position distinguishes this molecule from the more common 2- or 6-substituted isomers. This guide provides a rigorous technical framework for the spectral characterization of this specific regioisomer, focusing on distinguishing features in NMR, IR, and Mass Spectrometry.

Structural Definition & Synthetic Context[1][2][3]

To interpret spectral data accurately, the atomic numbering must be standardized. The 5-azaindole system follows a specific IUPAC numbering scheme where the pyridine nitrogen is at position 5.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 190.20 g/mol [1][2]

  • Core Scaffold: 1H-pyrrolo[3,2-c]pyridine (5-azaindole)

  • Substituent: Ethyl ester at C4 (adjacent to the bridgehead C3a and pyridine nitrogen N5).

Synthetic Route Implications

This molecule is often synthesized via Pd-catalyzed carbonylation of 4-chloro-5-azaindole or through Heck-type cyclization of aminopyridines.

  • Impurity Alert: Look for residual Palladium (darkening of solid), phosphine oxides (³¹P NMR), or unreacted 4-chloro precursors (distinct isotopic pattern in MS).

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The fragmentation pattern of azaindole esters is characteristic and predictable.

Experimental Protocol (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Expected Retention: Moderate polarity; elutes earlier than non-polar 4-chloro derivatives but later than the free acid.

Fragmentation Logic

The molecular ion (


) typically undergoes a sequential loss of the alkoxy group and carbonyl functionality.
  • Parent Ion:

    
     191 (Base peak in soft ionization).
    
  • Loss of Ethoxy (OEt): Cleavage of the ester bond yields the acylium ion (

    
     145).
    
  • Loss of CO: Subsequent decarbonylation stabilizes the ring system (

    
     117/118).
    

MS_Fragmentation M_Ion [M+H]+ m/z 191.08 (Parent) Frag_1 [M - OEt]+ m/z 145 (Acylium Ion) M_Ion->Frag_1 - EtOH (46 Da) Frag_2 [M - OEt - CO]+ m/z 117 (Azaindole Core) Frag_1->Frag_2 - CO (28 Da)

Figure 1: Predicted ESI-MS fragmentation pathway for ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate.

Infrared Spectroscopy (FT-IR)[6]

IR is used primarily to confirm the oxidation state of the carbon at position 4 (ester vs. alcohol or acid) and the integrity of the N-H bond.

Functional GroupWavenumber (

)
IntensityAssignment
N-H Stretch 3150 – 3400Medium, BroadPyrrole N-H (H-bonding dependent)
C=O Stretch 1710 – 1725Strong, SharpConjugated Ester Carbonyl
C=C / C=N 1580 – 1620MediumPyridine/Pyrrole Ring Skeletal Vibrations
C-O Stretch 1250 – 1280StrongEster C-O-C stretch

NMR Spectroscopy: The Definitive Characterization

NMR is the only method to definitively distinguish the 4-isomer from the 6-isomer. The proximity of the ester group to the pyrrole ring (H3) and the pyridine nitrogen (N5) creates a unique chemical shift environment.

Solvent Selection

DMSO-d6 is the recommended solvent. Chloroform-d (


) may cause peak broadening of the N-H proton or poor solubility for this polar heterocycle.
¹H NMR Data (400 MHz, DMSO-d6)
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Logic
NH (1) 11.8 – 12.2Broad Singlet-Exchangeable acidic proton.
H-6 8.45 – 8.55Doublet (d)

Ortho to N5; most deshielded aromatic proton.
H-2 7.55 – 7.65Triplet/dd

Alpha to pyrrole nitrogen.
H-7 7.40 – 7.50Doublet (d)

Ortho to bridgehead; couples with H-6.
H-3 6.90 – 7.10Doublet/dd

Beta to pyrrole N; deshielded by C4-ester proximity.
OCH₂ 4.35 – 4.45Quartet (q)

Methylene of ethyl ester.
CH₃ 1.35 – 1.45Triplet (t)

Methyl of ethyl ester.
¹³C NMR Highlights
  • Carbonyl (C=O): ~165 ppm.

  • C-6 (Pyridine): ~140-145 ppm (Deshielded by N).

  • C-4 (Ipso): ~130-135 ppm (Quaternary carbon bearing the ester).

Critical Validation: Distinguishing Regioisomers (4- vs 6-substituted)

The most common synthetic error is producing the 6-isomer. You must use 2D NMR (HMBC/NOESY) to validate the 4-position.

  • HMBC Strategy: Look for a long-range coupling between H-3 (pyrrole) and the Ester Carbonyl .

    • If 4-isomer: H-3 is 3 bonds away from the C=O (via C3a-C4). Correlation Observed.

    • If 6-isomer: H-3 is too far (5+ bonds) from the C=O at C6. No Correlation.

  • NOESY Strategy: Look for spatial proximity between the Ethyl Group and H-3 .

    • 4-isomer: The ethyl group is spatially close to H-3.

    • 6-isomer: The ethyl group is spatially close to H-7, not H-3.

NMR_Logic cluster_0 HMBC Connectivity Check cluster_1 NOESY Spatial Check Node_H3 Proton H-3 (Pyrrole Ring) Node_CO Carbonyl C=O (Ester) Node_H3->Node_CO Strong 3-bond correlation CONFIRMS 4-POSITION Node_Ethyl Ethyl Group (OCH2) Node_Ethyl->Node_H3 Strong Interaction (If 4-isomer) Node_H7 Proton H-7 (Pyridine Ring) Node_Ethyl->Node_H7 NO Interaction (If 4-isomer)

Figure 2: Logic flow for confirming regiochemistry using 2D NMR techniques.

References

  • Biological Activity of Pyrrolo[3,2-c]pyridines

    • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives (Contextual reference for azaindole numbering and bioactivity).
    • Source: MDPI Molecules.
    • URL:[Link]

  • Synthesis of Azaindoles

    • Title: Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.[3]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Mass Spectrometry of Indole Esters

    • Title: Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
    • Source: ResearchG
    • URL:[Link]

  • Compound Registry

    • Title: Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxyl
    • Source: PubChem / MySkinRecipes (Catalog D
    • URL:[Link](Note: Link directs to the 2-isomer for structural comparison; specific 4-isomer data is derived from catalog 1167056-36-1).

Sources

An In-depth Technical Guide to the Physicochemical Properties and Reactivity of Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a heterocyclic compound built upon the azaindole scaffold, a privileged structure in medicinal chemistry. Its unique fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring imparts a distinct profile of reactivity and biological potential. This guide provides a comprehensive analysis of its known physical properties, a predictive exploration of its spectral characteristics, and an in-depth look at its chemical reactivity. As a key intermediate, this molecule serves as a foundational building block for the synthesis of potent kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases.[1] The methodologies for its characterization and the rationale behind its synthetic utility are detailed for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.

Section 1: Introduction to the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, is a significant pharmacophore in modern drug discovery. The strategic placement of nitrogen atoms and the fused aromatic system allows for a variety of intermolecular interactions with biological targets, including hydrogen bonding, π-π stacking, and coordination. Derivatives of this scaffold have demonstrated remarkable efficacy as anticancer agents, with some acting as potent inhibitors of tubulin polymerization by binding to the colchicine site.[2][3] Furthermore, the broader class of pyrrolopyridines includes approved drugs and promising clinical candidates for treating cancer and arthritis, often by targeting protein kinases.[4] Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate represents a crucial, functionalized starting material, providing a chemical handle (the ethyl ester) for further molecular elaboration and library development.

Caption: Structure of Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate.

Section 2: Core Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. They provide the first layer of data for assessing purity and predicting behavior in various experimental conditions.

PropertyValueSource / Justification
Molecular Formula C₁₀H₁₀N₂O₂[1][5][6]
Molecular Weight 190.20 g/mol [1][5][6][7]
Appearance Solid, likely white to light-yellow crystalline powder.Predicted based on analogous compounds.[7]
Boiling Point 388°C (at 760 mmHg)[1]
Melting Point Data not available in surveyed literature.The melting point is a crucial indicator of purity; a sharp melting point is expected for a pure crystalline solid.[7]
Solubility Poorly soluble in water; Soluble in organic solvents such as dichloromethane, chloroform, and DMF.Predicted based on analogous compounds.[7] This solubility profile is ideal for organic synthesis and purification via chromatography.
Storage Store at room temperature under a dry, sealed atmosphere.[1]

Section 3: Spectroscopic Characterization - A Predictive Analysis

Definitive structural confirmation relies on a combination of spectroscopic techniques. While public spectral data for this specific molecule is scarce, its characteristic features can be reliably predicted based on its constituent functional groups and data from closely related analogs.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:

    • Aromatic Region (δ 7.0-9.0 ppm): Several distinct signals corresponding to the protons on the pyridine and pyrrole rings. The exact chemical shifts and coupling patterns would confirm the substitution pattern.

    • Pyrrole N-H (δ ~10-12 ppm): A characteristically broad singlet, which is often exchangeable with D₂O. Its downfield shift is due to its involvement in the aromatic system.

    • Ethyl Ester Group: A quartet at approximately δ 4.3-4.5 ppm (for the -OCH₂- group) and a triplet at approximately δ 1.3-1.5 ppm (for the -CH₃ group), with a coupling constant (J) of ~7 Hz.

  • ¹³C NMR: The carbon spectrum would corroborate the structure:

    • Carbonyl Carbon (δ ~160-170 ppm): The ester carbonyl carbon would appear as a distinct peak in the downfield region.

    • Aromatic Carbons (δ ~100-150 ppm): A series of signals corresponding to the carbons of the fused heterocyclic core.

    • Ethyl Group Carbons: Signals for the -OCH₂- carbon (δ ~60-65 ppm) and the -CH₃ carbon (δ ~14-15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present:

  • N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹, corresponding to the pyrrole N-H group.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C=O Ester Stretch: A very strong, sharp, and unmistakable absorption band in the range of 1700-1725 cm⁻¹. This is one of the most diagnostic peaks.[8]

  • C=C and C=N Stretches: A series of bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic rings.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₀H₁₀N₂O₂ (190.0742 g/mol ).[6]

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl ester functionality.

Section 4: Chemical Reactivity and Synthetic Utility

The reactivity of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is governed by the interplay of its three key components: the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the electrophilic ester group. This duality makes it a versatile synthetic intermediate.

main_mol Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate N_H Pyrrole N-H main_mol->N_H Deprotonation (strong base) N-Alkylation/Arylation Py_N Pyridine N main_mol->Py_N Protonation (acid) Coordination to Metals Ester Ester Carbonyl main_mol->Ester Nucleophilic Acyl Substitution (Hydrolysis, Amidation) Aromatic Aromatic Core main_mol->Aromatic Electrophilic Substitution (e.g., Halogenation)

Caption: Key Reactive Sites and Potential Transformations.

Key Transformations
  • Reactions at the Pyrrole Nitrogen: The N-H proton is moderately acidic and can be removed by a strong base (e.g., NaH, LHMDS) to generate a nucleophilic anion.[9] This anion can then be reacted with various electrophiles (alkyl halides, aryl halides via coupling) to install substituents at the N-1 position, a common strategy in medicinal chemistry to modulate solubility and target engagement.

  • Reactions at the Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes it basic and susceptible to protonation by acids. It can also act as a ligand to coordinate with metal catalysts, which can sometimes influence reactivity at other positions.

  • Manipulation of the Ester Group: The ethyl ester is a versatile handle for derivatization.

    • Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup will yield the corresponding carboxylic acid. This acid can then be coupled with amines (using standard peptide coupling reagents like HATU or EDC) to form a wide array of amides, a strategy used to synthesize potent diarylamide-based anticancer agents.[10]

    • Transesterification: Reaction with a different alcohol under acidic or basic conditions can change the ester group.

  • Aromatic Core Substitution: The fused ring system can undergo electrophilic aromatic substitution. The electron-rich pyrrole portion is generally more susceptible to electrophiles than the pyridine ring. Reactions like halogenation (with NBS or NCS) would likely occur on the pyrrole ring, installing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).

Section 5: Experimental Protocols for Characterization

The following protocols represent self-validating systems for ensuring the identity and purity of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate.

Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Rationale: HPLC is the gold standard for determining the purity of organic compounds. A single, sharp peak on the chromatogram is a strong indicator of a pure substance.

  • Methodology:

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Instrumentation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to 254 nm.

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Elution: Run a linear gradient from 5% Solvent B to 95% Solvent B over 20 minutes at a flow rate of 1 mL/min.

    • Analysis: Inject 10 µL of the sample solution. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected.

cluster_workflow HPLC Purity Workflow prep 1. Sample Preparation (1 mg/mL in ACN/H₂O) inject 2. HPLC Injection (10 µL) prep->inject separate 3. Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect 4. UV Detection (λ = 254 nm) separate->detect analyze 5. Data Analysis (Peak Integration) detect->analyze report 6. Purity Report (% Area) analyze->report

Caption: Workflow for HPLC Purity Determination.

Protocol: Structural Confirmation by NMR Spectroscopy
  • Rationale: NMR provides unambiguous evidence of chemical structure by mapping the chemical environment of ¹H and ¹³C nuclei.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Note: DMSO-d₆ is often preferred as it ensures the N-H proton is clearly visible and does not exchange away.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher NMR spectrometer.

    • Analysis: Process the spectra and integrate the ¹H signals. The chemical shifts, coupling constants, and integration values should be fully consistent with the proposed structure as described in Section 3.1.

Section 6: Conclusion and Future Outlook

Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is more than a simple chemical; it is a strategically designed building block for the creation of complex, biologically active molecules. Its physicochemical properties make it amenable to standard laboratory synthesis and purification techniques, while its predictable spectroscopic signature allows for straightforward characterization. The true value of this compound lies in its versatile reactivity, offering multiple handles for derivatization to explore structure-activity relationships. As the demand for novel therapeutics, particularly in oncology, continues to grow, scaffolds like 1H-pyrrolo[3,2-c]pyridine will remain at the forefront of medicinal chemistry research. Future work will undoubtedly focus on creating diverse libraries from this intermediate to screen against an expanding array of kinases and other disease-relevant targets.

References

  • Pipzine Chemicals. ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate.
  • MySkinRecipes. Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate.
  • PMC (NIH). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Pipzine Chemicals. Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.
  • Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubChem. ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.
  • ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).
  • PubMed. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2.

Sources

A Technical Guide to the Therapeutic Potential of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1H-pyrrolo[3,2-c]pyridine core, a key azaindole isomer, represents a versatile and privileged scaffold in modern medicinal chemistry. Its structural resemblance to the purine ring of ATP has positioned it as a foundational element for the development of targeted therapeutics, particularly in oncology. This guide provides an in-depth analysis of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate, not as an end-drug, but as a critical starting point for synthesizing potent inhibitors of fundamental disease processes. We will dissect three primary, validated therapeutic targeting strategies stemming from this scaffold: disruption of microtubule dynamics, inhibition of oncogenic protein kinases, and modulation of the immune system via the STING pathway. This document serves as a technical resource, offering not just mechanistic insights but also detailed, field-proven protocols to empower researchers in the validation and exploration of novel drug candidates derived from this promising chemical entity.

Introduction: The 1H-Pyrrolo[3,2-c]pyridine Scaffold

The fusion of a pyrrole and a pyridine ring gives rise to a class of heterocyclic compounds known as pyrrolopyridines, or azaindoles. These structures are of significant interest in drug discovery due to their ability to engage in a wide array of biological interactions, including hydrogen bonding and pi-stacking, which are critical for molecular recognition of therapeutic targets. The 1H-pyrrolo[3,2-c]pyridine isomer, in particular, has emerged as a successful framework for kinase inhibitors, as it effectively mimics the purine base of adenosine triphosphate (ATP), enabling competitive inhibition at the enzyme's hinge region.[1]

Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a key intermediate, providing a chemically tractable handle (the ethyl ester) for the elaboration and synthesis of diverse compound libraries.[2] Its core structure serves as the foundational blueprint for molecules designed to interfere with aberrant cellular signaling and proliferation. This guide will explore the primary therapeutic avenues where this scaffold has demonstrated significant potential.

Primary Therapeutic Area: Oncology

The most robust and well-documented applications for 1H-pyrrolo[3,2-c]pyridine derivatives are in the field of oncology. Research has identified at least three distinct mechanisms through which compounds derived from this scaffold can exert potent anticancer effects.

Target Strategy 1: Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, motility, and intracellular transport. Their critical role in forming the mitotic spindle makes them a long-standing, validated target for anticancer drugs. Agents that interfere with microtubule dynamics can halt cell division and induce apoptosis.

Mechanism of Action: Colchicine-Binding Site Inhibition

Recent studies have shown that specifically designed 1H-pyrrolo[3,2-c]pyridine derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[3][4] This binding event physically prevents the tubulin dimers from assembling into microtubules. The consequence at a cellular level is a profound disruption of the microtubule network, leading to:

  • Mitotic Arrest: Cells are unable to form a functional mitotic spindle, causing them to arrest in the G2/M phase of the cell cycle.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]

One notable derivative, compound 10t from a 2024 study, exhibited potent activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[3][4] This demonstrates the high potency that can be achieved by optimizing substitutions on the core scaffold.

Illustrative Pathway: Microtubule Dynamics and Inhibition

Microtubule_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Pyrrolo[3,2-c]pyridine Derivative cluster_2 Cellular Consequence Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Dimers Derivative 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin Dimer_Inhibited Tubulin Dimer (Colchicine Site Bound) Derivative->Tubulin Dimer_Inhibited Binds to Colchicine Site Polymerization_Blocked Polymerization Blocked Tubulin Dimer_Inhibited->Polymerization_Blocked Mitotic_Arrest G2/M Phase Cell Cycle Arrest Polymerization_Blocked->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by a 1H-pyrrolo[3,2-c]pyridine derivative.

Target Strategy 2: Protein Kinase Inhibition

The human kinome contains over 500 protein kinases, many of which become dysregulated in cancer, leading to uncontrolled cell growth and survival. The structural similarity of the pyrrolopyridine nucleus to ATP makes it an ideal starting point for developing ATP-competitive kinase inhibitors.[1]

Mechanism of Action: ATP-Competitive Inhibition

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold can be designed to fit into the ATP-binding pocket of specific kinases. By occupying this site, they prevent the kinase from binding ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

Key Kinase Target: FMS Kinase (CSF1R)

One of the most promising kinase targets for this scaffold is the FMS kinase, also known as colony-stimulating factor 1 receptor (CSF1R).[5] FMS is a receptor tyrosine kinase crucial for the survival and differentiation of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. Inhibiting FMS can reprogram the tumor microenvironment to be less hospitable to cancer cells.

A series of 1H-pyrrolo[3,2-c]pyridine derivatives were tested for FMS kinase inhibition, with one compound (1r ) showing a potent IC50 of 30 nM and high selectivity.[5] This compound also demonstrated anti-inflammatory effects and potent antiproliferative activity against ovarian, prostate, and breast cancer cell lines, highlighting its dual potential in treating cancer and inflammatory conditions like arthritis.[5]

Other kinases that have been successfully targeted by various pyrrolopyridine isomers include:

  • Fibroblast Growth Factor Receptors (FGFRs) [6]

  • Janus Kinase 1 (JAK1) [7]

  • Extracellular Signal-Regulated Kinase 5 (ERK5) [8]

Illustrative Workflow: Kinase Inhibitor Screening Cascade

Kinase_Screening Start Synthesized Pyrrolopyridine Library Biochem_Assay Biochemical Assay (e.g., FMS Kinase ADP-Glo™) Start->Biochem_Assay Determine_IC50 Determine IC50 Values Biochem_Assay->Determine_IC50 Selectivity_Panel Kinase Selectivity Panel (>40 Kinases) Determine_IC50->Selectivity_Panel Potent Hits Cell_Viability Cell-Based Assay (MTT/CellTiter-Glo®) Selectivity_Panel->Cell_Viability Selective Hits Mechanism_Cell Cellular Mechanism of Action (e.g., Western Blot for p-Substrate) Cell_Viability->Mechanism_Cell Lead_Compound Lead Compound Mechanism_Cell->Lead_Compound

Caption: A typical screening workflow for identifying novel kinase inhibitors.

Target Strategy 3: Immuno-Oncology via STING Pathway Activation

A novel and exciting strategy in cancer therapy is to stimulate the patient's own immune system to attack tumors. The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cancer.

Mechanism of Action: Inhibition of ENPP1

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates the STING pathway by hydrolyzing its cyclic dinucleotide second messenger, cGAMP. By inhibiting ENPP1, the concentration of cGAMP increases, leading to robust activation of the STING pathway.[9]

Recent research has identified pyrrolopyridine derivatives as potent ENPP1 inhibitors.[9] One such compound (18p ) had an IC50 of 25.0 nM against ENPP1.[9] This inhibition leads to:

  • STING Activation: STING undergoes a conformational change and traffics from the ER to the Golgi.

  • TBK1/IRF3 Phosphorylation: STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[10]

  • Cytokine Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of pro-inflammatory cytokines, most notably Type I interferons (IFN-β).[9][11]

This cascade of events effectively "wakes up" the immune system within the tumor microenvironment, promoting an anti-tumor response. The study showed that compound 18p caused inhibition of tumor growth in a 4T1 syngeneic mouse model.[9]

Illustrative Pathway: ENPP1 Inhibition and STING Activation

STING_Pathway cluster_0 Cytosol cluster_1 Nucleus cGAMP cGAMP ENPP1 ENPP1 cGAMP->ENPP1 STING_ER STING (on ER) cGAMP->STING_ER Activates AMP AMP ENPP1->AMP Hydrolyzes TBK1 TBK1 STING_ER->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFNb IFN-β Gene Transcription pIRF3->IFNb Translocates & Initiates Inhibitor Pyrrolopyridine ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits

Caption: STING pathway activation through ENPP1 inhibition by a pyrrolopyridine derivative.

Summary of Potential Therapeutic Targets

The versatility of the ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate scaffold allows for the development of drug candidates with distinct mechanisms of action.

Target Class Specific Target Mechanism of Action Therapeutic Indication Key References
Cytoskeletal Proteins β-Tubulin (Colchicine Site)Inhibition of PolymerizationCancer (various solid tumors)[3][4]
Protein Kinases FMS (CSF1R)ATP-Competitive InhibitionCancer, Inflammatory Diseases[5]
Immune Checkpoints ENPP1Inhibition of cGAMP HydrolysisImmuno-Oncology[9]

Experimental Protocols for Target Validation

The following section provides self-validating, step-by-step protocols for key experiments required to characterize and validate compounds derived from the 1H-pyrrolo[3,2-c]pyridine scaffold.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To determine if a test compound inhibits or enhances tubulin polymerization in a cell-free system.

Principle: This assay follows polymerization by measuring the fluorescence enhancement that occurs when a fluorescent reporter incorporates into newly formed microtubules.[12]

Materials:

  • Tubulin protein (>99% pure, e.g., Cytoskeleton Inc., Cat. # T240)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent Reporter (e.g., DAPI)

  • Test Compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Paclitaxel (positive control for polymerization)

  • Nocodazole or Colchicine (positive control for inhibition)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader capable of reading at 37°C (Ex: 360 nm, Em: 450 nm)

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare a 1.1x master mix of tubulin in General Tubulin Buffer containing GTP. The final tubulin concentration should be ~3 mg/mL. Keep on ice.

  • Compound Plating: Add 10 µL of the test compound dilutions to the wells of the 96-well plate. Include wells for positive controls and a vehicle control (e.g., DMSO).

  • Initiate Polymerization: Using a multichannel pipette, add 100 µL of the cold tubulin master mix to each well. Mix gently by pipetting up and down twice.

  • Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

  • Measurement: Read the fluorescence every minute for 60-90 minutes.

  • Analysis: Plot fluorescence intensity versus time. Inhibitors will show a suppressed curve relative to the vehicle control, while enhancers will show a more rapid and higher curve.

Protocol: In Vitro FMS Kinase Inhibition Assay (ADP-Glo™)

Objective: To quantify the inhibitory activity of a test compound against FMS kinase.

Principle: The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal with luciferase.[13] A lower signal indicates less ADP was produced, meaning the kinase was inhibited.

Materials:

  • FMS Kinase Enzyme System (e.g., Promega, Cat. # V4011), which includes recombinant FMS kinase, appropriate substrate, and reaction buffer.

  • ATP solution

  • Test Compound dilutions

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of FMS Kinase Reaction Buffer (containing substrate and ATP at a concentration near the Km).

  • Add Compound: Add 2.5 µL of the test compound dilution or vehicle control to each well.

  • Initiate Reaction: Add 2.5 µL of the diluted FMS enzyme to each well to start the reaction. Mix gently.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates light. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the percentage of inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol: Cellular G2/M Arrest Analysis (Propidium Iodide Staining)

Objective: To determine the effect of a test compound on the cell cycle distribution of a cancer cell line.

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[9] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. Flow cytometry can distinguish between cells in G0/G1 phase (2n DNA), S phase (>2n), and G2/M phase (4n).

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer (e.g., from a kit)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 24 hours).

  • Harvest Cells: Harvest both adherent and floating cells. Adherent cells are detached using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[9]

  • Incubation: Fix the cells for at least 1 hour at 4°C (or store at -20°C for several weeks).

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 1 mL of PI/RNase staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population and generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates cell cycle arrest at that phase.

Conclusion and Future Directions

The ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate core is more than just a chemical entity; it is a launchpad for the development of highly specific and potent therapeutic agents. The demonstrated successes in targeting fundamental cancer biology—from the structural integrity of the cytoskeleton with tubulin inhibitors to the intricate signaling of kinases like FMS and the immunomodulatory power of the STING pathway—underscore its immense value.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to enhance potency and selectivity for specific targets.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for in vivo studies.

  • Combination Therapies: Exploring the synergistic potential of these targeted agents with existing chemotherapies or immunotherapies.

By leveraging the foundational knowledge and robust experimental methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold, paving the way for the next generation of targeted medicines.

References

  • Bonne, D., et al. (1985). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Biochemistry. [Link]

  • Zhang, X., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. PubMed Central. [Link]

  • Slowinski, F., et al. (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • MySkinRecipes. Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate. MySkinRecipes. [Link]

  • Cytoskeleton, Inc. Tubulin polymerization assay visualizing condensation of microtubule. ResearchGate. [Link]

  • Hassan, A., et al. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • El-Gamal, M. I., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • BellBrook Labs. ENPP1 Assay | ENPP1 Inhibitor Screening Kit. BellBrook Labs. [Link]

  • Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • ResearchGate. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Liu, X., et al. (2013). STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway. The EMBO Journal. [Link]

  • Zhao, M., et al. (2021). TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections. PNAS. [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

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Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate: A Premier Kinase Inhibitor Scaffold

[1]

Executive Summary

Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate represents a critical "privileged structure" in modern kinase inhibitor discovery.[1] As a derivative of the 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold, it functions as a bioisostere of the purine core found in ATP.

The significance of this specific ester lies in its substitution vector .[1] While the azaindole core anchors the molecule to the kinase hinge region via hydrogen bonding, the carboxylate at the C4 position provides a synthetic handle directed toward the solvent-exposed region.[1] This allows medicinal chemists to attach solubilizing groups or "warheads" that modulate pharmacokinetic properties without disrupting the primary binding mode.[1]

This guide details the structural rationale, a robust synthesis protocol via palladium-catalyzed carbonylation, and the downstream application of this scaffold in drug discovery.[1]

Structural Biology & Mechanism of Action[1][2]

The 5-Azaindole Pharmacophore

The 5-azaindole scaffold mimics the adenine ring of ATP.[1] Its binding affinity is driven by a bidentate hydrogen-bonding motif within the kinase hinge region:[1][2]

  • N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge residue (e.g., Glu, Leu).

  • N5 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide NH of the hinge residue.

The C4-Carboxylate Vector

In the ATP binding pocket, the C4 position of the 5-azaindole scaffold is positioned at the entrance of the cleft.[1]

  • Solvent Exposure: Substituents at C4 point out of the hydrophobic pocket into the solvent.[1]

  • Synthetic Utility: The ethyl ester is a precursor to amides.[1] Converting this ester to an amide allows for the introduction of solubilizing tails (e.g., N-methylpiperazine, morpholine) which are essential for oral bioavailability.

Binding Mode Visualization (DOT Diagram)

BindingModeKinaseHingeKinase Hinge Region(Backbone CO & NH)AzaindoleCore5-Azaindole Core(Scaffold)KinaseHinge->AzaindoleCoreH-Bond (N5 Acceptor)AzaindoleCore->KinaseHingeH-Bond (N1 Donor)C4VectorC4-Carboxylate(Ethyl Ester)AzaindoleCore->C4VectorCovalent AttachmentSolventFrontSolvent Exposed Region(Solubility/Selectivity)C4Vector->SolventFrontProjects Into

Caption: Schematic representation of the bidentate hinge binding mode of 5-azaindole and the solvent-projecting vector of the C4-carboxylate.

Chemical Synthesis Protocol

The most reliable route to ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate avoids the harsh conditions of direct cyclization by utilizing a late-stage palladium-catalyzed carbonylation of the 4-chloro precursor.[1]

Retrosynthetic Analysis
  • Target: Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate.

  • Precursor: 4-Chloro-1H-pyrrolo[3,2-c]pyridine.[1][3]

  • Starting Material: 2,4-Dichloro-3-nitropyridine.

Step-by-Step Methodology
Phase 1: Synthesis of the 4-Chloro-5-azaindole Core

This phase constructs the bicyclic ring system while retaining the chlorine atom at C4 for later functionalization.[1]

  • Reagents: 2,4-Dichloro-3-nitropyridine, Vinylmagnesium bromide (Bartoli) OR Ethyl pyruvate/KOtBu (Reissert-Henze variation).

  • Preferred Route (Bartoli Indole Synthesis):

    • Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous THF under N₂. Cool to -78°C.[1]

    • Add Vinylmagnesium bromide (3.0 eq, 1.0 M in THF) dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent polymerization.[1]

    • Stir at -78°C for 1 hour, then warm to -20°C and quench with saturated NH₄Cl.

    • Extract with EtOAc, dry over MgSO₄, and purify via column chromatography (Hexane/EtOAc).

    • Product: 4-Chloro-1H-pyrrolo[3,2-c]pyridine.[1][3]

Phase 2: Palladium-Catalyzed Carbonylation

This step installs the ethyl ester at the C4 position.[1]

  • Reagents: 4-Chloro-1H-pyrrolo[3,2-c]pyridine, Pd(OAc)₂, dppp (1,3-bis(diphenylphosphino)propane), Ethanol, Triethylamine (Et₃N), CO (gas).

  • Protocol:

    • Setup: In a high-pressure autoclave (Hastelloy or stainless steel), charge 4-Chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq).

    • Catalyst: Add Pd(OAc)₂ (5 mol%) and dppp (10 mol%).

    • Solvent/Base: Add anhydrous Ethanol (0.2 M concentration) and Et₃N (2.0 eq).

    • Reaction: Seal the autoclave. Purge with N₂ (3x), then charge with Carbon Monoxide (CO) to 20 bar (approx. 300 psi).

    • Heat to 100°C for 16–24 hours with vigorous stirring.

    • Workup: Cool to RT, vent CO carefully (fume hood!), filter through Celite to remove Pd black.

    • Concentrate filtrate and purify via flash chromatography (DCM/MeOH gradient).

    • Yield: Typically 70–85%.[1]

Synthesis Workflow Diagram (DOT)

SynthesisSM2,4-Dichloro-3-nitropyridineStep1Step 1: Bartoli Cyclization(VinylMgBr, THF, -78°C)SM->Step1Intermediate4-Chloro-1H-pyrrolo[3,2-c]pyridine(The 'Core')Step1->IntermediateStep2Step 2: Carbonylation(Pd(OAc)2, dppp, CO, EtOH)Intermediate->Step2ProductEthyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate(Target Scaffold)Step2->Product

Caption: Two-step synthesis route from commercial nitropyridine to the target ethyl ester scaffold.

Experimental Data Summary

Table 1: Physicochemical Properties of the Scaffold

PropertyValueRelevance
Formula C₁₀H₁₀N₂O₂Core building block
MW 190.20 g/mol Low MW allows for fragment growth
ClogP ~1.8Moderate lipophilicity, good membrane permeability
TPSA ~55 ŲWell within oral bioavailability limits (<140 Ų)
pKa (Pyrrole NH) ~13Weak acid; deprotonation requires strong base
pKa (Pyridine N) ~4.5Weak base; protonates in acidic media

Application: Derivatization for Kinase Inhibition[1]

The ethyl ester is rarely the final drug; it is a "handle."[1] The standard workflow for library generation involves:

  • Saponification: Hydrolysis of the ethyl ester to the carboxylic acid (LiOH, THF/H₂O).

  • Amide Coupling: Reaction with primary or secondary amines using HATU or T3P.[1]

    • Targeting: Use amines with solubilizing groups (e.g., N-methylpiperazine) or specific motifs to engage the "gatekeeper" residue.

Example Protocol (Amide Coupling):

  • Dissolve the carboxylic acid derivative (1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 5 mins.

  • Add the amine (e.g., morpholine, 1.1 eq). Stir at RT for 2 h.[1]

  • Precipitate with water or extract with DCM.[1][4]

References

  • Mérour, J. Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979. Link

  • Fang, G., et al. (2023). "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation." European Journal of Medicinal Chemistry, 258, 115621. Link

  • Lefoix, M., et al. (2004). "Palladium-catalyzed carbonylation of 4-chloro-5-azaindoles." Tetrahedron, 60(44), 10039-10047. Link

  • Popowycz, F., et al. (2003). "Synthesis of 4-substituted 5-azaindoles." Tetrahedron, 59(10), 1757-1769. Link

  • Song, J. J., et al. (2002). "A Practical Synthesis of 5-Azaindoles." Journal of Organic Chemistry, 67(11), 3924-3927. Link

Strategic Exploration of Ethyl 1H-Pyrrolo[3,2-c]pyridine-4-carboxylate: From Synthetic Scaffold to Bioactive Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the SAR of Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The 5-Azaindole Advantage

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct electronic profile compared to its indole and 7-azaindole counterparts. The ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate core is particularly valuable as a divergent intermediate. It serves a dual purpose:

  • Prodrug/Precursor: It acts as a lipophilic precursor to the free carboxylic acid, a validated pharmacophore for HIF-PHD (Hypoxia-Inducible Factor Prolyl Hydroxylase Domain) inhibition.

  • Synthetic Handle: The C4-ester provides a reactive gateway for amidation, enabling access to ATP-competitive kinase inhibitors and tubulin polymerization inhibitors.

This guide details the synthetic construction, Structure-Activity Relationship (SAR) logic, and validation protocols for this scaffold.

Synthetic Architecture: Constructing the Core

To explore the SAR, one must first secure a robust synthetic route. The 5-azaindole core is electron-deficient in the pyridine ring but electron-rich in the pyrrole, making regioselective functionalization challenging.

Validated Synthetic Workflow

The most reliable route to the 4-carboxylate derivative involves a Hemetsberger-Knittel type cyclization or a palladium-catalyzed cyclization of ortho-haloaminopyridines.

DOT Diagram: Synthetic Pathway

SynthesisPath Start 3-Formyl-2-chloropyridine Step1 Azido-acrylate Formation (Ethyl azidoacetate, NaOEt) Start->Step1 Aldol Condensation Intermediate Vinyl Azide Intermediate Step1->Intermediate -H2O Cyclization Thermal Cyclization (Hemetsberger-Knittel) Intermediate->Cyclization Xylene, Reflux (-N2) Product Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate Cyclization->Product Yield: ~55-65%

Figure 1: The Hemetsberger-Knittel route provides a scalable access point to the 5-azaindole-4-carboxylate core.

Protocol: Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
  • Reagents: 2-chloro-3-pyridinecarboxaldehyde, ethyl azidoacetate, sodium ethoxide (NaOEt), xylene.

  • Step 1 (Condensation): Dissolve NaOEt (4.0 eq) in dry EtOH at -10°C. Add a mixture of 2-chloro-3-pyridinecarboxaldehyde (1.0 eq) and ethyl azidoacetate (4.0 eq) dropwise. Stir at -10°C for 4h. Quench with saturated NH4Cl. Extract with EtOAc.

  • Step 2 (Cyclization): Dissolve the crude vinyl azide in anhydrous xylene. Heat to reflux (140°C) for 2–4 hours. Monitor nitrogen evolution. Upon completion, cool and crystallize from hexanes/EtOAc.

  • Validation: 1H NMR (DMSO-d6) should show the characteristic pyrrole NH (broad singlet >11 ppm) and the ethyl ester quartet/triplet signals.

SAR Logic: Divergent Optimization

The SAR of this scaffold bifurcates based on the intended target. The C4-position is the decision node.

Branch A: HIF-PHD Inhibition (The Carboxylate Pharmacophore)

For anemia treatment (mimicking 2-oxoglutarate), the free acid is required to chelate the active site Iron (Fe2+). The ethyl ester serves as a prodrug to improve oral bioavailability.

  • Mechanism: The carboxylate (C4) and the pyridine nitrogen (N5) form a bidentate chelate with the active site iron of PHD2.

  • SAR Rules:

    • C4 Position: Must be a free acid (hydrolysis of ethyl ester) or a bioisostere (e.g., tetrazole) for potency. Bulky esters lose activity.

    • N1 Position: Alkylation (e.g., benzyl, phenethyl) generally reduces potency for PHD2 but improves lipophilicity. Unsubstituted NH is often preferred for H-bonding with Tyr303.

    • C2/C3 Positions: Introduction of phenyl or heteroaryl groups here can capture the hydrophobic sub-pocket of PHD2, dramatically increasing potency (IC50 < 50 nM).

Branch B: Kinase & Tubulin Inhibition (The Amide Linker)

Converting the C4-ester to an amide creates a scaffold resembling colchicine or ATP-competitive inhibitors.

  • Mechanism: The amide NH acts as a hydrogen bond donor; the carbonyl acts as an acceptor.

  • SAR Rules:

    • C4 Amide: Condensation with aryl amines (e.g., 3,4,5-trimethoxyaniline) yields potent tubulin inhibitors.

    • C6 Substitution: Introducing electron-donating groups (OMe, NH2) at C6 modulates the pKa of the pyridine nitrogen, affecting solubility and kinase selectivity.

DOT Diagram: SAR Map

SARMap Core Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (Scaffold) N1 N1 Position Solubility & Metabolism Core->N1 C2C3 C2/C3 Positions Hydrophobic Pocket Interaction Core->C2C3 C4 C4 Position (Ester) Primary Pharmacophore Core->C4 N1_Mod Alkylation (Me, Bn): Increases LogP May decrease H-bond donor capacity N1->N1_Mod C2C3_Mod Aryl/Heteroaryl coupling: Critical for nM potency (PHD2) Target: Hydrophobic sub-pocket C2C3->C2C3_Mod C4_Acid Hydrolysis -> COOH: Required for Fe(II) Chelation (HIF-PHD) C4->C4_Acid C4_Amide Amidation -> CONHR: Kinase/Tubulin Inhibition Colchicine site binding C4->C4_Amide

Figure 2: Strategic modification points on the 5-azaindole scaffold.

Quantitative Data Summary

The following table summarizes the activity shifts observed when modifying the C4-ester functionality, based on aggregated literature data for 5-azaindole derivatives.

Compound ClassC4 SubstituentTargetPrimary Activity (IC50/EC50)Key SAR Insight
Prodrug -COOEt (Ethyl Ester)HIF-PHD (Cellular)EC50: 2–10 µM (Cell based)High permeability; requires intracellular hydrolysis.
Active Inhibitor -COOH (Free Acid)HIF-PHD (Enzyme)IC50: < 100 nMEssential for Iron chelation; poor cell permeability if not masked.
Tubulin Inhibitor -CONH-(3,4,5-OMe-Ph)TubulinIC50: ~0.12 µMMimics Colchicine; C4-amide creates critical H-bonds with Thr179.
Inactive Control -CH2OH (Alcohol)HIF-PHDIC50: > 50 µMLoss of carbonyl oxygen destroys the bidentate chelation geometry.

Experimental Protocols

Protocol: Hydrolysis to the Free Acid (HIF-PHD Active Form)
  • Context: Converting the ethyl ester scaffold to the active carboxylic acid.

  • Procedure:

    • Suspend ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (1 mmol) in THF/Water (1:1, 10 mL).

    • Add LiOH·H2O (3 mmol) in one portion.

    • Stir at ambient temperature for 12 hours (monitor by TLC; ester Rf ~0.6, acid Rf ~0.1 in 10% MeOH/DCM).

    • Critical Step: Acidify carefully with 1N HCl to pH 4–5. The zwitterionic nature of the azaindole acid often leads to precipitation at the isoelectric point.

    • Filter the white precipitate, wash with cold water, and dry under vacuum.

Protocol: HIF-1α Stabilization Assay (Cellular Validation)
  • Context: Verifying the prodrug activity of the ethyl ester in a biological system (e.g., Hep3B or HeLa cells).

  • Procedure:

    • Seed Hep3B cells (10^4 cells/well) in 96-well plates.

    • Treat with test compounds (0.1 – 100 µM) for 6 hours under normoxic conditions.

    • Positive Control: Dimethyloxalylglycine (DMOG) at 1 mM.

    • Lysis and detection using a HIF-1α ELISA kit.

    • Readout: Calculate EC50 based on optical density relative to DMOG control.

References

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (Relevant comparative SAR for azaindole scaffolds) Source: MDPI Pharmaceuticals URL:[Link][1]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases. Source: PubMed Central URL:[Link]

Sources

preliminary in vitro studies on ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide: Preliminary In Vitro Profiling of Ethyl 1H-Pyrrolo[3,2-c]pyridine-4-carboxylate

Abstract This technical guide outlines the preliminary in vitro characterization protocols for ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate , a critical 5-azaindole scaffold derivative.[1] Recognized as a bioisostere of indole and purine, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a privileged structure in the design of microtubule-targeting agents (colchicine site inhibitors) and kinase inhibitors (e.g., JAK, Aurora). This document provides a rigorous, step-by-step framework for evaluating the compound's physicochemical stability, cytotoxicity, and mechanism of action, specifically focusing on its potential as a tubulin polymerization inhibitor.

Introduction: The 5-Azaindole Scaffold

The 1H-pyrrolo[3,2-c]pyridine system (commonly referred to as 5-azaindole) is distinct from its isomers (4-, 6-, and 7-azaindoles) due to the specific placement of the pyridine nitrogen at position 5. This arrangement significantly alters the electron density of the pyrrole ring and the acidity of the N1 proton, influencing both solubility and ligand-target binding kinetics.

Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate serves a dual role in drug discovery:

  • Synthetic Intermediate: A precursor for generating hydrazide or amide-linked libraries (e.g., urea derivatives).[1]

  • Prodrug/Active Pharmacophore: The ethyl ester moiety improves lipophilicity (

    
    ), potentially enhancing cellular permeability before intracellular hydrolysis to the active carboxylic acid or binding directly to hydrophobic pockets (e.g., the colchicine binding site on tubulin).
    
Structural Logic & Pharmacophore Mapping

G Scaffold 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole Core) Feature1 N1: H-Bond Donor (Kinase Hinge Binder) Scaffold->Feature1 Feature2 N5: H-Bond Acceptor (Solubility/Basic Center) Scaffold->Feature2 Substituent C4-Ethyl Ester (Lipophilic Pocket Entry) Scaffold->Substituent Target Target Interaction (Tubulin/Kinase) Feature1->Target Interaction Substituent->Target Hydrophobic Fit

Figure 1: Pharmacophore mapping of the 5-azaindole scaffold. The C4-ester modification modulates lipophilicity and steric fit within the target binding pocket.

Physiochemical Characterization & Stability

Before biological screening, the integrity of the ethyl ester must be validated. Esters are prone to hydrolysis by plasma esterases or spontaneous hydrolysis in high-pH buffers, which can confound bioassay results.[1]

Protocol 1: Aqueous & Plasma Stability Assay

Objective: Determine the half-life (


) of the ethyl ester in assay media and plasma.

Reagents:

  • Test Compound: 10 mM stock in DMSO.

  • Matrices: PBS (pH 7.4), Human Plasma (pooled), Mouse Plasma.[1]

  • Internal Standard (IS): Tolbutamide or Propranolol.[1]

Workflow:

  • Spike: Dilute stock to 1 µM in pre-warmed (37°C) plasma or PBS.

  • Incubation: Incubate in a shaking water bath.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quench: Add 200 µL cold Acetonitrile (containing IS) to precipitate proteins. Centrifuge at 4000 rpm for 15 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent (ester) and the metabolite (carboxylic acid).[1]

Success Criteria:

  • Stable:

    
     degradation over 2 hours in PBS (valid for cell assays).
    
  • Labile:

    
     conversion to acid in plasma indicates prodrug behavior.[1]
    

Cytotoxicity Screening (Cell Viability)

Preliminary studies on 1H-pyrrolo[3,2-c]pyridine derivatives suggest potent activity against cancer cell lines, particularly HeLa (cervical), MCF-7 (breast), and A549 (lung), often driven by mitotic arrest.

Protocol 2: CCK-8 / MTT Proliferation Assay

Objective: Establish the


 (half-maximal inhibitory concentration).

Cell Lines:

  • HeLa (High sensitivity to tubulin inhibitors).[1][2]

  • HUVEC (Normal control to assess therapeutic index).[1]

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Prepare serial dilutions of the ethyl ester (e.g., 0.01 µM to 100 µM) in culture medium (final DMSO

    
    ). Add to wells.
    
  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • Detection:

    • Add 10 µL CCK-8 reagent (WST-8) per well.[1]

    • Incubate 1–4h until orange dye develops.

    • Measure Absorbance at 450 nm.[1]

  • Calculation:

    
    
    Fit data to a non-linear regression model (4-parameter logistic) to derive 
    
    
    
    .

Data Interpretation Table:

IC50 Value (µM) Classification Action Item
< 0.5 Potent Hit Proceed to Mechanism of Action (MoA)
0.5 – 10 Moderate Optimize Structure (SAR)

| > 10 | Weak/Inactive | Check solubility or hydrolysis |

Mechanism of Action: Tubulin Polymerization[3]

Recent literature identifies 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors , causing G2/M phase arrest.[1]

Protocol 3: In Vitro Tubulin Polymerization Assay

Objective: Verify if the compound directly inhibits the assembly of tubulin into microtubules.

Reagents:

  • Purified Porcine Brain Tubulin (>99%).[1]

  • GTP (1 mM).[1]

  • Fluorescent Reporter (DAPI or fluorescence-based tubulin kit).[1]

Workflow:

  • Baseline: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

  • Compound Addition: Add 10 µM of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate to the plate (keep cold). Include Colchicine (positive control) and Taxol (stabilizer control).[1]

  • Initiation: Add Tubulin/GTP mix to wells. Transfer immediately to a plate reader pre-warmed to 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 min for 60 min.

Visualizing the Result:

  • Inhibitor (Colchicine-like): Flat line or reduced slope compared to vehicle.[1]

  • Stabilizer (Taxol-like): Rapid increase in fluorescence, higher plateau.[1]

  • No Effect: Overlaps with DMSO control.

Workflow Start Compound Preparation (Ethyl Ester) Screen Primary Screen (HeLa/MCF-7 Viability) Start->Screen Decision IC50 < 10 µM? Screen->Decision Tubulin Tubulin Polymerization Assay (Fluorescence Kinetics) Decision->Tubulin Yes (G2/M Arrest Expected) Cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) Decision->Cycle Yes Kinase Kinase Profiling (Selectivity Screen) Decision->Kinase No (Alternative Target) Result Validated Hit Tubulin->Result Inhibition = Colchicine Site

Figure 2: Experimental screening cascade for 5-azaindole derivatives.

Secondary Target: Kinase Inhibition[1][4][5]

If tubulin assays are negative, the 5-azaindole core is a privileged scaffold for kinase inhibition (e.g., Aurora A/B , JAK , VEGFR ).

  • Protocol: Perform a thermal shift assay (DSF) or a commercial kinase panel (e.g., KINOMEscan) at 1 µM.[1]

  • Rationale: The N1-H and N5 of the scaffold mimic the adenine ring of ATP, allowing H-bonds with the kinase hinge region.

References

  • Wang, Z., et al. (2024).[1][3][4] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities."[2][5][4] Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [1]

  • Wójcicka, A., & Redzicka, A. (2021).[1][6] "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals, 14(4), 354.[1][6][7]

  • Song, X., et al. (2013).[1] "Synthesis and biological evaluation of 5-azaindole derivatives as novel anticancer agents." Bioorganic & Medicinal Chemistry Letters, 23(11).[1][6]

  • PubChem. "1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid."[1] National Library of Medicine.[1]

Sources

Methodological & Application

synthesis of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the scalable synthesis of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (also known as ethyl 5-azaindole-4-carboxylate). This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, spleen tyrosine kinase), offering a bioisostere to the indole ring with distinct hydrogen bonding capabilities.

The selected route prioritizes process safety and scalability , utilizing a Palladium-catalyzed carbonylation strategy to install the ester functionality, avoiding the hazardous hydrolysis of nitriles often associated with Reissert-Henze chemistry.

Strategic Route Analysis

Route OptionMethodologyProsCons
A. Reissert-Henze N-Oxide

Nitrile

Ester
Classical chemistry; low material cost.High safety risk (cyanide); harsh hydrolysis conditions may degrade the pyrrole ring; poor regioselectivity (C4 vs C6).
B. De Novo Cyclization Pyridine functionalization

Pyrrole ring closure
High regiocontrol.Long linear sequence; starting materials (e.g., 2-chloro-3-nitropyridine) can be expensive or unstable.
C. Pd-Carbonylation (Selected) N-Oxide

Chloride

Ester
High fidelity; scalable; mild conditions; access to diverse esters via alcohol swap. Requires Pd catalyst; requires CO handling (or surrogates).

Part 1: Synthesis of the Precursor (4-Chloro-1H-pyrrolo[3,2-c]pyridine)

The synthesis begins with the commercially available 1H-pyrrolo[3,2-c]pyridine (5-azaindole). The critical challenge is activating the electron-deficient pyridine ring for nucleophilic aromatic substitution. We achieve this via N-oxide activation followed by regioselective chlorination.

Step 1.1: N-Oxidation

Principle:


-CPBA oxidizes the pyridine nitrogen (N5) selectively over the pyrrole nitrogen (N1) due to the latter's involvement in the aromatic sextet.

Protocol:

  • Dissolution: Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in dichloromethane (DCM) or ethyl acetate (10 vol).

  • Addition: Cool to 0°C. Add

    
    -CPBA (1.1 equiv) portion-wise over 30 minutes. Note: Exothermic reaction.
    
  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC or LCMS (M+16 peak).

  • Workup: The product often precipitates. Filter the solid.[1] If soluble, wash the organic layer with saturated aqueous NaHCO

    
     to remove 
    
    
    
    -chlorobenzoic acid byproduct.
  • Drying: Dry the solid/organic phase to yield 1H-pyrrolo[3,2-c]pyridine 5-oxide .

Step 1.2: Regioselective Chlorination

Principle: Phosphorus oxychloride (POCl


) acts as both an activating agent and a nucleophile source. It converts the N-oxide oxygen into a good leaving group, facilitating nucleophilic attack by chloride at the 

-positions (C4 and C6).
  • Regioselectivity Insight: While attack can occur at C6, the C4 position is often favored in optimized conditions, though separation of isomers is a critical process control point.

Protocol:

  • Setup: Suspend the N-oxide (1.0 equiv) in POCl

    
     (5–8 vol). Safety: POCl
    
    
    
    is corrosive and reacts violently with water.
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. The suspension will clear as the reaction proceeds.

  • Quenching (Critical): Cool the mixture to RT. Slowly pour the reaction mixture into a stirred mixture of ice and water (or ice/NH

    
    OH) while maintaining temperature <20°C. Do not add water to the POCl
    
    
    
    mixture.
  • Isolation: Neutralize to pH 7–8 with NaOH or Na

    
    CO
    
    
    
    . Extract with Ethyl Acetate (
    
    
    ).[2]
  • Purification: The crude material may contain the C6-chloro isomer. Purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
    • Target: 4-chloro-1H-pyrrolo[3,2-c]pyridine (Major product).[3]

    • Validation:

      
      H NMR will show a characteristic shift of the pyridine protons and loss of the C4 proton signal.
      

Part 2: Palladium-Catalyzed Carbonylation (The Target Step)

This step converts the aryl chloride directly to the ethyl ester using Carbon Monoxide (CO) gas. This avoids the harsh acidic hydrolysis required if a nitrile intermediate were used.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C4–Cl bond.

  • CO Insertion: Coordination and insertion of CO to form an acyl-Pd complex.

  • Nucleophilic Attack: Ethanol attacks the acyl-Pd species.

  • Reductive Elimination: Release of the ester and regeneration of Pd(0).

Protocol:

  • Reagents:

    • Substrate: 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)

    • Catalyst: Pd(dppf)Cl

      
      ·DCM (0.05 equiv) – Chosen for its large bite angle and stability.
      
    • Base: Triethylamine (Et

      
      N) (2.0 equiv) – Scavenges the HCl generated.
      
    • Solvent: Absolute Ethanol (10–20 vol) – Acts as both solvent and nucleophile.

  • Vessel: High-pressure stainless steel autoclave or a heavy-walled glass pressure vessel (for small scale).

  • Procedure:

    • Charge the vessel with substrate, catalyst, and ethanol.

    • Add Et

      
      N.
      
    • Seal and purge with Nitrogen (

      
      ), then with Carbon Monoxide (
      
      
      
      ).
    • Pressurize with CO to 5–10 bar (70–145 psi) . Caution: CO is a silent killer. Use a CO detector.

    • Heat to 100°C for 12–24 hours.

  • Workup:

    • Cool to RT and carefully vent the CO (into a fume hood exhaust).

    • Filter the mixture through a pad of Celite to remove Pd residues. Rinse with EtOH.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from EtOH/Heptane or purify via column chromatography (DCM/MeOH) to yield ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate .

Part 3: Visualization & Logic

Workflow Diagram

SynthesisRoute Start 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) NOxide 5-Azaindole N-Oxide (Activated Intermediate) Start->NOxide m-CPBA, DCM 0°C to RT Chloro 4-Chloro-1H-pyrrolo[3,2-c]pyridine (Key Electrophile) NOxide->Chloro POCl3, Reflux (Regioselective Cl insertion) Target Ethyl 1H-pyrrolo[3,2-c]pyridine- 4-carboxylate Chloro->Target Pd(dppf)Cl2, CO (g) EtOH, Et3N, 100°C (Carbonylation)

Caption: Linear synthetic pathway highlighting the activation of the pyridine ring via N-oxide and subsequent Pd-catalyzed carbonylation.

Catalytic Cycle (Carbonylation)

CatCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd COIns CO Insertion (Ar-CO-Pd(II)-Cl) OxAdd->COIns NucAtt Nucleophilic Attack (EtOH) COIns->NucAtt RedElim Reductive Elimination (-HCl) NucAtt->RedElim RedElim->Pd0 Product Ethyl Ester RedElim->Product Substrate 4-Cl-Azaindole Substrate->OxAdd COGas CO (g) COGas->COIns Ethanol EtOH Ethanol->NucAtt

Caption: Palladium catalytic cycle for the conversion of the aryl chloride to the ethyl ester.

Part 4: Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
Regioselectivity (Step 1.2) Presence of 6-chloro isomer (>10%)Ensure temperature is strictly controlled during POCl

addition. Purify carefully; the 4-Cl isomer is typically less polar than the N-oxide but close to the 6-Cl.
Incomplete Carbonylation Starting material remains after 24hIncrease CO pressure (up to 20 bar) or refresh catalyst. Ensure the system is strictly oxygen-free (O

kills Pd(0)).
Pd Black Formation Black precipitate in reactionCatalyst decomposition. Add additional ligand (dppf) or switch to Pd(OAc)

/dppp system.
Safety (POCl

)
Violent bubbling during quenchSTOP. The quench rate is too fast. Use an external ice bath and add the reaction mixture dropwise to the ice/water slurry.

References

  • Regioselective Chlorination of Azaindoles

    • Title: "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole" (Analogous chemistry for 7-azaindole, applicable principles).
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Palladium-Catalyzed Carbonylation

    • Title: "Palladium-Catalyzed Carbonyl
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • General Azaindole Chemistry

    • Title: "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)
    • Source:Heterocycles[4][5][6]

    • URL:[Link]

Sources

Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate: A Detailed Application Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug discovery. This bicyclic system, an isomer of azaindole, is a key structural motif in a variety of biologically active molecules. Notably, derivatives of this scaffold have shown promise as potent inhibitors of various kinases, making them valuable candidates for the development of novel therapeutics for cancer and inflammatory diseases.[1][2] The title compound, ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate, serves as a crucial intermediate in the synthesis of these complex, biologically active compounds.[2] Its strategic functionalization allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. This guide provides a comprehensive, in-depth experimental protocol for the synthesis of this important building block, designed for researchers in organic synthesis and drug development.

Theoretical Framework: A Strategic Approach to the 5-Azaindole Core

The synthesis of the 1H-pyrrolo[3,2-c]pyridine ring system, also known as 5-azaindole, can be approached through various synthetic strategies. Classical indole syntheses such as the Fischer, Bischler, and Madelung methods are often less effective for the preparation of azaindoles due to the influence of the nitrogen atom in the pyridine ring. Modern synthetic methodologies, however, offer efficient routes to this valuable scaffold.

The protocol detailed herein employs a robust and convergent strategy commencing with a commercially available, functionalized pyridine derivative. The key transformations involve a palladium-catalyzed cross-coupling reaction to introduce a three-carbon unit, followed by a reductive cyclization to construct the fused pyrrole ring. This approach offers excellent control over regioselectivity and is amenable to the synthesis of a wide range of substituted pyrrolo[3,2-c]pyridines.

Visualizing the Synthesis: Reaction Pathway

Synthesis_of_Ethyl_1H_pyrrolo_3_2_c_pyridine_4_carboxylate A 4-Chloro-3-nitropyridine R1 1. Ethyl propiolate, Et3N 2. Pyrrolidine A->R1 B Ethyl (Z)-3-((4-chloro-3-nitropyridin-2-yl)amino)acrylate R2 Fe, AcOH B->R2 C Ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate R3 H2, Pd/C C->R3 D Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate R1->B R2->C R3->D

Figure 1: Synthetic scheme for ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into three main stages, commencing from the readily available 4-chloro-3-nitropyridine.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-3-nitropyridine≥98%Commercially Available
Ethyl propiolate≥98%Commercially Available
Triethylamine (Et3N)Anhydrous, ≥99.5%Commercially Available
Pyrrolidine≥99%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Iron powder (Fe)-325 mesh, ≥97%Commercially Available
Acetic acid (AcOH)Glacial, ≥99.7%Commercially Available
Ethyl acetate (EtOAc)ACS gradeCommercially Available
Saturated aq. NaHCO3-Prepared in-house
Brine-Prepared in-house
Anhydrous MgSO4-Commercially Available
Palladium on carbon (Pd/C)10 wt. %Commercially Available
Ethanol (EtOH)Anhydrous, 200 proofCommercially Available
Celite®-Commercially Available
Step 1: Synthesis of Ethyl (Z)-3-((4-chloro-3-nitropyridin-2-yl)amino)acrylate

This initial step involves a conjugate addition of an amine to an activated alkyne, followed by an in-situ amine addition to form the enamine intermediate.

Procedure:

  • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (N2 or Ar), add triethylamine (1.1 eq).

  • Slowly add ethyl propiolate (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the mixture back to 0 °C and add pyrrolidine (2.0 eq) dropwise.

  • Stir the reaction at room temperature for an additional 4 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired enamine as a solid.

Causality: The initial addition of triethylamine facilitates the conjugate addition of a nucleophile to the electron-deficient alkyne. The subsequent addition of pyrrolidine acts as a nucleophile, adding to the pyridine ring and displacing the chloride, leading to the formation of the enamine intermediate.

Step 2: Reductive Cyclization to Ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

This step involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrole ring.

Procedure:

  • To a solution of the enamine from Step 1 (1.0 eq) in a mixture of acetic acid and ethanol (1:4 v/v, 0.1 M) at room temperature, add iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue by carefully adding saturated aqueous NaHCO3 solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography (eluent: hexanes/ethyl acetate gradient) or recrystallization to yield the chlorinated pyrrolopyridine.

Causality: Iron powder in acetic acid is a classical and effective reagent for the chemoselective reduction of aromatic nitro groups to the corresponding anilines.[3][4][5][6][7] The newly formed amino group is positioned ortho to the enamine side chain, facilitating a rapid intramolecular cyclization to form the thermodynamically stable aromatic pyrrole ring.

Step 3: Dechlorination to Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

The final step is the removal of the chlorine atom from the pyridine ring via catalytic hydrogenation.

Procedure:

  • To a solution of the chlorinated pyrrolopyridine from Step 2 (1.0 eq) in ethanol (0.1 M), add 10% palladium on carbon (10 mol %).

  • Purge the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator) and stir the mixture under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate. The product can be further purified by recrystallization if necessary.

Causality: Palladium on carbon is a highly efficient catalyst for the hydrogenolysis of aryl chlorides. The chlorine atom is replaced by a hydrogen atom, yielding the desired dechlorinated product.

Data Summary and Expected Outcomes

StepProductExpected YieldPhysical AppearanceAnalytical Characterization
1Ethyl (Z)-3-((4-chloro-3-nitropyridin-2-yl)amino)acrylate70-85%Yellow to orange solid¹H NMR, ¹³C NMR, LC-MS
2Ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate60-75%Off-white to pale yellow solid¹H NMR, ¹³C NMR, LC-MS
3Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate85-95%White to off-white solid¹H NMR, ¹³C NMR, HRMS, mp

Troubleshooting and Field-Proven Insights

  • Step 1: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The dropwise addition of ethyl propiolate at 0 °C is crucial to control the exothermicity of the reaction.

  • Step 2: The iron powder should be of fine mesh to ensure a large surface area for the reaction. Vigorous stirring is necessary to keep the iron suspended. The filtration through Celite® should be performed promptly after cooling to prevent re-oxidation of the product.

  • Step 3: Ensure the system is properly purged with hydrogen to remove all oxygen, which can deactivate the catalyst. If the reaction is sluggish, the catalyst may need to be replaced or the hydrogen pressure increased (if using a Parr apparatus).

Alternative Synthetic Strategies

While the presented protocol offers a reliable route, other methods for constructing the pyrrolo[3,2-c]pyridine skeleton exist. The Sonogashira coupling of a suitably substituted halopyridine with a terminal alkyne, followed by a cyclization step, is a powerful alternative.[8] This palladium-catalyzed reaction allows for the direct formation of a carbon-carbon bond that can be a precursor to the pyrrole ring.[8]

Another notable approach is the Batcho-Leimgruber indole synthesis , which can be adapted for azaindoles. This method typically involves the reaction of a nitrotoluene derivative with a formamide acetal to form an enamine, which then undergoes reductive cyclization.[9][10][11][12]

Conclusion

The synthesis of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a key process for accessing a range of biologically important molecules. The detailed protocol provided herein, based on a convergent and efficient synthetic strategy, offers a reliable and reproducible method for researchers in the field. By understanding the underlying chemical principles and paying close attention to the experimental details, scientists can successfully prepare this valuable intermediate for their drug discovery and development programs.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Cycloaddition Reactions of Enamines - ResearchGate. (2022, April 10). Retrieved from [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024, January 14). Retrieved from [Link]

  • Esterification of pyridine carboxylic acids - Google Patents. (n.d.).
  • Reduction of Nitro group using iron [a] Reaction conditions: 3e... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2021, August 5). Retrieved from [Link]

  • Esterification of pyridine carboxylic acids - Google Patents. (n.d.).
  • 15.04 Anilines, Pyrroles, and Pyridines: Heterocyclic Analogues of Enamines and Imines - YouTube. (2019, September 16). Retrieved from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.). Retrieved from [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved from [Link]

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con - Longdom Publishing. (2015, December 13). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - JNAS. (2024, May 7). Retrieved from [Link]

  • Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions - PubMed. (2017, December 15). Retrieved from [Link]

  • Sonogashira Coupling | NROChemistry. (n.d.). Retrieved from [Link]

  • Reaction of Pyrrolo[2,1-a][1][8]oxazine-1,6,7-triones with Carbocyclic Enamino Ketones. Synthesis of Spiro[indole-3,2′-pyrroles] - ResearchGate. (2021, August 9). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Retrieved from [Link]

Sources

Application Note: Chromatographic Purification of Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

[1]

Compound Profile & Separation Logic

Successful purification requires understanding the physicochemical behavior of the target molecule within the stationary phase.

PropertyValue (Approx.)Chromatographic Implication
Structure Bicyclic heteroaromatic (5-azaindole)Planar, rigid structure; strong

interactions.
LogP ~1.5 - 1.8Moderate lipophilicity; suitable for both Normal Phase (NP) and Reverse Phase (RP).
pKa (Pyridine N) ~4.5 - 5.5Critical: The pyridine nitrogen is basic. On acidic silica, it protonates, causing severe peak tailing and yield loss.
pKa (Pyrrole NH) ~16Weakly acidic; acts as a Hydrogen Bond Donor (HBD).
Solubility DCM, EtOAc, MeOH, DMSOPoor water solubility; requires organic loading or solid loading for NP.
The "4-Carboxylate" Challenge

Unlike the 2- or 6-isomers, the 4-carboxylate group is located in the peri-position relative to the pyrrole ring. This proximity often creates a pseudo-cyclic intramolecular hydrogen bond between the ester carbonyl and the pyrrole NH.

  • Impact: This reduces the effective polarity of the molecule compared to its regioisomers, often causing it to elute earlier in Normal Phase (NP) systems than predicted.

Protocol A: Normal Phase Flash Chromatography (Primary Isolation)

Objective: Removal of bulk impurities, unreacted starting materials, and baseline tars.

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm, 60 Å).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc) OR DCM/MeOH (9:1).

  • Modifier: Triethylamine (TEA) or 1%

    
     (Crucial for peak shape).
    
Step-by-Step Procedure
  • Column Pre-treatment (The "Neutralization" Step):

    • Why: Standard silica is slightly acidic (pH ~5-6). The basic pyridine nitrogen of the target will bind irreversibly to active silanols.

    • Action: Flush the column with 3 Column Volumes (CV) of Hexane containing 1% TEA . Then, flush with 5 CV of pure Hexane to remove excess amine.

  • Sample Loading:

    • Dissolve the crude residue in a minimum volume of DCM.

    • Recommended: Use Solid Loading. Adsorb the crude onto Celite 545 or amine-functionalized silica (ratio 1:2 crude:silica). Evaporate solvent and load the dry powder into a solid load cartridge. This prevents band broadening due to solvent mismatch.

  • Gradient Execution:

    • Flow Rate: 15–20 mL/min (for a 12g column).

    • Detection: UV at 254 nm (aromatic core) and 280 nm.

Time (CV)% Solvent B (EtOAc)Phase Description
0–20%Equilibration / Void Volume
2–50%

10%
Elution of non-polar impurities (e.g., protected precursors)
5–1510%

60%
Target Elution Window (Expect product ~30-40% B)
15–1860%

100%
Flush polar baseline impurities

Scientist's Note: If the compound co-elutes with polar impurities, switch to a DCM / MeOH system. Use a gradient of 0–10% MeOH in DCM. Always maintain 0.5% TEA or NH3 in the mobile phase to suppress tailing.

Protocol B: Reverse Phase Prep-HPLC (Polishing)

Objective: Separation of close-eluting regioisomers (e.g., 6-carboxylate) and achieving >99% purity.

Strategy: pH Switching

The ionization state of the pyridine ring is the key lever for separation.

  • Low pH (Formic Acid, pH ~2.7): Pyridine N is protonated (

    
    ). The molecule is highly polar and elutes early. Good for solubility.
    
  • High pH (Ammonium Bicarbonate, pH ~10): Pyridine N is neutral. The molecule is more hydrophobic and interacts strongly with the C18 chain. Preferred for Azaindoles as it typically yields sharper peaks and better loading capacity.

Detailed Method (High pH)
  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini-NX), 5 µm, 19 x 150 mm. Note: Standard silica-based C18 columns degrade at pH 10; use hybrid or polymer-coated phases.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 20 mL/min.

Time (min)% B (MeCN)Event
0.05%Injection
1.05%Hold
10.060%Linear Gradient
12.095%Wash
12.15%Re-equilibration

Work-up of Fractions:

  • Pool fractions containing the target.

  • Do not lyophilize directly if Ammonium Bicarbonate is used (it is volatile, but can leave a basic residue or degrade sensitive esters).

  • Concentrate the organic solvent (MeCN) via rotary evaporation.

  • Extract the aqueous remnant with EtOAc (3x).[1][2]

  • Dry over

    
     and concentrate to yield the free base.
    

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the purification route based on crude purity and impurity profile.

PurificationWorkflowcluster_flashFlash OptimizationStartCrude Reaction Mixture(Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate)CheckCheck Purity (LC-MS / TLC)Start->CheckFlashFlash Chromatography(Silica + 1% TEA)Check->FlashLow Purity (<80%) or Bulk ImpuritiesPrepPrep HPLC(High pH C18)Check->PrepHigh Purity (>80%) or Close IsomersFlash->CheckRe-analyzeTailingProblem: Peak Tailing?Flash->TailingWorkupExtraction & Drying(Yield Free Base)Prep->WorkupFinalFinal Product(>98% Purity)Workup->FinalAddModifierAdd 1% TEA or NH3to Mobile PhaseTailing->AddModifierYesAddModifier->Flash

Caption: Workflow for the purification of azaindole carboxylates, highlighting the iterative loop for flash chromatography optimization.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Broad/Tailing Peaks (Flash) Interaction between Pyridine N and Silanols.Add Base: Use 1% Triethylamine (TEA) in the mobile phase. Pre-wash column with TEA.
Co-elution of Isomers 4- vs 6-carboxylate regioisomers have similar polarity.Switch Selectivity: Change from NP Flash to RP-HPLC. Use a Phenyl-Hexyl column instead of C18 to exploit

selectivity differences.
Low Recovery (HPLC) Precipitation in the column or irreversible binding.Check Solubility: Ensure sample is fully soluble in the starting mobile phase (5% MeCN). Add 5-10% DMSO to the injection sample.
Ester Hydrolysis Mobile phase too acidic or basic for prolonged time.Avoid Extremes: Do not leave the compound in pH 10 buffer overnight. Work up fractions immediately. Avoid TFA if the ester is labile; use Formic Acid.

References

  • Smolecule. 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid Synthesis Methods.Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44630701, Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Isomer Analog).Link

  • BenchChem. Technical Support: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (General Azaindole Protocols).[1] Link

  • Mahboobi, S., et al. Synthesis and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. PMC (NIH). Link

  • Vali, S. J., et al. Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid Isomers by HPLC. J Chromat Separation Techniq.[3] Link

Application Note: Leveraging Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (CAS: 1256824-41-5) as a privileged scaffold for the development of Type I ATP-competitive kinase inhibitors. Unlike indole counterparts, the 5-azaindole core (pyrrolo[3,2-c]pyridine) offers superior aqueous solubility and a unique hydrogen-bonding capability within the kinase hinge region. This guide provides a comprehensive workflow: from the chemical derivatization of the C4-ester "vector" to validated biochemical (ADP-Glo™) and cellular screening protocols, specifically focusing on targets such as FMS (CSF-1R) and MPS1 (TTK) where this scaffold has demonstrated nanomolar potency.

Scientific Rationale: The 5-Azaindole Advantage

The "Privileged" Scaffold

In kinase drug discovery, the 5-azaindole core is a bioisostere of the purine ring found in ATP.[1] The nitrogen atom at position 5 (N5) and the pyrrole nitrogen (N1) are critical for molecular recognition.

  • Hinge Binding: The N1-H (donor) and N5 (acceptor) motif mimics the Adenine N9/N1 interaction, forming a bidentate hydrogen bond network with the kinase hinge region backbone (typically involving the gatekeeper+1 and gatekeeper+3 residues).

  • The C4-Vector: The ethyl ester at the C4 position is not merely a functional group; it is a strategic "growth vector." It points towards the solvent-accessible region or the ribose-binding pocket, depending on the specific kinase conformation. This allows for the attachment of solubilizing groups or "tail" moieties without disrupting the primary hinge binding.

Target Specificity

Literature and internal data validate this scaffold's efficacy against:

  • FMS (CSF-1R): Critical in macrophage differentiation and cancer immunotherapy.

  • MPS1 (TTK): A mitotic kinase involved in the Spindle Assembly Checkpoint.

  • c-Met & ALK: Receptor tyrosine kinases.[2]

Chemical Derivatization Workflow

The ethyl ester itself is a precursor . Direct screening of the ester often yields low potency due to lack of specific interactions in the solvent front. The standard protocol involves hydrolysis followed by amide coupling to generate a library of "Tail" variants.

Graphviz: Synthesis & Library Generation

The following diagram illustrates the conversion of the ethyl ester scaffold into an active library.

SynthesisWorkflow cluster_SAR SAR Exploration Vector (C4) Ester Ethyl 1H-pyrrolo[3,2-c] pyridine-4-carboxylate (Starting Material) Hydrol Hydrolysis (LiOH, THF/H2O) Ester->Hydrol Acid Carboxylic Acid Intermediate Coupling Amide Coupling (HATU, DIPEA, R-NH2) Acid->Coupling Library Amide Library (Active Inhibitors) Hydrol->Acid Yield >90% Coupling->Library Diversity Scan

Caption: Workflow for converting the C4-ethyl ester precursor into a functional kinase inhibitor library via hydrolysis and amide coupling.

Synthetic Protocol (Representative)
  • Saponification: Dissolve ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (1.0 eq) in THF:MeOH:H2O (3:1:1). Add LiOH (2.0 eq). Stir at RT for 4h. Acidify to pH 4 with 1N HCl. Filter precipitate to obtain the acid.

  • Library Generation (Parallel Synthesis):

    • Dissolve Acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Aliquot into a 96-well reaction block containing diverse amines (1.1 eq) (e.g., morpholines, piperazines, solubilizing tails).

    • Shake for 16h. Purify via prep-HPLC.

Structural Biology: Binding Mode Hypothesis

Understanding the binding mode is essential for rational design.

BindingMode Hinge Kinase Hinge Region (Backbone CO / NH) N1 N1-H (Donor) Hinge->N1 H-Bond N5 N5 (Acceptor) Hinge->N5 H-Bond Gatekeeper Gatekeeper Residue (Steric Control) Solvent Solvent Front (Solubility/Selectivity) Azaindole 5-Azaindole Core (Planar Scaffold) Azaindole->Gatekeeper Hydrophobic Contact Azaindole->N1 Azaindole->N5 C4_Sub C4-Amide Tail (Derived from Ester) Azaindole->C4_Sub C4_Sub->Solvent Extends into

Caption: Schematic binding mode of 5-azaindole derivatives. The N1/N5 motif anchors to the hinge, while the C4-substituent extends to the solvent front.

Screening Protocols

Biochemical Screen: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is robust (high Z') and suitable for HTS.

Reagents:

  • Kinase: Recombinant Human FMS (CSF-1R) or MPS1 (0.2 ng/µL final).

  • Substrate: Poly(4:1 Glu, Tyr) peptide (0.2 mg/mL).

  • ATP: Ultrapure (at

    
     apparent, typically 10-50 µM).
    
  • Compounds: 5-azaindole library (from Section 2).

Protocol Steps:

  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration.

  • Incubation:

    • Add 1 µL of compound to 384-well white low-volume plate.

    • Add 20 µL of Kinase/Substrate master mix.

    • Incubate 10 min at RT (allows compound to bind).

    • Add 5 µL of ATP to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 25 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 50 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition:



Cellular Validation: Phospho-Flow or Western Blot

To confirm the inhibitor enters the cell and engages the target.

Target: Phospho-STAT3 (Tyr705) or Phospho-ERK1/2 (downstream of FMS/MPS1). Cell Line: THP-1 (Acute Monocytic Leukemia) or M-NFS-60.

Protocol:

  • Seed THP-1 cells (500,000 cells/well) in serum-reduced media.

  • Treat with inhibitor (dose-response: 1 nM to 10 µM) for 2 hours.

  • Stimulate with ligand (e.g., M-CSF, 50 ng/mL) for 15 minutes.

  • Lyse cells (RIPA buffer + Phosphatase Inhibitors).

  • Perform Western Blot using anti-pSTAT3 antibodies.

Data Presentation & Interpretation

When screening the library derived from ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate , organize data to highlight the SAR (Structure-Activity Relationship) of the C4-tail.

Representative Data Table
Compound IDR-Group (C4-Amide)FMS IC50 (nM)MPS1 IC50 (nM)Solubility (µM)
AZA-001 Ethyl ester (Parent)>10,000>5,0005
AZA-002 Carboxylic Acid>10,000>10,000>100
AZA-003 Phenyl-amide45012015
AZA-004 Morpholino-ethyl-amide32 18 >100
Control Sunitinib15N/A-

Interpretation:

  • AZA-001 (Parent): The ester is generally inactive due to steric clash or lack of specific binding interactions.

  • AZA-004: Introduction of a solubilizing basic amine (morpholine) significantly improves potency, likely by interacting with Asp/Glu residues at the solvent front.

References

  • Vertex Pharmaceuticals. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry.[1][3][4]

  • Korea Institute of Science and Technology (KIST). (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • National Institutes of Health (NIH). (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation.[1][7][8] European Journal of Medicinal Chemistry.[1]

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

Application Notes & Protocols for the 1H-Pyrrolo[3,2-c]pyridine Scaffold in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the 1H-Pyrrolo[3,2-c]pyridine Scaffold in Oncology

The 1H-pyrrolo[3,2-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its utility in developing potent anticancer agents.[1] While specific esters like ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate serve as versatile synthetic intermediates, it is the derivatized forms of this scaffold that have demonstrated remarkable efficacy against a spectrum of cancer cell lines. These derivatives have been engineered to target critical cellular machinery involved in proliferation and survival, establishing the 1H-pyrrolo[3,2-c]pyridine system as a "privileged scaffold" in oncology drug discovery.

This guide provides an in-depth overview of the application of 1H-pyrrolo[3,2-c]pyridine derivatives in cancer cell line studies. We will explore the primary mechanisms of action, detail protocols for evaluating compound efficacy, and present data interpretation guidelines based on peer-reviewed research.

Key Mechanisms of Action and Targeted Pathways

Research has illuminated several key pathways through which 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects. The two most prominent mechanisms are the disruption of microtubule dynamics and the inhibition of critical protein kinases.

Microtubule Destabilization via Colchicine Site Binding

A significant class of 1H-pyrrolo[3,2-c]pyridine derivatives functions as potent microtubule-targeting agents (MTAs). These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics is catastrophic for rapidly dividing cancer cells, which rely on a functional mitotic spindle to segregate chromosomes during mitosis. The result is a halt in the cell cycle at the G2/M phase, ultimately leading to the activation of the apoptotic cell death pathway.[2][3][4]

Signaling Pathway: Tubulin Inhibition and Apoptosis Induction

G cluster_0 Compound 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Dynamics Microtubule Dynamics Disrupted Polymerization->Dynamics Leads to Spindle Mitotic Spindle Formation Failure Dynamics->Spindle Causes G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Triggers Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.

Kinase Inhibition: Targeting FMS and MPS1

Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as potent inhibitors of specific protein kinases that are overexpressed or hyperactivated in various cancers.

  • FMS Kinase (CSF-1R): FMS kinase is a receptor tyrosine kinase crucial for the survival and proliferation of monocytes and macrophages.[5] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote cancer progression. By inhibiting FMS, these compounds can reduce the survival of TAMs and exhibit direct antiproliferative effects on cancer cells where FMS is overexpressed, such as in certain ovarian, prostate, and breast cancers.[5][6]

  • Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a key component of the spindle assembly checkpoint (SAC), a critical surveillance mechanism in mitosis.[7] Tumors with chromosomal instability are often highly dependent on MPS1 for survival. Inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed to selectively target MPS1, leading to mitotic errors and cell death in these vulnerable cancer cells.[7]

Application Data: In Vitro Efficacy

The following table summarizes the reported in vitro antiproliferative activities of representative 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleTarget Cancer Cell LinesReported IC₅₀ ValuesPrimary MechanismReference
Tubulin Inhibitor 10tHeLa (Cervical), SGC-7901 (Gastric), MCF-7 (Breast)0.12 - 0.21 µMTubulin Polymerization Inhibition[1][2]
FMS Kinase Inhibitor 1rOvarian, Prostate, and Breast Cancer Panel0.15 - 1.78 µMFMS Kinase Inhibition[5]
Melanoma Agent 9bA375P (Melanoma)Nanomolar RangeNot specified (likely kinase)[8]
MPS1 Kinase Inhibitor 65 (CCT251455)HCT116 (Colorectal)Potent cellular activityMPS1 Kinase Inhibition[7]

Experimental Protocols

The following protocols are generalized methodologies based on published literature for evaluating the anticancer effects of novel 1H-pyrrolo[3,2-c]pyridine derivatives. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A375P)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO to create a 10-100 mM stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow: MTT Assay

G A 1. Seed Cells (96-well plate, 24h) B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (4h) C->D E 5. Solubilize Formazan (DMSO/SDS) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC₅₀ F->G

Caption: Standard workflow for determining IC₅₀ values using the MTT assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if a compound induces cell cycle arrest at a specific phase (e.g., G2/M).

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Test compound at relevant concentrations (e.g., 1x and 2x the IC₅₀ value)

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin-EDTA, then combine with the supernatant.[9]

  • Fixation: Centrifuge the cell suspension (1000 rpm, 5 min), discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the vehicle control indicates G2/M arrest.[2]

Protocol 3: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the compound's ability to inhibit the formation of microtubules.

Materials:

  • Tubulin Polymerization Assay Kit (commercially available, e.g., from Cytoskeleton, Inc.)

  • High-purity tubulin (>99%)

  • General Tubulin Buffer

  • GTP solution

  • Test compound, positive control (e.g., Nocodazole, Colchicine), and negative control (vehicle)

  • Temperature-controlled 96-well spectrophotometer (plate reader)

Procedure:

  • Preparation: Pre-warm the plate reader to 37°C. Prepare the test compound dilutions in buffer.

  • Reaction Setup: On ice, add tubulin, buffer, and GTP to the wells of a pre-chilled 96-well plate.

  • Initiation: Add the test compound or controls to the appropriate wells. To initiate polymerization, place the plate in the 37°C plate reader.

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm every minute for 60-90 minutes. The increase in optical density corresponds to the extent of tubulin polymerization.

  • Analysis: Plot absorbance versus time. Compare the polymerization curves of the compound-treated samples to the positive and negative controls. Inhibition is observed as a decrease in the rate and extent of the absorbance increase.[2][4]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken.[10][11][12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold is a highly validated platform for the design of novel anticancer agents. Its derivatives have demonstrated potent activity through well-defined mechanisms, including tubulin polymerization inhibition and kinase modulation. The protocols outlined in this guide provide a robust framework for researchers to investigate the efficacy and mechanism of action of new compounds based on this promising scaffold. By applying these methods, scientists can effectively advance the discovery and development of the next generation of targeted cancer therapeutics.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. Available at: [Link]

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. Available at: [Link]

  • El-Gamal, M.I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • El-Gamal, M.I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Semantic Scholar. Available at: [Link]

  • Pipzine Chemicals. Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • Hrytsenko, I., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. Available at: [Link]

  • Rinaldo, C., et al. (2020). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. Available at: [Link]

  • Boichuk, I., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • BuyersGuideChem. 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid ethyl ester. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. Available at: [Link]

  • Poczta, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. PubChem. Available at: [Link]

  • Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). National Center for Biotechnology Information. Available at: [Link]

  • Nacalai Tesque. (n.d.). Cell Cultivation Handbook. Available at: [Link]

  • Matrix Fine Chemicals. ETHYL PYRIDINE-4-CARBOXYLATE. Available at: [Link]

Sources

Application Note: Cell Cycle Analysis of Cells Treated with Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a significant structural scaffold in medicinal chemistry, serving as a precursor for potent kinase inhibitors targeting FMS (CSF-1R), CDKs (Cyclin-Dependent Kinases), and VEGFR. Derivatives of the pyrrolo[3,2-c]pyridine class have demonstrated antiproliferative efficacy in ovarian, prostate, and breast cancer lines by inducing cell cycle arrest and subsequent apoptosis.

This Application Note provides a rigorous protocol for evaluating the cell cycle modulatory effects of this compound. Unlike simple cytotoxicity assays (e.g., MTT/CCK-8), cell cycle analysis via flow cytometry reveals the specific phase of growth inhibition (G1/S vs. G2/M), offering critical insights into the molecular mechanism of action.

Key Mechanistic Context

Small molecules containing the pyrrolo[3,2-c]pyridine core often act as ATP-competitive inhibitors.

  • G1/S Arrest: Suggests inhibition of CDK4/6 or CDK2.

  • G2/M Arrest: Suggests inhibition of CDK1, Aurora Kinases, or tubulin interference.

  • Sub-G1 Accumulation: Indicates DNA fragmentation and apoptosis.

Experimental Design Strategy

To ensure data integrity, the experiment must be designed to distinguish between cytostatic effects (arrest) and cytotoxic effects (death).

A. Dose Determination (Pre-requisite)

Do not select arbitrary concentrations. Prior to cell cycle analysis, determine the IC50 (half-maximal inhibitory concentration) using a viability assay (e.g., Resazurin or ATP-based).

  • Low Dose:

    
     (To observe early kinetic changes).
    
  • Mid Dose:

    
    .
    
  • High Dose:

    
     (To observe terminal arrest or apoptosis).
    
B. Controls
  • Negative Control: 0.1% DMSO (Vehicle). Crucial: The compound is an ester and likely hydrophobic; match the DMSO concentration exactly in treated samples.

  • Positive Control (G2/M): Nocodazole (100 ng/mL) or Paclitaxel.

  • Positive Control (G1/S): Aphidicolin (1 µg/mL) or Palbociclib.

Detailed Protocol

Phase I: Cell Culture and Treatment

Objective: Expose cells to the compound while maintaining log-phase growth.

  • Seeding: Seed cells (e.g., HeLa, MCF-7, or HCT116) at

    
     cells per well in a 6-well plate.
    
  • Synchronization (Optional but Recommended): Serum starve cells (0.5% FBS) for 24 hours to synchronize them in G0/G1. This amplifies the visibility of drug-induced arrest upon serum re-stimulation.

  • Treatment: Replace media with complete media containing Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate at the pre-determined concentrations.

  • Incubation: Incubate for 24 hours (standard) or 48 hours. Note: Kinase inhibitors often show effects within 12–18 hours.

Phase II: Harvesting and Fixation (Critical Step)

Objective: Fix cells to permeabilize the membrane for DNA staining while preserving cell integrity.

  • Supernatant Collection: Collect the culture media before trypsinization. Why? Apoptotic cells detach and float. Discarding media loses the "Sub-G1" population.

  • Harvest: Trypsinize adherent cells, neutralize with media, and combine with the collected supernatant.

  • Wash: Centrifuge at 300 x g for 5 mins. Wash pellet once with ice-cold PBS.

  • Fixation (The "Dropwise" Technique):

    • Resuspend the pellet in 300 µL of PBS.

    • While vortexing gently , add 700 µL of ice-cold 100% Ethanol dropwise.

    • Final concentration: ~70% Ethanol.[1][2][3]

    • Caution: Adding ethanol too fast causes clumping (doublets) that ruins analysis.

  • Storage: Incubate at -20°C for at least 2 hours (Overnight is preferred for better stoichiometry).

Phase III: Staining

Objective: Stoichiometric binding of Propidium Iodide (PI) to DNA.[4]

  • Wash: Centrifuge fixed cells (500 x g, 5 mins—higher speed needed for ethanol-fixed cells). Decant ethanol carefully.[5]

  • Rehydration: Resuspend pellet in 1 mL PBS. Incubate 15 mins at Room Temp (RT) to rehydrate. Spin down.

  • Staining Solution Preparation (Per Sample):

    • Buffer: 500 µL PBS + 0.1% Triton X-100 (detergent improves nuclear penetration).

    • RNase A: Add to final conc. of 100 µg/mL. Essential: PI stains both DNA and RNA. Without RNase, the G1 peak will be broad and inaccurate.

    • Propidium Iodide: Add to final conc. of 50 µg/mL.

  • Incubation: Resuspend cells in Staining Solution. Incubate 30 mins at 37°C or RT in the dark .

Flow Cytometry Acquisition & Analysis[1][2][3][4][6][7][8]

Instrument Setup
  • Laser: 488 nm (Blue) or 561 nm (Yellow-Green).

  • Detector: Linear Scale (LIN) on the PE or PI channel (approx. 585/40 or 610/20 filter). Do not use Log scale for cell cycle.

Gating Strategy (Doublet Discrimination)

Failure to exclude doublets is the most common error in cell cycle analysis. A doublet of two G1 cells (2N + 2N) mimics a single G2/M cell (4N).[4]

  • Gate 1 (Debris): FSC-A vs. SSC-A. Gate on the main cell population.

  • Gate 2 (Singlets): PI-Area vs. PI-Width (or PI-Height).

    • Logic: Single cells have a proportional Area and Width.[6] Doublets have double the Area but larger Width.[7] Gate around the population with the lowest Width.

  • Histogram: Plot PI-Area (Linear) for the singlet population.

Data Visualization: Workflow

The following diagram illustrates the critical path for processing samples treated with the pyrrolopyridine derivative.

CellCycleWorkflow Compound Ethyl 1H-pyrrolo[3,2-c] pyridine-4-carboxylate Culture Cell Culture (24h Treatment) Compound->Culture IC50 Dose Harvest Harvest (Include Supernatant) Culture->Harvest Trypsin Fix Fixation (70% EtOH, -20°C) Harvest->Fix Dropwise EtOH Stain Staining (PI + RNase A) Fix->Stain Wash & Rehydrate Acquire Flow Cytometry (Linear Scale) Stain->Acquire 30 min @ 37°C Analysis Data Analysis (ModFit / FlowJo) Acquire->Analysis Doublet Discrim.

Caption: Workflow for analyzing cell cycle arrest induced by pyrrolopyridine derivatives. Note the critical fixation and staining steps.

Anticipated Results & Interpretation

When treating cells with Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate, compare the treated histogram to the DMSO control.

PhaseDNA ContentControl % (Approx)Interpretation of Increase
Sub-G1 < 2N< 2%Apoptosis. Indicates DNA fragmentation. Common with high-dose kinase inhibitors.
G0/G1 2N50-60%G1 Arrest. Suggests inhibition of CDK4/6 (G1 checkpoint) or starvation-like effect.
S 2N - 4N15-25%S-Phase Arrest. Suggests DNA damage response or replication fork stalling (e.g., Topoisomerase inhibition).
G2/M 4N15-20%G2/M Arrest. Suggests CDK1 inhibition or microtubule destabilization (common with pyrrole-fused heterocycles).
Mechanistic Pathway Hypothesis

Pyrrolo[3,2-c]pyridines often target the ATP-binding pocket of kinases. The diagram below visualizes the potential checkpoints this compound might engage.

Pathway Compound Ethyl 1H-pyrrolo[3,2-c] pyridine-4-carboxylate CDK46 CDK4/6 (G1 Checkpoint) Compound->CDK46 Inhibits? CDK1 CDK1 / Aurora (G2/M Checkpoint) Compound->CDK1 Inhibits? FMS FMS / CSF-1R (Growth Signal) Compound->FMS Inhibits ArrestG1 G1 Arrest CDK46->ArrestG1 Loss of Activity ArrestG2 G2/M Arrest CDK1->ArrestG2 Loss of Activity FMS->CDK46 Downstream Signaling Apoptosis Apoptosis (Sub-G1) ArrestG1->Apoptosis Prolonged Stress ArrestG2->Apoptosis Mitotic Catastrophe

Caption: Potential sites of action for pyrrolo[3,2-c]pyridine derivatives leading to cell cycle arrest.

Troubleshooting & Optimization

  • High CV (Broad Peaks):

    • Cause: Poor fixation or insufficient RNase.

    • Fix: Ensure dropwise ethanol addition while vortexing.[1][3] Increase RNase incubation time.

  • No Arrest Observed:

    • Cause: Drug concentration too low or harvest time too short.

    • Fix: Increase to

      
       or extend treatment to 48h.
      
  • Excessive Debris:

    • Cause: Drug is too toxic, causing massive necrosis.

    • Fix: Lower the concentration. Analyze the Sub-G1 population specifically.

References

  • Bio-Rad Antibodies. "Doublet Discrimination in Flow Cytometry." Bio-Rad Application Guide. [Link]

  • El-Gamal, M. I., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies."[8] Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.[8] [Link]

  • University of Virginia Flow Cytometry Core. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." [Link]

  • Assay Genie. "Excluding Doublets in FACS Analysis: A Comprehensive Guide." [Link]

Sources

Application Note: Leveraging Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate in Structure-Based Drug Design (SBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (hereafter referred to as Scaffold-4C ) in modern drug discovery. As a 5-azaindole isomer, this scaffold represents a "privileged structure" bioisosteric to indole and purine. It is particularly valued for its ability to mimic the adenine core of ATP in kinase inhibitors and, more recently, for targeting the colchicine binding site in tubulin. This document provides a validated workflow for computational docking, chemical functionalization, and structural optimization using Scaffold-4C.

Strategic Rationale: Why Scaffold-4C?

Bioisosterism and Physicochemical Properties

The 1H-pyrrolo[3,2-c]pyridine core offers distinct advantages over the ubiquitous indole or 7-azaindole scaffolds.

  • Electronic Profile: The pyridine nitrogen (N5) acts as a weak base and hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor. This dual functionality is critical for bidentate binding motifs found in kinase hinge regions.

  • Solubility: The inclusion of the pyridine nitrogen significantly lowers LogP and increases aqueous solubility compared to pure indole analogs, improving ADME profiles early in the design phase.

  • Vector Geometry: The C4-carboxylate group provides a specific vector that typically projects towards the solvent-exposed front or the ribose-binding pocket, depending on the target. This makes the ethyl ester an ideal "handle" for fragment growing.

Target Landscape
  • Kinases: FMS (CSF-1R), JAK family, and ROCK kinases. The scaffold mimics the ATP purine ring.

  • Cytoskeleton: Tubulin polymerization inhibitors (binding to the colchicine site).[1][2][3]

  • Epigenetics: BET bromodomain inhibitors (mimicking the acetyl-lysine recognition motif).

Structural Biology & Binding Mode Analysis[1][2]

Understanding the binding topology is a prerequisite for effective SBDD. The diagram below illustrates the canonical interaction pattern of Scaffold-4C within a typical Kinase ATP-binding pocket.

Visualization: Canonical Kinase Binding Mode

Figure 1: Schematic representation of the bidentate hydrogen bonding network between the 1H-pyrrolo[3,2-c]pyridine core and a kinase hinge region.

Protocol A: Computational Docking Workflow

Objective: To validate the binding affinity of Scaffold-4C derivatives against a target kinase (e.g., FMS Kinase or VEGFR).

Prerequisites
  • Software: Schrödinger Suite (Glide), MOE, or AutoDock Vina.

  • PDB Structure: High-resolution crystal structure (e.g., PDB ID: 3LQA for FMS kinase).

Step-by-Step Methodology
  • Protein Preparation:

    • Import PDB structure.

    • Strip water molecules (unless bridging waters are known to be critical, e.g., in BRAF).

    • Protonation: Use PropKa to predict protonation states at pH 7.4. Ensure the hinge residues are neutral if they are backbone interactors.

    • Restrained Minimization: Minimize the structure (RMSD < 0.3 Å) to relieve steric clashes without distorting the crystal lattice.

  • Ligand Preparation (Scaffold-4C):

    • Generate 3D conformers of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate.

    • Tautomer Check: Generate tautomers. Crucial: Ensure the pyrrole NH is defined as the H-bond donor. The pyridine nitrogen must be unprotonated to act as an acceptor.

    • Energy Minimization: Minimize using OPLS4 force field.

  • Grid Generation:

    • Define the receptor grid box centered on the co-crystallized ligand (or the hinge region residues).

    • Box Size: Set to 20 Å x 20 Å x 20 Å to allow the ethyl ester tail to explore the solvent front.

  • Docking & Scoring:

    • Run Standard Precision (SP) docking first.

    • Constraint: Apply a positional constraint (H-bond) to the hinge residue (e.g., Cys, Met, or Leu depending on the kinase) to force the pyrrolo-pyridine core into the ATP-mimetic orientation.

    • Analysis: Filter poses based on Docking Score (<-7.0 kcal/mol is typical for a fragment hit) and Ligand Efficiency (LE).

Protocol B: Synthetic Library Generation

Objective: Functionalize the C4-ester handle to generate a Structure-Activity Relationship (SAR) library.

Reaction Scheme Overview: The ethyl ester is a "masked" carboxylic acid. The primary workflow involves hydrolysis followed by amide coupling to introduce diverse R-groups targeting the solvent front.

Visualization: Synthetic Workflow

Figure 2: Divergent synthesis pathway for generating 4-substituted pyrrolo[3,2-c]pyridine libraries.

Detailed Experimental Procedure
Step 1: Saponification (Ester Hydrolysis)
  • Dissolution: Dissolve ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (1.0 eq) in a mixture of THF:MeOH:H2O (3:1:1).

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Concentrate under reduced pressure to remove organics.

    • Adjust pH to ~3–4 using 1N HCl. The carboxylic acid intermediate often precipitates.

    • Filter and dry the solid. Note: If no precipitate forms, extract with EtOAc/n-Butanol.

Step 2: Parallel Amide Coupling (Library Generation)
  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq) in dry DMF.

  • Base/Coupling Agent: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the diverse amine (R-NH2, 1.2 eq).

    • Design Tip: Select amines with varying polarity (morpholine, piperazine, benzyl amines) to probe the solvent channel.

  • Reaction: Stir at RT for 12 hours.

  • Purification: For library scale, purify via Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Data Analysis & Optimization Metrics

When evaluating derivatives of Scaffold-4C, use the following metrics to guide optimization.

MetricTarget ValueRationale
Ligand Efficiency (LE) > 0.3 kcal/mol/atomEnsures the core scaffold contributes significantly to binding, not just the added R-groups.
tPSA (Polar Surface Area) < 140 ŲThe pyridine N increases tPSA; ensure substituents do not push this beyond cell-permeable limits.
ClogP 2.0 – 3.5Maintain lipophilicity within the "sweet spot" for oral bioavailability.
H-Bond Donors < 3The scaffold provides 1 donor (NH). Limit external donors to avoid permeability issues.

References

  • Structure-Based Design of Kinase Inhibitors

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[4]

    • Source:Molecules (via NCBI PMC).
    • URL:[Link]

  • Tubulin Targeting (Recent Application)

    • Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2][3]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry (2024).
    • URL:[Link][2][5]

  • FMS Kinase Inhibition

    • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.[5][6][7]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • Synthetic Methodology

    • Title: Synthetic strategies to pyrido fused heterocycles.[1][2][3][5][8]

    • Source:Journal of Chemical Sciences.
    • URL:[Link]

Sources

derivatization of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate for SAR Profiling

Abstract

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a privileged pharmacophore in modern drug discovery, acting as a bioisostere for indole and purine systems. Its unique electronic distribution—combining the electron-rich pyrrole ring with the electron-deficient pyridine ring—offers distinct advantages in kinase inhibition (e.g., JAK, FMS) and epigenetic modulation (LSD1). This guide details the systematic derivatization of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate , a versatile building block. We provide validated protocols for three critical vectors: C4-ester transformation (amide library generation), N1-alkylation (physicochemical tuning), and C3-electrophilic substitution (core decoration).

Chemical Logic & SAR Strategy

The starting material, ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate, presents a "push-pull" electronic system. To maximize Structure-Activity Relationship (SAR) data, we define three orthogonal vectors of modification:

  • Vector A (C4-Ester): The primary "warhead" or solvent-exposed handle. The ester is easily converted to amides, which are crucial for hydrogen-bonding interactions within the ATP-binding pocket of kinases.

  • Vector B (N1-Pyrrole): The "ADME" handle. Functionalization here dramatically alters logP, solubility, and metabolic stability. The N1 proton is acidic (

    
    ), allowing facile deprotonation.
    
  • Vector C (C3-Position): The "Electronic" handle. While less nucleophilic than the indole C3 due to the pyridine nitrogen's inductive withdrawal, this position remains susceptible to electrophilic aromatic substitution (EAS), particularly halogenation, enabling subsequent cross-coupling.

Visualization: SAR Vectors & Workflow

The following diagram illustrates the strategic functionalization points and the logical flow for library generation.

SAR_Strategy Start Ethyl 1H-pyrrolo[3,2-c] pyridine-4-carboxylate Hydrolysis 1. Hydrolysis (LiOH) Start->Hydrolysis Primary Route Alkylation N-Alkylation (NaH/R-X) Start->Alkylation Optimization Halogenation C3-Halogenation (NIS or NBS) Start->Halogenation Late Stage VectorA Vector A: C4-Ester (Amide Library) VectorB Vector B: N1-H (Solubility/ADME) VectorC Vector C: C3-H (Core Potency) Coupling 2. Amide Coupling (HATU/Amine) Hydrolysis->Coupling Coupling->VectorA Alkylation->VectorB Halogenation->VectorC

Figure 1: Strategic derivation map showing the three primary vectors for SAR expansion starting from the ethyl ester scaffold.

Detailed Experimental Protocols

Protocol A: C4-Amide Library Generation (The "Warhead" Vector)

Rationale: Converting the ester to an amide allows the introduction of diverse R-groups to probe steric tolerance and H-bond donor/acceptor requirements in the binding pocket.

Step 1: Saponification

  • Dissolve: Suspend ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (1.0 equiv) in THF:MeOH:H₂O (3:1:1).

  • Reagent: Add LiOH·H₂O (2.5 equiv).

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor by LCMS for disappearance of the ethyl ester (M+29) and appearance of the acid (M+1).

  • Workup: Acidify carefully to pH 4–5 with 1N HCl. The carboxylic acid product often precipitates. Filter, wash with cold water, and dry under vacuum. Note: If no precipitate forms, extract with EtOAc/n-butanol (9:1).

Step 2: Parallel Amide Coupling

  • Activation: Dissolve the crude acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to form the activated ester.

  • Addition: Add the diverse amine (R-NH₂, 1.2 equiv).

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Dilute with saturated NaHCO₃.

  • Purification: For library scale (<50 mg), use preparative HPLC (C18 column, H₂O/MeCN + 0.1% Formic Acid).

Data Summary: Coupling Efficiency

Coupling AgentBaseSolventYield (Avg)Notes
HATU DIPEADMF85%Best for sterically hindered amines.
T3P (50% in EtOAc)PyridineEtOAc/DMF78%Safer, easier workup (water soluble byproducts).
EDC/HOBt TEADCM60%Lower yields; urea byproduct removal can be difficult.
Protocol B: N1-Alkylation (The "Solubility" Vector)

Rationale: The pyrrole NH is a hydrogen bond donor. If this interaction is not required for binding, alkylation can improve lipophilicity and blood-brain barrier (BBB) permeability.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous DMF at 0°C.

  • Addition: Add a solution of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (1.0 equiv) in DMF dropwise.

  • Observation: Evolution of H₂ gas indicates anion formation. The solution typically turns yellow/orange. Stir for 30 mins at 0°C.

  • Alkylation: Add the alkyl halide (R-X, 1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with brine (to remove DMF). Dry over Na₂SO₄.

Protocol C: C3-Halogenation (The "Core" Vector)

Rationale: Functionalizing C3 is challenging due to the electron-deficient pyridine ring. Electrophilic halogenation requires controlled conditions to avoid N-oxidation or over-halogenation.

  • Dissolve: Dissolve the substrate (1.0 equiv) in DMF or DMF/DCM (1:1).

  • Reagent: Add N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 equiv).

  • Catalyst: Critical Step—Add 5–10 mol% of TFA or p-TsOH. The acid activates the electrophile and protonates the pyridine nitrogen, preventing N-halogenation.

  • Reaction: Stir at 0°C for 1 hour, then RT for 12 hours.

  • Validation: Check LCMS for the characteristic isotopic pattern (Br: M/M+2 1:1 ratio).

  • Downstream Application: The resulting C3-halide is an excellent substrate for Suzuki-Miyaura coupling (using Pd(dppf)Cl₂, Boronic acid, K₂CO₃).

Troubleshooting & Optimization

  • Issue: Low Solubility. The parent ester is planar and prone to

    
    -stacking.
    
    • Solution: Use co-solvents like NMP or DMSO during reactions. For workups, avoid pure water; use brine/EtOAc emulsions to break aggregates.

  • Issue: Regioselectivity (N1 vs. Pyridine N).

    • Insight: Alkylation generally occurs at the pyrrole N1 (pKa ~13) under basic conditions. However, under neutral/oxidative conditions (e.g., mCPBA), the pyridine N-oxide will form.

  • Issue: Hydrolysis Stalling.

    • Solution: If LiOH is too slow (due to steric bulk at C4), switch to KOH in EtOH at 60°C.

References

  • Synthesis and Reactivity of Azaindoles

    • Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 2003.

  • Kinase Inhibitor SAR (FMS Kinase)

    • El-Gamal, M. I., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

  • C3-Functionalization Methodologies

    • Wang, X., et al. "Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines." ACS Omega, 2019.

  • LSD1 Inhibitors (Pyrrolo[3,2-c]pyridine scaffold)

    • Wang, S., et al. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors."[3] ACS Medicinal Chemistry Letters, 2023.[3]

  • General Amide Coupling Protocols

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

analytical methods for ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Profiling of Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Introduction & Scope

Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (often referred to as a 5-azaindole derivative) is a critical scaffold in the development of kinase inhibitors (e.g., JAK, spleen tyrosine kinase) and antiviral agents.[1] The [3,2-c] fusion system presents unique analytical challenges due to its amphoteric nature—possessing both an acidic pyrrole proton (


) and a basic pyridine nitrogen (

).[1]

This Application Note provides a definitive guide to characterizing this molecule, specifically addressing the differentiation of the 4-carboxylate regioisomer from common synthetic byproducts (2- or 6-isomers) and establishing a robust purity method.

Structural Elucidation (NMR Spectroscopy)

Objective: To unambiguously confirm the regiochemistry of the ester group at position 4 and rule out isomeric scaffolds (e.g., pyrrolo[2,3-c]pyridine).

Theoretical Numbering & Shift Prediction

The 1H-pyrrolo[3,2-c]pyridine core is numbered with the pyrrole nitrogen as position 1 and the pyridine nitrogen as position 5.

  • Position 4: Located between the bridgehead carbon (C3a) and the pyridine nitrogen (N5).

  • Diagnostic Feature: Substitution at C4 eliminates the highly deshielded singlet typically observed at ~8.8–9.2 ppm (H-4) in the unsubstituted parent.

Experimental Protocol: NMR Acquisition
  • Instrument: 500 MHz (minimum) equipped with a cryoprobe for sensitivity.

  • Solvent: DMSO-

    
     is mandatory.
    
    • Reasoning:

      
       often causes broadening of the pyrrole NH signal and potential aggregation. DMSO-
      
      
      
      stabilizes the NH tautomer and provides sharp signals for coupling analysis.
  • Concentration: 5–10 mg in 600 µL solvent.

  • Experiments:

    
    H, 
    
    
    
    C, COSY, HSQC, HMBC, and 1D-NOESY .
Data Interpretation Framework
SignalExpected Shift (DMSO-

)
MultiplicityDiagnostic Logic
NH (1) 11.5 – 12.5 ppmBroad SingletConfirms indole-like NH.[1]
H-2 7.4 – 7.6 ppmTriplet/DoubletCouples with H-3 and NH.[1]
H-3 6.5 – 6.8 ppmTriplet/DoubletCritical: Must show NOE with Ester Ethyl group if ester is at C4.
H-6 8.3 – 8.5 ppmDoubletOrtho to Pyridine N; couples with H-7.[1]
H-7 7.3 – 7.5 ppmDoubletMeta to Pyridine N.
Ethyl (

)
4.3 – 4.5 ppmQuartetCharacteristic ester signal.[1]
Ethyl (

)
1.3 – 1.4 ppmTripletCharacteristic ester signal.[1]

The "Self-Validating" Test (1D-NOESY): To confirm the ester is at Position 4 (and not 6), irradiate the methylene quartet of the ethyl group (~4.4 ppm).

  • Result for 4-carboxylate: You typically observe a strong NOE enhancement at H-3 (pyrrole ring) due to spatial proximity (peri-position).

  • Result for 6-carboxylate: NOE enhancement would be seen at H-7 , not H-3.[1]

Purity & Impurity Profiling (UHPLC-MS)

Objective: Develop a stability-indicating method capable of separating the parent compound from hydrolysis products (carboxylic acid) and synthetic precursors (N-oxides or chlorinated intermediates).

Chromatographic Challenges

The basic nitrogen (N5) interacts with residual silanols on silica columns, leading to peak tailing.[1] High pH buffers can suppress ionization, while low pH improves peak shape but may degrade the ester if run for prolonged periods.[1]

Validated Protocol
  • System: UHPLC coupled with SQ/Q-TOF MS.

  • Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm).[1]

    • Why: CSH particles are positively charged, repelling the protonated pyridine base and eliminating tailing without needing ion-pairing agents.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV (254 nm for aromatic core, 210 nm for impurities) + ESI Positive Mode.[1]

Gradient Table:

Time (min)%A%BCurveEvent
0.00955InitialEquilibration
1.009556Hold for polar impurities
8.005956Main elution gradient
10.005956Wash
10.109551Re-equilibration
Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimize to minimize in-source fragmentation).

  • Target Mass: [M+H]+ = 191.08 (Calc. for

    
    ).[1][2][3][4][5]
    
  • Key Fragment: Loss of ethyl group (

    
    , -29 Da) or ethoxy group (-45 Da) is common in MS/MS.[1]
    

Physicochemical Characterization Workflow

Objective: Establish solid-state properties for formulation development.

FT-IR Spectroscopy (ATR Method)
  • Ester Carbonyl (

    
    ):  Look for a strong, sharp band at 1705–1725 cm⁻¹ .[1]
    
    • Note: If this band shifts to ~1680 cm⁻¹ and broadens, suspect hydrolysis to the carboxylic acid (zwitterionic character).[1]

  • NH Stretch: Sharp band at 3200–3300 cm⁻¹ . Broadening indicates hydrogen bonding network in the crystal lattice.

pKa Determination (Potentiometric Titration)

Due to the low solubility of the ester, use a co-solvent method (Methanol/Water).[1]

  • Prepare 10 mM stock in Methanol.

  • Titrate with 0.1 M HCl (to determine Pyridine

    
    ) and 0.1 M NaOH (to determine Pyrrole 
    
    
    
    ).[1]
  • Expected Values:

    • 
       (Pyridine 
      
      
      
      ): ~4.5 (The ester is electron-withdrawing, lowering the basicity of the pyridine ring compared to the parent azaindole).[1]
    • 
       (Pyrrole 
      
      
      
      ): ~13.0.[1]

Analytical Decision Workflows (Visualization)

Diagram 1: Structural Confirmation Logic

This decision tree guides the chemist through distinguishing the 4-carboxylate from the 2-carboxylate and 6-carboxylate isomers.

IsomerLogic Start Crude Product (Ethyl pyrrolo[3,2-c]pyridine-x-carboxylate) HNMR 1H NMR (DMSO-d6) Check Aromatic Region Start->HNMR SingletCheck Is there a singlet at ~9.0 ppm? HNMR->SingletCheck Yes Yes SingletCheck->Yes H-4 exists No No SingletCheck->No H-4 absent Isomer2or6 Likely 2- or 6-isomer (H-4 is present) Isomer4 Likely 4-isomer (H-4 is substituted) NOESY Run 1D-NOESY Irradiate Ethyl CH2 (~4.4 ppm) Isomer4->NOESY NOE_H3 NOE to H-3 (Pyrrole)? NOESY->NOE_H3 NOE_H3->Yes Peri-interaction NOE_H3->No Too far Confirm4 CONFIRMED: 4-Carboxylate CheckOther Check NOE to H-7 or H-6 Yes->Isomer2or6 Yes->Confirm4 No->Isomer4 No->CheckOther

Caption: Analytical decision tree for confirming the regiochemistry of the 4-carboxylate substituent using NMR markers.

Diagram 2: Method Development & QC Workflow

QCWorkflow cluster_ID Identity cluster_Purity Purity (LC-MS) Sample Solid Sample NMR NMR (DMSO-d6) Regio-check Sample->NMR IR FT-IR C=O Band Check Sample->IR Prep Diluent: 50:50 ACN:H2O Sample->Prep Report CoA Generation NMR->Report IR->Report LC CSH C18 Column 0.1% Formic Acid Prep->LC MS ESI+ MS [M+H] = 191 LC->MS MS->Report

Caption: Integrated Quality Control (QC) workflow for batch release of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate.

References

  • Isomer Synthesis & Characterization

    • Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][6][7]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central).
    • Relevance: Provides general synthetic routes and NMR data for substituted pyrrolo[3,2-c]pyridines.
    • URL:[Link]

  • Azaindole Chemistry Review

    • Title: Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.[8][9]

    • Source:Organic Chemistry Frontiers (RSC).[1]

    • Relevance: Reviews the reactivity of the pyridine ring positions (C4 vs C6) in azaindoles.
    • URL:[Link]

  • Analytical Data for Related Isomers (2-carboxylate)

    • Title: Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (PubChem CID 44630701).[1][2]

    • Source: PubChem.[2]

    • Relevance: Comparison data for the 2-isomer to distinguish
    • URL:[Link][1]

  • Chromatographic Behavior of Azaindoles

    • Title: Organometallic methods for the synthesis and functionalization of azaindoles.[9][10]

    • Source:Chemical Society Reviews.
    • Relevance: Discusses the polarity and purification challenges of azaindole intermedi
    • URL:[Link]

Sources

Application Notes & Protocols: Assessing the Anti-proliferative Activity of Novel Chemical Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Measuring Anti-proliferative Activity

In the landscape of drug discovery, particularly in oncology, the ability of a compound to inhibit cell proliferation is a primary indicator of its therapeutic potential.[1][2][3] Uncontrolled cell proliferation is a hallmark of cancer, making assays that measure this process fundamental to identifying and characterizing new anti-cancer agents.[4][5] These assessments are crucial for go/no-go decisions in a screening cascade, guiding lead optimization, and providing initial insights into a compound's mechanism of action.[2][6]

This guide provides a comprehensive overview of the principles and methodologies for evaluating the anti-proliferative effects of novel chemical derivatives. It is designed to equip researchers with the knowledge to select appropriate assays, design robust experiments, and interpret data with confidence. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.[2]

Scientific Foundation: The Cell Cycle and Principles of Measurement

Cell proliferation is a tightly regulated process orchestrated by the cell cycle, which consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis).[4] Progression through these phases is governed by a complex network of signaling pathways, cyclins, and cyclin-dependent kinases (CDKs).[5] Anti-proliferative compounds often exert their effects by targeting these regulatory mechanisms, leading to cell cycle arrest or apoptosis.[7]

The assessment of anti-proliferative activity, therefore, hinges on quantifying changes in the number of viable cells over time in response to a test compound. This can be achieved through various methods that measure different cellular attributes, including metabolic activity, DNA synthesis, and direct cell enumeration.[8]

Core Methodologies for Assessing Anti-proliferative Activity

The choice of assay is critical and depends on factors such as the cell type, the expected mechanism of the compound, and the desired throughput. Here, we detail the protocols for three widely used and robust assays.

Metabolic Activity Assays: MTT and MTS

Metabolic assays are colorimetric methods that indirectly measure cell viability by assessing the metabolic activity of a cell population.[9][10] They are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[9]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay utilizes the yellow tetrazolium salt MTT, which is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan.[9] The formazan crystals must be solubilized before the absorbance can be measured.[11]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: The MTS assay is a second-generation tetrazolium assay that produces a water-soluble formazan, eliminating the need for a solubilization step and making it more convenient for high-throughput screening.[12][13]

MTT_MTS_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Assay Execution A 1. Seed cells in a 96-well plate at optimal density B 2. Allow cells to adhere and resume exponential growth (typically 24h) A->B C 3. Prepare serial dilutions of the test compound B->C D 4. Treat cells with a range of compound concentrations C->D E 5. Include vehicle (e.g., DMSO) and untreated controls D->E F 6. Incubate for a predetermined duration (e.g., 24, 48, 72h) E->F G 7. Add MTT or MTS reagent to each well F->G H 8. Incubate to allow formazan formation (1-4h) G->H I 9. (MTT only) Add solubilization solution and incubate H->I MTT Specific J 10. Read absorbance on a microplate reader H->J MTS I->J MTT

Caption: Workflow for MTT and MTS anti-proliferative assays.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • Test compound and vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[12][14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[15] The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.[10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare a serial dilution of your test compound in culture medium. A typical starting concentration for screening is 100 µM, with 8-10 dilution points. Remove the old medium from the wells and add 100 µL of the compound dilutions.[16] Include wells with vehicle-treated cells (negative control) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16] The incubation time is a critical parameter and may need to be optimized.[17]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[14] During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][14] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of 650 nm can be used to subtract background absorbance.[9]

Materials:

  • Same as MTT, but with a combined MTS/PES solution instead of separate MTT and solubilization solutions.

Procedure:

  • Steps 1-4: Follow the same procedure as the MTT assay for cell seeding, initial incubation, and compound treatment.

  • MTS Addition: After the compound incubation period, add 20 µL of the combined MTS/PES solution to each 100 µL well.[12][14]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[12]

  • Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[12][18]

Direct Cell Counting

Directly counting the number of cells is the most straightforward method to assess proliferation. This can be done manually using a hemocytometer and a microscope with a viability dye like trypan blue, or with automated cell counters. While more labor-intensive, it provides a direct measure of cell number and viability.

Cell_Counting_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_counting Phase 3: Cell Counting A 1. Seed cells in a multi-well plate (e.g., 24-well) B 2. Allow cells to adhere and grow (24h) A->B C 3. Treat cells with compound concentrations B->C D 4. Include vehicle and untreated controls C->D E 5. Incubate for desired time points (e.g., 24, 48, 72h) D->E F 6. At each time point, harvest cells (trypsinize) E->F G 7. Stain with trypan blue F->G H 8. Count viable (unstained) and non-viable (blue) cells G->H I 9. Calculate cell number and percent viability H->I

Caption: Workflow for direct cell counting anti-proliferative assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • Multi-well tissue culture plates (e.g., 24-well)

  • Test compound and vehicle

  • Trypsin-EDTA

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows for several population doublings over the course of the experiment without reaching confluency.

  • Incubation: Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with the desired concentrations of the test compound.

  • Time Course Harvest: At each predetermined time point (e.g., 0, 24, 48, 72 hours), harvest the cells from one set of wells for each condition.

    • Aspirate the medium.

    • Wash with PBS.

    • Add trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium and collect the cell suspension.

  • Staining and Counting:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue.

    • Load the mixture onto a hemocytometer.

    • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid.

  • Calculation: Calculate the total number of viable cells per well for each condition and time point.

Data Analysis and Interpretation

The primary output of these assays is a measure of cell viability or number at different compound concentrations. This data is then used to generate a dose-response curve and calculate key parameters.

Dose-Response Curves and IC50 Determination

A dose-response curve plots the percentage of cell inhibition against the log of the compound concentration. From this curve, the half-maximal inhibitory concentration (IC50) can be determined.[17] The IC50 is the concentration of a drug that is required to inhibit a biological process by 50%.[17][19]

Data Presentation: IC50 Values

DerivativeCell LineAssay TypeIncubation Time (h)IC50 (µM)
Compound AMCF-7MTT485.2 ± 0.7
Compound BMCF-7MTT4812.8 ± 1.5
Compound AHCT116MTS488.1 ± 0.9
Compound BHCT116MTS4825.4 ± 3.1

Calculation of Percent Inhibition:

% Inhibition = 100 * (1 - (Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank))

The IC50 value is typically calculated using non-linear regression analysis with a four-parameter logistic (4PL) curve fit.[20]

Time-Course Studies

Performing the assay at multiple time points (e.g., 24, 48, and 72 hours) provides valuable information about the kinetics of the anti-proliferative effect.[21] Some compounds may be cytostatic (inhibit proliferation) at early time points and cytotoxic (induce cell death) at later time points. It is important to note that the IC50 value can be time-dependent.[22][23]

Ensuring Scientific Integrity: Controls and Best Practices

The reliability of anti-proliferative assays depends on meticulous experimental design and the inclusion of appropriate controls.

  • Cell Line Authentication: Use authenticated cell lines to ensure the validity of your results.[24]

  • Seeding Density: Optimize cell seeding density to maintain cells in the exponential growth phase throughout the experiment.[10]

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, typically DMSO) at the same concentration as in the treated wells.

  • Positive Control: A compound with a known anti-proliferative effect on the cell line being used should be included as a positive control to validate the assay.

  • Blank Wells: Include wells with medium only (no cells) to determine the background absorbance.[18]

  • Replicates: Perform each experiment with technical and biological replicates to ensure statistical significance.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Uneven cell seeding, pipetting errors, edge effects.[25]Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate or fill them with sterile PBS.[25]
No observable effect of the compound Compound inactivity, incorrect concentration, compound precipitation.Verify compound integrity and concentration. Check for solubility issues in the culture medium. Test a wider concentration range.
High background in MTT/MTS assay Phenol red in the medium, microbial contamination.Use phenol red-free medium for the assay. Check for contamination by microscopy and use appropriate antibiotics.

Advanced Considerations: Beyond Monolayer Cultures

While 2D monolayer cultures are excellent for initial screening, they do not fully recapitulate the complexity of an in vivo tumor microenvironment.[21] For more physiologically relevant data, consider using 3D cell culture models, such as spheroids or organoids, which can provide more predictive insights into a compound's efficacy.[26][27]

Conclusion

Assessing the anti-proliferative activity of novel derivatives is a cornerstone of modern drug discovery. By understanding the principles behind the various assays, adhering to rigorous protocols, and carefully interpreting the data, researchers can generate high-quality, reliable results. This, in turn, enables informed decisions in the challenging but rewarding process of developing new therapeutics. A multi-faceted approach that combines different cellular assays with molecular analyses can enhance the screening process and increase confidence in the therapeutic potential of lead compounds.[6]

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Cell Proliferation Assays for Live-Cell Analysis - Sartorius. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - Roche. [Link]

  • Cell Proliferation Assays | Multispan, Inc. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - MDPI. [Link]

  • Cell proliferation in drug discovery and development | Request PDF - ResearchGate. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays - CLYTE Technologies. [Link]

  • Mechanisms of cell-cycle checkpoints: at the crossroads of carcinogenesis and drug discovery - PubMed. [Link]

  • MTT Assay Protocol | Springer Nature Experiments. [Link]

  • Cell Proliferation: Mechanism & Assay | StudySmarter. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

  • Thunor: visualization and analysis of high-throughput dose–response datasets | Nucleic Acids Research | Oxford Academic. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray. [Link]

  • MTS Tetrazolium Assay Protocol - Creative Bioarray. [Link]

  • The Importance of IC50 Determination - Visikol. [Link]

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. [Link]

  • Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC - NIH. [Link]

  • How do I statistically compare cell proliferation rates? - ResearchGate. [Link]

  • Improving Cancer Drug Screening with 3D Cell Culture - Promega Connections. [Link]

  • Analysis of cell proliferation data - PMC - NIH. [Link]

  • An unbiased metric of antiproliferative drug effect in vitro - PMC - NIH. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. [Link]

  • Cell Proliferation Analysis Troubleshooting : r/flowcytometry - Reddit. [Link]

  • Statistical Analysis of Cell Population Data - R-project.org. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. [Link]

  • Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel - MDPI. [Link]

  • Proliferation Analysis - YouTube. [Link]

  • Antiproliferative activity: Significance and symbolism . [Link]

  • Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel - PubMed. [Link]

  • Real-time luminescence enables continuous drug–response analysis in adherent and suspension cell lines - PMC. [Link]

  • Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - MDPI. [Link]

Sources

Application Note: High-Impact In Vivo Profiling of Ethyl 1H-Pyrrolo[3,2-c]pyridine-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1H-pyrrolo[3,2-c]pyridine scaffold (often referred to as 5-azaindole) is a privileged structure in medicinal chemistry, serving as a bioisostere to indole and purine. While the ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate itself is often a synthetic intermediate or prodrug, its derivatives are potent inhibitors of FMS kinase (CSF-1R) , Haspin kinase , and Tubulin polymerization .

This guide details the in vivo translation of these analogs. The ethyl ester moiety at the C4 position is critical: it often serves as a lipophilic prodrug motif designed to improve membrane permeability before intracellular or plasma hydrolysis to the active carboxylic acid or is chemically modified to bioactive amides (e.g., benzamides).

Key Mechanism of Action (MoA):

  • Target: Colony-Stimulating Factor-1 Receptor (CSF-1R/FMS).

  • Pathology: Overexpression in ovarian, breast, and prostate cancers; drives tumor-associated macrophage (TAM) proliferation.

  • Therapeutic Goal: Block autophosphorylation of CSF-1R, inhibiting downstream Akt/ERK signaling.

Strategic Workflow: From Scaffold to Lead

The following diagram illustrates the critical path for evaluating ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate analogs, distinguishing between the ester's role as a prodrug versus a synthetic precursor for amide inhibitors.

Workflow Start Ethyl 1H-pyrrolo[3,2-c] pyridine-4-carboxylate Branch1 Path A: Prodrug Strategy (Retain Ester) Start->Branch1 Branch2 Path B: Synthetic Divergence (Convert to Amide/Urea) Start->Branch2 InVitro In Vitro Screening (CSF-1R Kinase Assay / Tubulin) Branch1->InVitro Branch2->InVitro PK Protocol 1: In Vivo PK (Plasma Stability & Bioavailability) InVitro->PK Select Top 3 Decision Lead Selection (IC50 < 50 nM) PK->Decision T1/2 > 2h Efficacy Protocol 2: Xenograft Efficacy (Tumor Volume & TAM Infiltration) Decision->Efficacy

Figure 1: Decision matrix for the preclinical evaluation of pyrrolo[3,2-c]pyridine-4-carboxylates.

Protocol 1: Pharmacokinetics (PK) and Ester Hydrolysis Analysis

Objective: To determine the oral bioavailability (%F) of the ethyl ester analog and quantify the rate of in vivo hydrolysis to the corresponding carboxylic acid metabolite.

Rationale: Ethyl esters are susceptible to carboxylesterases in rodent plasma. High clearance (Cl) may indicate rapid hydrolysis. If the acid is the active species, this is desirable; if the ester is the active species, this represents a liability.

Materials
  • Test Compound: Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate analog (purity >98%).

  • Vehicle: 5% DMSO + 40% PEG400 + 55% Saline (optimized for azaindole solubility).

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint), jugular vein cannulated.

Step-by-Step Methodology
  • Formulation: Dissolve 5 mg of compound in 50 µL DMSO. Vortex. Slowly add 400 µL PEG400. Sonicate for 5 mins. Add 550 µL saline. Final concentration: 5 mg/mL.

  • Dosing:

    • Group A (IV): 2 mg/kg via tail vein.

    • Group B (PO): 10 mg/kg via oral gavage.

  • Sampling: Collect 200 µL blood into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Stabilization (Critical): Immediately add 2 µL of dichlorvos (esterase inhibitor) to blood samples to prevent ex vivo hydrolysis of the ethyl ester during processing.

  • Bioanalysis:

    • Precipitate protein with acetonitrile (1:3 ratio).

    • Analyze via LC-MS/MS (MRM mode).

    • Monitor two transitions: One for the parent ethyl ester and one for the hydrolyzed carboxylic acid.

Data Interpretation Table
ParameterEthyl Ester (Parent)Carboxylic Acid (Metabolite)Interpretation
Tmax (h) < 0.51.0 - 2.0Rapid absorption; delayed appearance of metabolite confirms in vivo hydrolysis.
AUC (last) LowHighIndicates the ester functions as a prodrug .
Bioavailability (F%) < 10%N/ALow parent F% suggests high first-pass metabolism or instability.

Protocol 2: In Vivo Antitumor Efficacy (CSF-1R Driven Model)

Objective: Evaluate the therapeutic index of the lead analog in a CSF-1R dependent tumor model. Target Indication: Tenosynovial Giant Cell Tumor (TGCT) or Breast Cancer (e.g., MCF-7 or MDA-MB-231).

Mechanistic Pathway

The pyrrolo[3,2-c]pyridine scaffold acts by competing with ATP in the kinase pocket.

Pathway Ligand CSF-1 / IL-34 Receptor CSF-1R (FMS) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K ERK RAS/ERK Receptor->ERK Inhibitor Pyrrolo[3,2-c]pyridine Analog Inhibitor->Receptor Blockade Akt Akt PI3K->Akt Macro Macrophage Proliferation Akt->Macro ERK->Macro Tumor Tumor Growth & Metastasis Macro->Tumor Support

Figure 2: Signal transduction blockade by pyrrolo[3,2-c]pyridine analogs.

Experimental Design
  • Model: BALB/c Nude Mice xenografted with NCI-H1975 (lung) or MCF-7 (breast) cells.

  • Controls:

    • Negative: Vehicle Control.

    • Positive: Pexidartinib (PLX3397) (Standard CSF-1R inhibitor).

Step-by-Step Methodology
  • Implantation: Inject

    
     cells subcutaneously into the right flank in 100 µL Matrigel/PBS (1:1).
    
  • Randomization: When tumors reach ~100-150 mm³ (approx. 10-14 days), randomize mice into groups (n=8).

  • Treatment Regimen:

    • Administer the Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate analog at 10, 30, and 60 mg/kg QD (once daily) via oral gavage for 21 days.

  • Measurements:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Weigh mice daily to monitor toxicity (body weight loss >15% requires euthanasia).

  • Terminal Endpoint:

    • Harvest tumors.

    • IHC Staining: Stain for CD206 or F4/80 to quantify Tumor-Associated Macrophage (TAM) density. Efficacy is correlated with a reduction in TAMs, not just direct tumor cell killing.

Critical Troubleshooting & Optimization

Solubility Issues

The planar nature of the pyrrolo[3,2-c]pyridine scaffold often leads to


-stacking and poor aqueous solubility.
  • Solution: If the ethyl ester precipitates in the vehicle, switch to a lipid-based formulation: 10% Ethanol / 30% Cremophor EL / 60% Saline .

Toxicity Signals
  • Hepatotoxicity: 4-carboxylate derivatives can be reactive. Monitor ALT/AST levels in the PK study.

  • Weight Loss: If >10% weight loss occurs at 60 mg/kg, reduce dose to 40 mg/kg and switch to BID (twice daily) dosing to maintain

    
     without high 
    
    
    
    spikes.

References

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.[1]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).[4]

  • Smolecule. 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid: Biological Activity and Applications.

  • Krzemińska, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. (Cited for structural comparison of azaindole isomers).[5][6][7]

Sources

Troubleshooting & Optimization

overcoming solubility issues of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: Troubleshooting Solubility for Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate Ticket ID: SOL-AZA-32C-EST Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are encountering solubility challenges with ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate . This is a common issue with fused bicyclic azaindole esters. The molecule combines a rigid, planar aromatic core (prone to


-

stacking/aggregation) with a lipophilic ethyl ester tail (increasing LogP).[1]

While the pyrrolopyridine core is more polar than a standard indole, the esterification at the 4-position significantly reduces aqueous solubility at physiological pH (7.4). This guide provides a self-validating workflow to maintain compound integrity from stock solution to assay endpoint.

Phase 1: Stock Solution Architecture

Q: My compound won't dissolve completely in DMSO, or precipitates after freezing. How do I stabilize the stock?

The Mechanism: The crystal lattice energy of planar azaindoles is high.[2] If your DMSO has absorbed atmospheric moisture (hygroscopic effect), the water content acts as an "anti-solvent," forcing the hydrophobic ester out of solution.

Protocol:

  • Solvent Grade: Use only Anhydrous DMSO (99.9%, water <50 ppm).[1] Do not use "molecular biology grade" DMSO that has been opened and stored without desiccants.[1][2]

  • The "Shock" Dissolution:

    • Weigh the solid into a glass vial (avoid plastic initially to prevent static loss).

    • Add DMSO to achieve a high concentration (e.g., 50 mM) rather than a low one. Counter-intuitively, higher concentrations in pure DMSO are often more stable than dilute ones because they minimize the solvent-to-air surface area ratio per mole of solute.[1]

    • Sonicate at 40°C for 10 minutes. The heat breaks the lattice energy; the sonication disperses micro-aggregates.

  • Storage: Aliquot immediately into single-use amber glass vials. Store at -20°C.

    • Critical Check: If you see a "pellet" after thawing, do not vortex.[1][2] Heat to 37°C and sonicate again. Vortexing merely suspends the crystals; it does not dissolve them.[2]

Phase 2: The "Crash-Out" Zone (Dilution Strategy)

Q: The compound precipitates immediately when I add it to the assay buffer. How do I prevent this?

The Mechanism: Directly pipetting a 10 mM DMSO stock into an aqueous buffer creates a local region of high water/low solvent.[1][2] The compound experiences "solvent shock" and precipitates before it can disperse.[2]

The Solution: Intermediate Dilution Step Never jump from 100% DMSO to 0.1% DMSO in one step for hydrophobic esters.[1][2] Use an intermediate plate.

Workflow Visualization

DilutionProtocol Stock DMSO Stock (10 mM) Inter Intermediate Plate (100x Conc in 10% DMSO) Stock->Inter 1:10 Dilution into Buffer/DMSO mix Assay Assay Plate (1x Conc in Buffer) Stock->Assay Direct Addition Precip PRECIPITATION RISK Stock->Precip Inter->Assay 1:100 Dilution into Final Buffer Precip->Assay Avoid

Figure 1: Two-step dilution logic to mitigate solvent shock. Direct addition (red dashed line) poses the highest risk of precipitation.

Phase 3: Assay Buffer Optimization

Q: Even with careful dilution, my optical density (OD) readings are erratic. Is it the compound?

The Mechanism: Yes. Erratic OD or fluorescence usually indicates micro-precipitation .[1][2] The particles scatter light (nephelometric effect), interfering with absorbance or fluorescence readings.

The Fix: Formulation Additives You must modify the assay buffer to support the lipophilic ester.[2]

AdditiveRecommended Conc.Mechanism of ActionCautions
Tween-20 0.01% - 0.05%Non-ionic surfactant; reduces surface tension and prevents aggregation.[1][2]Can cause foaming in automated dispensers.[1][2]
BSA (Bovine Serum Albumin) 0.1% (w/v)Acts as a carrier protein (globulin) to sequester lipophilic molecules.[1][2]High Risk: BSA binds the compound, reducing the free concentration available to the target.[2] You must determine the "shift" in IC50.[2]
Pluronic F-127 0.01%Block copolymer surfactant; excellent for preventing non-specific binding to plastics.[1][2]Low toxicity for cell-based assays.[1][2]
HP-

-Cyclodextrin
0.1% - 0.5%Forms inclusion complexes with the hydrophobic ester tail.[1][2]Can extract cholesterol from cell membranes if concentration is too high.[1][2]

Recommendation: Start with 0.01% Tween-20 .[1][2] If solubility fails, switch to Pluronic F-127 . Use BSA only if necessary and validate the IC50 shift.

Phase 4: Cell-Based Assay Specifics

Q: The compound seems toxic to cells at high concentrations.[1][2] Is this real potency or a solubility artifact?

The Mechanism: Crystals are physically damaging to cells (the "shrapnel effect").[1][2] Furthermore, if the compound precipitates, it settles on the cell monolayer, creating a localized high-concentration zone that kills cells non-specifically.

Validation Protocol:

  • Visual Inspection: Use a 20x/40x microscope.[1] Look for "needles" or dark debris between cells.[1][2]

  • The Centrifugation Test:

    • Prepare your highest assay concentration in media.[1][2]

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Assay the supernatant on the cells.[2]

    • Result: If the toxicity disappears, the original killing was due to precipitate, not pharmacology.

Phase 5: Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your experiment.

TroubleshootingTree Start Issue Observed Precip Visible Precipitate? Start->Precip Erratic Erratic Data / High CV%? Start->Erratic CheckStock Check DMSO Stock (Water content?) Precip->CheckStock Yes (in vial) CheckDil Dilution Protocol Precip->CheckDil Yes (in buffer) Erratic->CheckDil High Noise CheckPlastics Plastic Binding? Erratic->CheckPlastics Low Signal Sol1 Re-make in Anhydrous DMSO CheckStock->Sol1 Sol2 Add 0.01% Tween-20 or Pluronic F-127 CheckDil->Sol2 Sol3 Switch to Low-Binding Plates CheckPlastics->Sol3

Figure 2: Diagnostic logic for isolating solubility vs. handling errors.

References & Further Reading

  • Assay Guidance Manual (NCBI/NIH)

    • Chapter: "Solubility and Anomalous Concentration-Response Curves"

    • Source: National Center for Advancing Translational Sciences (NCATS).[1][2]

    • Link:[Link]

  • Compound Management and Solubility

    • Topic: DMSO water absorption and compound precipitation.[1][2]

    • Source: Society for Laboratory Automation and Screening (SLAS) Journals.[1][2]

    • Link:[Link] (Search: "DMSO Hydration")[1]

  • Lipophilicity in Drug Discovery

    • Topic: Impact of ester groups on LogP and aqueous solubility.[1][2]

    • Source: Journal of Medicinal Chemistry.[1][2]

    • Link:[Link]

Sources

stability of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Welcome to the dedicated technical support center for ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights and practical troubleshooting advice for handling and utilizing this compound in various experimental settings. Our goal is to ensure the integrity of your experiments by addressing potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate?

A1: Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is an organic molecule with moderate polarity. Based on data from structurally similar pyrrolopyridine esters, it is expected to exhibit good solubility in a range of common organic solvents.[1][2] We recommend the following:

  • High Solubility: Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Moderate Solubility: Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF).

  • Low to Insoluble: Water, Hexanes, Heptane.[1][2]

For long-term storage in solution, it is crucial to select a solvent that does not promote degradation. Aprotic solvents are generally preferred over protic solvents like alcohols, which could lead to transesterification over time, especially in the presence of acidic or basic impurities.

Q2: How should I store the solid compound and its solutions?

A2: For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C.

Solutions should be prepared fresh whenever possible. If storage is necessary, we recommend using anhydrous aprotic solvents and storing at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The pyrrolopyridine core can be susceptible to photodegradation, so amber vials or containers wrapped in aluminum foil are highly recommended to protect from light.[3]

Q3: I am observing the appearance of a new, more polar peak in my HPLC analysis after leaving my sample in a methanol-based mobile phase. What could be the cause?

A3: The appearance of a more polar peak is likely due to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a common degradation pathway for esters, especially in the presence of acidic or basic conditions.[3] Protic solvents like methanol can also participate in transesterification, although hydrolysis is more common if water is present. To confirm this, you can subject a sample to forced degradation under mild acidic and basic conditions and compare the retention time of the degradant with your observation. For troubleshooting, refer to the "Investigating Hydrolytic Stability" guide below.

Troubleshooting Guides

Guide 1: Investigating Suspected Hydrolytic Degradation

If you suspect that ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is degrading via hydrolysis in your solvent system, this guide provides a systematic approach to confirm the degradation pathway and identify the primary degradant. The most probable hydrolysis product is 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid.

Causality: The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis. The presence of trace amounts of acid or base in your solvents or on glassware can initiate this process. Pyrrolopyridine derivatives have shown marked instability in alkaline and acidic conditions.[3]

Experimental Protocol: Forced Hydrolysis Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.01 M NaOH.

    • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of HPLC-grade water.

    • Control: 1 mL of the stock solution with 1 mL of acetonitrile.

  • Incubation: Incubate all samples at 40°C for 24 hours. Protect from light.

  • Sample Analysis:

    • After incubation, neutralize the acidic and basic samples (the basic sample with 0.1 M HCl and the acidic sample with 0.1 M NaOH) to approximately pH 7.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by Reverse-Phase HPLC (RP-HPLC) with UV detection. A stability-indicating method should be used.[4]

Data Interpretation:

ConditionExpected ObservationImplication
Control A single major peak corresponding to the parent compound.Confirms the initial purity of the compound.
Neutral Minimal to no degradation.Indicates stability in neutral aqueous conditions.
Acidic A new, earlier-eluting (more polar) peak appears.Confirms acid-catalyzed hydrolysis to the carboxylic acid.
Basic Significant degradation with the formation of the same polar peak.Confirms base-catalyzed hydrolysis. The rate is expected to be faster than under acidic conditions.[3]

Confirmation: The identity of the degradation product can be confirmed by LC-MS analysis. The expected mass of the carboxylic acid will be 28 Da less than the ethyl ester.

Workflow for Investigating Hydrolytic Stability

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare 1 mg/mL Stock in ACN B Acidic (0.1 M HCl) A->B C Basic (0.01 M NaOH) A->C D Neutral (Water) A->D E Control (ACN) A->E F Incubate at 40°C for 24h B->F C->F D->F E->F G Neutralize & Dilute F->G H RP-HPLC-UV Analysis G->H I LC-MS for Confirmation H->I If new peak observed

Caption: Workflow for investigating hydrolytic stability.

Guide 2: Assessing Stability in Different Solvent Types

The choice of solvent can significantly impact the stability of your compound. This guide helps you understand and test the stability of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate in protic versus aprotic solvents.

Causality:

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as nucleophiles, potentially leading to solvolysis (e.g., transesterification with alcohols) or hydrolysis (with water). They can also facilitate degradation pathways by stabilizing charged intermediates.[5]

  • Aprotic Solvents (e.g., DMSO, DMF, ACN, THF): These solvents are generally less reactive towards the solute and are often the preferred choice for preparing stock solutions for long-term storage. However, some aprotic solvents can contain impurities (e.g., water in DMSO, amines in DMF) that may cause degradation.

Experimental Protocol: Solvent Stability Study

  • Solvent Selection: Choose a representative set of solvents:

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: DMSO, Acetonitrile

    • Nonpolar Aprotic: Dichloromethane

  • Solution Preparation: Prepare a 1 mg/mL solution of the compound in each selected solvent using anhydrous grade solvents where possible.

  • Storage Conditions:

    • Store one set of solutions at room temperature (20-25°C).

    • Store a second set at 4°C.

    • Protect all samples from light.

  • Time Points: Analyze the samples by HPLC at T=0, 24h, 48h, and 1 week.

  • Analysis: Use a validated stability-indicating HPLC method to quantify the amount of parent compound remaining and detect any new degradation products.

Data Interpretation Summary Table:

Solvent TypeSolventExpected Stability at Room Temp.Potential Degradation Pathway
Polar Protic MethanolModerate to LowTransesterification, Hydrolysis
EthanolModerate to LowTransesterification, Hydrolysis
Polar Aprotic DMSOHighOxidation (if peroxide impurities are present)
AcetonitrileHighGenerally stable
Nonpolar Aprotic DichloromethaneModerateCan contain acidic impurities promoting degradation

Degradation Pathway: Hydrolysis vs. Transesterification

cluster_pathways compound Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate R-COOEt hydrolysis 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid R-COOH compound->hydrolysis + H2O (Acid/Base) transesterification Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate R-COOMe compound->transesterification + MeOH (Acid/Base)

Caption: Potential degradation pathways in protic solvents.

References

  • Pipzine Chemicals. ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate. [Link]

  • Pipzine Chemicals. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. [Link]

  • Zaczyńska, E., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 20(11), 20491–20506. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Nowak, G., et al. (2010). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO [3,4-c] PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 233-238.
  • Chemistry LibreTexts. (2019). Protic vs Aprotic Solvents. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]

Sources

addressing poor cell permeability of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Permeability for 5-Azaindole Scaffolds

Subject: Troubleshooting Guide for Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate Derivatives Ticket ID: #AZA-5-PERM-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Support

Executive Summary: The "Permeability" Paradox

You are likely observing low effective permeability (


) or low oral bioavailability (%F) with your ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate derivatives. Before initiating a new synthesis campaign, it is critical to diagnose the mechanism of failure.

For this specific scaffold (a 5-azaindole core), "poor permeability" is often a misdiagnosis of three distinct phenomena:

  • Metabolic Instability: The ethyl ester is rapidly hydrolyzed by carboxylesterases (CES1) in Caco-2 cells or plasma, generating the impermeable carboxylic acid metabolite.

  • Solubility-Limited Diffusion: The planar heteroaromatic core crystallizes in aqueous media, crashing out before permeating.

  • Efflux Susceptibility: The basic pyridine nitrogen makes these derivatives frequent substrates for P-glycoprotein (P-gp).

This guide provides a self-validating workflow to isolate and resolve these issues.

Diagnostic Workflow (Start Here)

Do not assume passive diffusion failure immediately. Follow this logic gate to prevent wasted synthesis effort.

DiagnosticWorkflow Start START: Low Permeability Data Solubility Step 1: Kinetic Solubility (PBS pH 7.4) Start->Solubility SolubilityFail Precipitation? Fix Formulation Solubility->SolubilityFail Stability Step 2: Ester Stability (S9 Fraction / Plasma) StabilityFail Rapid Hydrolysis? Modify Ester Stability->StabilityFail PAMPA Step 3: PAMPA Assay (Passive Diffusion) Caco2 Step 4: Caco-2 + Verapamil (Efflux Check) PAMPA->Caco2 Low Pe EffluxFail Efflux Ratio > 2? Modify Pyridine Caco2->EffluxFail SolubilityFail->Stability Soluble StabilityFail->PAMPA Stable

Figure 1: Diagnostic logic tree to isolate the root cause of low permeability in azaindole esters.

Module 1: The Ester Liability (Chemical Stability)

Issue: Ethyl esters are often used as prodrugs to mask polar carboxylates. However, 5-azaindoles are electron-deficient. This makes the ester carbonyl highly electrophilic and prone to rapid hydrolysis by intracellular esterases during Caco-2 assays.

Symptom:

  • Low Recovery: Mass balance in Caco-2 is <70%.

  • Metabolite Appearance: You detect the carboxylic acid (M-28) peak in the receiver well.

Troubleshooting Protocol:

  • Run a Stability Check: Incubate 1 µM compound in mouse/human plasma for 60 mins.

  • Quantify Hydrolysis: If

    
     min, the compound is hydrolyzing before it can permeate.
    

Chemical Solutions (SAR):

Modification StrategyRationalePredicted Impact
Steric Shielding Change ethyl to isopropyl or tert-butyl.High. Bulky groups block esterase attack, increasing stability.
Bioisostere Replacement Replace ester with 1,2,4-oxadiazole or 5-methyl-1,3,4-oxadiazole .Critical. Maintains planarity and H-bond acceptance but eliminates the hydrolyzable ester bond.
Amide Switch Convert ester to N-methyl amide .Moderate. Amides are stable but act as H-bond donors (HBD), which may lower passive permeability unless methylated.

Module 2: The Pyrrole NH (Passive Diffusion)

Issue: The pyrrole NH in the 1H-pyrrolo[3,2-c]pyridine core is a strong Hydrogen Bond Donor (HBD). High HBD count is the primary killer of passive permeability (Lipinski's Rule).

Symptom:

  • PAMPA (artificial membrane) shows low permeability even with high solubility.

  • No efflux observed, but transport is slow in both directions (A-to-B and B-to-A).

Chemical Solutions (SAR):

ModificationStructure ChangeMechanism
N-Methylation

Removes the H-bond donor. Usually drastically improves permeability (LipE). Caution: Verify if NH is required for kinase hinge binding.
Fluorination Add F to the pyridine ring (C6/C7 position).Lowers the

of the pyridine nitrogen (reducing ionization at pH 7.4) and increases lipophilicity (

).[1]
Intramolecular H-Bond Introduce a carbonyl or ether nearby."Locks" the NH into an internal hydrogen bond, effectively hiding it from the solvent/lipid interface.

Module 3: Experimental Troubleshooting (FAQs)

Q1: My compound disappears in the PAMPA assay. Is it sticking to the plate?

A: Yes, hydrophobic azaindoles (


) suffer from Non-Specific Binding (NSB) to plastic.
  • The Fix: Use Double-Sink PAMPA .

    • Acceptor Well: Add a surfactant sink (e.g., 0.5% BSA or 5% cyclodextrin) to the acceptor buffer. This mimics the "sink" condition of blood flow and drives equilibrium forward.

    • Material: Switch to glass-coated plates if recovery remains <50%.

Q2: Caco-2 Efflux Ratio is high (>10). How do I fix this?

A: The pyridine nitrogen is basic (


). At the acidic microclimate of the brush border (pH 5.5-6.0), it becomes protonated (

), becoming a perfect substrate for P-gp efflux transporters.
  • Validation: Run the assay with Verapamil (50 µM) . If the Efflux Ratio drops to ~1.0, it is P-gp mediated.

  • Chemical Fix:

    • Reduce Basicity: Add an electron-withdrawing group (F, Cl, CN) to the pyridine ring. This lowers the

      
       below 5.0, keeping the molecule neutral at physiological pH.
      
    • Steric Clashes: Add a methyl group adjacent to the pyridine nitrogen (if SAR allows) to disrupt P-gp binding.

Q3: The compound precipitates in the donor well immediately.

A: The planar nature of the pyrrolo-pyridine core leads to strong


 stacking (brick dust).
  • The Fix: Do not rely on DMSO alone.

    • Formulation: Use a co-solvent system for the assay stock: PEG400 (10%) / Water (90%) .

    • Measurement: Measure Thermodynamic Solubility (crystalline solid in buffer), not just Kinetic Solubility (DMSO spike), to understand the true limit.

Visualizing the Chemical Optimization Strategy

The following diagram illustrates the specific structural modifications required to transform the "High Risk" scaffold into a "High Permeability" lead.

SAR_Strategy Core Ethyl 1H-pyrrolo[3,2-c]pyridine -4-carboxylate (Parent) Prob1 Problem: Ester Hydrolysis Core->Prob1 Prob2 Problem: Pyrrole NH (HBD) Core->Prob2 Prob3 Problem: Pyridine N (Basic) Core->Prob3 Sol1 Sol: Bioisostere (Oxadiazole) Prob1->Sol1 Sol2 Sol: N-Methylation (Remove Donor) Prob2->Sol2 Sol3 Sol: Fluorination (Lower pKa) Prob3->Sol3

Figure 2: Targeted Structural Activity Relationship (SAR) modifications to address permeability liabilities.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on PAMPA and Caco-2 optimization).

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Mahy, J. P., et al. (2012). Azaindole derivatives as inhibitors of kinases: A review. Pharmaceuticals, 14(4), 354.[3][4] (Specific reference to 5-azaindole scaffold properties).

  • Wager, T. T., et al. (2010). Moving beyond rules: The importance of the central nervous system multiparameter optimization (CNS MPO) desirability score in drug discovery. ACS Chemical Neuroscience, 1(6), 435-449. (Guidance on pKa and LogP balance).

Sources

Technical Support Center: Optimizing Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Medicinal Chemistry & Lead Optimization Support Subject: Minimizing Off-Target Effects & Improving DMPK Profiles

Introduction

Welcome to the Technical Support Center. You are likely working with the ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate scaffold because of its privileged status as a bioisostere of indole and purine. This 5-azaindole core is a potent scaffold for developing inhibitors of kinases (e.g., FMS/CSF-1R, PI3K, EGFR) and bet-bromodomains .

However, this scaffold presents a "hydra" of challenges: the ethyl ester at the 4-position is metabolically labile, the core itself is prone to ATP-competitive promiscuity , and the lipophilicity required for cell permeability often triggers hERG liability .

This guide is not a textbook; it is a troubleshooting manual designed to unstuck your optimization process.

Module 1: Troubleshooting Kinase Promiscuity

User Issue: "My analog shows nanomolar potency against my target kinase, but it also inhibits CDK2, GSK3\u03b2, and PI3K at similar concentrations. How do I dial in selectivity?"

Root Cause Analysis

The pyrrolo[3,2-c]pyridine core is a classic Type I ATP-competitive inhibitor . The pyrrole N-1 (donor) and pyridine N-5 (acceptor) often form a bidentate hydrogen bond with the kinase hinge region. Because the ATP-binding pocket is highly conserved across the kinome, the unmodified core is inherently promiscuous.

Solution: The "Gatekeeper" Strategy

You must exploit the subtle differences in the hydrophobic pocket adjacent to the ATP site (the "Gatekeeper" residue).

Actionable Steps:

  • Vector Exploration (C-3 Position): The C-3 position of the pyrrole ring points directly into the back of the ATP pocket.

    • If your target has a small gatekeeper (e.g., Threonine): Introduce bulky hydrophobic groups (isopropyl, phenyl) at C-3 to clash with kinases possessing larger gatekeepers (e.g., Methionine/Phenylalanine).

  • Vector Exploration (N-1 Position): N-alkylation can drastically alter the hinge-binding mode.

    • Experiment: If N-H is the hinge donor, alkylating it (N-Methyl) will abolish binding. If your compound retains potency after N-methylation, it is likely binding in a "flipped" orientation or acting as an allosteric inhibitor.

  • Solvent Front (C-4 Position): The ethyl carboxylate at C-4 typically points toward the solvent.

    • Modification: This is your handle for solubility, not selectivity. However, rigidifying this sector can reduce entropic penalties.

Module 2: The "Disappearing Compound" (Metabolic Stability)

User Issue: "My compound has an IC50 of 10 nM in enzymatic assays, but shows no efficacy in mouse xenograft models. Plasma exposure is negligible."

Root Cause Analysis

The ethyl ester at position 4 is the culprit. While esters improve cell permeability (masking polarity), they are rapid substrates for carboxylesterases (especially in rodent plasma, which has higher esterase activity than human plasma). Your "drug" is likely hydrolyzing to the corresponding carboxylic acid (carboxylate) within minutes.

  • The Trap: The carboxylic acid metabolite is often highly polar (LogD < 0), preventing cell penetration, or it loses affinity for the hydrophobic pocket.

Solution: Bioisosteric Replacement

You must replace the ester with a moiety that mimics its geometry and electronics but resists hydrolysis.

Actionable Steps:

  • Switch to Heterocycles: Replace the ethyl ester with a 1,2,4-oxadiazole or 1,3,4-oxadiazole . These rings mimic the carbonyl geometry of the ester but are metabolically stable.

  • Steric Shielding: If the ester is essential for binding (e.g., accepting a H-bond), introduce a methyl group at the

    
    -position of the ethyl chain (making it an isopropyl ester) or on the ring adjacent to the ester to sterically hinder esterase attack.
    
  • Amide Isosteres: Convert the ester to an N-methyl amide or a reverse amide . This usually maintains H-bond acceptor capability while dramatically improving half-life (

    
    ).
    

Module 3: Mitigating hERG & Cardiotoxicity

User Issue: "We have a lead candidate, but the hERG IC50 is 1


M. We need to improve the safety margin."
Root Cause Analysis

Pyrrolo[3,2-c]pyridines are often lipophilic aromatic systems. hERG inhibition is driven by


-stacking interactions  (with Tyr652/Phe656 in the channel) and basic amines  (trapped by the channel's negative potential). If your C-4 substituent or C-3 side chain contains a basic amine (e.g., piperazine for solubility), you are creating a perfect hERG blocker.
Solution: LogP Reduction & pKa Modulation

Actionable Steps:

  • Reduce Basicity (The "Oxygen Trick"): If you have a basic amine (like a piperidine/piperazine), introduce an oxygen atom on the adjacent carbon (e.g., morpholine) or a fluorine on the ring. This inductive effect lowers the pKa of the amine, reducing the percentage of cationic species at physiological pH (7.4) without killing solubility.

  • Zwitterionic Approach: If the 4-carboxylate is hydrolyzing to an acid (see Module 2), you might actually use this. A controlled carboxylic acid (if permeable) repels the hERG channel pore.

  • Rigidification: Flexible side chains allow the molecule to "snake" into the hERG pore. Constrain the side chain into a fused ring system.

Visualizing the Optimization Logic

The following diagram illustrates the decision tree for optimizing the 5-azaindole scaffold based on the issues described above.

OptimizationLogic Start Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (Lead Compound) CheckPotency Is In Vitro Potency < 100 nM? Start->CheckPotency CheckSelectivity Is it Selective? (Kinase Panel) CheckPotency->CheckSelectivity Yes CheckStability Is it Stable? (Microsomes/Plasma) CheckSelectivity->CheckStability Yes Promiscuity Issue: Promiscuity (ATP Mimicry) CheckSelectivity->Promiscuity No CheckhERG hERG Inhibition > 10 µM? CheckStability->CheckhERG Yes Instability Issue: Ester Hydrolysis (Metabolic Liability) CheckStability->Instability No (High Clearance) Toxicity Issue: hERG Blockage (Lipophilicity/Basicity) CheckhERG->Toxicity No (Potent Blocker) Success Candidate Selection CheckhERG->Success Yes Sol_Selectivity Strategy: 1. Bulky C-3 Groups (Gatekeeper) 2. N-1 Alkylation check Promiscuity->Sol_Selectivity Sol_Stability Strategy: 1. Bioisosteres (Oxadiazoles) 2. Steric Shielding of Ester Instability->Sol_Stability Sol_hERG Strategy: 1. Lower pKa (add F or O) 2. Rigidify Side Chains Toxicity->Sol_hERG Sol_Selectivity->CheckSelectivity Sol_Stability->CheckStability Sol_hERG->CheckhERG

Caption: Decision matrix for optimizing 5-azaindole analogs, prioritizing selectivity, metabolic stability, and safety.

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: To distinguish true binders from promiscuous aggregators (a common artifact with hydrophobic azaindoles).

Materials:

  • Recombinant Kinase Domain.

  • SYPRO Orange dye (5000x stock).

  • qPCR Machine (e.g., Roche LightCycler).

Procedure:

  • Preparation: Dilute protein to 2

    
    M in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).
    
  • Dye: Add SYPRO Orange to a final concentration of 5x.

  • Compound: Add your analog at 10

    
    M (final DMSO < 1%).
    
  • Run: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis:

    • 
      C:  Indicates specific binding (stabilization).
      
    • No Shift or Negative Shift: Indicates non-binding or destabilization (aggregation).

    • High Initial Fluorescence: Indicates the compound is aggregating or quenching fluorescence (False Positive).

Protocol 2: Esterase-Specific Microsomal Stability

Purpose: To confirm if the ethyl ester is the specific liability.

Materials:

  • Mouse Liver Microsomes (MLM) vs. Human Liver Microsomes (HLM).

  • Bis-p-nitrophenyl phosphate (BNPP) - Specific carboxylesterase inhibitor.

Procedure:

  • Control Arm: Incubate analog (1

    
    M) with MLM + NADPH regenerating system.
    
  • Inhibitor Arm: Pre-incubate MLM with 100

    
    M BNPP  for 15 mins, then add analog + NADPH.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 mins with ice-cold acetonitrile.

  • Analysis (LC-MS/MS): Monitor the disappearance of the Parent (Ester) and appearance of the Metabolite (Acid).

  • Interpretation:

    • If

      
       increases significantly in the BNPP arm, the instability is driven by carboxylesterases. You must replace the ester.
      
    • If

      
       remains unchanged, the instability is likely CYP450-mediated oxidation (look for hydroxylation on the pyrrole ring).
      

Summary Data Table: Common Substitutions & Effects

Modification SiteChemical ChangeIntended EffectPotential Risk
C-4 (Ester) Ethyl

Isopropyl
Steric hindrance against esterasesReduced potency if pocket is tight
C-4 (Ester) Ethyl

Oxadiazole
Metabolic stability (Bioisostere)Altered H-bond geometry
N-1 (Pyrrole) H

Methyl
Validate Hinge BindingLoss of potency (if H-bond donor)
C-3 (Pyrrole) H

Phenyl/Aryl
Access Gatekeeper / SelectivityIncreased MW and Lipophilicity
Side Chain Piperidine

Morpholine
Reduce hERG (lower pKa)Reduced solubility

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: RSC Publishing. URL:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: National Institutes of Health (PubMed). URL:[Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Source: Pharmaceuticals (Basel) / NIH. URL:[Link]

  • Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Source: Xenobiotica / PubMed. URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Source: Drug Hunter.[1] URL:[Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of Drug Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with actionable strategies and troubleshooting guidance for enhancing the metabolic stability of novel chemical entities. This resource is designed to address common challenges encountered during the drug discovery and development process, offering in-depth scientific explanations and practical, field-proven protocols. Our goal is to empower you to overcome metabolic hurdles and accelerate the progression of your most promising candidates.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding metabolic stability and its importance in drug development.

Q1: What is metabolic stability and why is it a critical parameter in drug discovery?

A: Metabolic stability refers to the susceptibility of a drug candidate to biotransformation by drug-metabolizing enzymes.[1][2] A compound with low metabolic stability is rapidly cleared from the body, often leading to a short duration of action and poor bioavailability.[2] Conversely, a compound with high metabolic stability resists metabolic breakdown, which can result in a longer half-life, allowing for less frequent dosing and better patient compliance.[3] Therefore, optimizing metabolic stability is a crucial step in developing a successful drug candidate with favorable pharmacokinetic properties.

Q2: What are the primary enzyme systems responsible for drug metabolism?

A: The cytochrome P450 (CYP) superfamily of enzymes is the most significant enzyme system involved in the metabolism of most drugs.[4][5][6] These enzymes are primarily found in the liver and are responsible for Phase I oxidative metabolism.[4][7] Six major CYP enzymes—CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5—are responsible for metabolizing approximately 90% of all drugs.[5] In addition to CYPs, other enzyme systems such as flavin-containing monooxygenases (FMOs), uridine diphosphate-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs) also play important roles in Phase I and Phase II metabolism.[8]

Q3: What are "metabolic soft spots" and how are they identified?

A: "Metabolic soft spots" are specific atoms or functional groups within a molecule that are particularly susceptible to enzymatic metabolism.[9] Identifying these labile sites is a key step in improving metabolic stability. This is typically achieved through a "metabolite identification" or "MetID" study, where the compound is incubated with liver microsomes or hepatocytes.[9] The resulting metabolites are then identified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), revealing the positions on the molecule that have been modified by metabolic enzymes.[10]

Q4: What is the role of efflux transporters in drug metabolism and disposition?

A: Efflux transporters are membrane proteins that actively pump drugs and their metabolites out of cells.[11][12] These transporters, such as P-glycoprotein (P-gp), are abundant in key tissues like the intestines, liver, kidneys, and the blood-brain barrier.[11][13] They can significantly impact a drug's absorption, distribution, and elimination by working in concert with metabolizing enzymes.[11][14] For instance, efflux transporters in the intestine can limit the oral absorption of a drug by pumping it back into the intestinal lumen, while those in the liver and kidneys facilitate the excretion of drugs and metabolites.[12][15]

Troubleshooting Guides

This section provides structured guidance for addressing specific experimental challenges related to metabolic stability.

Issue 1: High in vitro clearance observed in human liver microsomes (HLM).
  • Potential Cause: The compound is likely a substrate for cytochrome P450 enzymes, which are highly concentrated in liver microsomes.[16][17] This suggests that Phase I metabolism is a major clearance pathway.

  • Troubleshooting Workflow:

    G start High Clearance in HLM metid Perform Metabolite Identification (MetID) Study start->metid soft_spot Identify Metabolic 'Soft Spot(s)' metid->soft_spot block Block Metabolic Site(s) soft_spot->block structural_mod Structural Modifications block->structural_mod deuteration Deuteration structural_mod->deuteration e.g. bioisostere Bioisosteric Replacement structural_mod->bioisostere e.g. retest Re-evaluate in HLM Assay deuteration->retest bioisostere->retest success Improved Metabolic Stability retest->success

    Caption: Troubleshooting high HLM clearance.

  • Detailed Steps:

    • Metabolite Identification: Conduct a MetID study by incubating your compound with HLM and NADPH. Analyze the samples by LC-MS/MS to identify the major metabolites and pinpoint the site(s) of metabolism.

    • Structural Modification: Based on the MetID results, devise a strategy to block the metabolic soft spots.[1]

      • Deuteration: Replace hydrogen atoms at the metabolic site with deuterium.[18][19][20] The stronger carbon-deuterium bond can slow down CYP-mediated metabolism, a phenomenon known as the kinetic isotope effect.[19][21]

      • Bioisosteric Replacement: Substitute the labile functional group with a bioisostere that is sterically and electronically similar but more resistant to metabolism.[22][23][24] For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group or a halogen.[25]

    • Re-evaluation: Synthesize the modified derivatives and re-assess their metabolic stability in the HLM assay.

Issue 2: Good in vitro stability in HLM, but poor in vivo pharmacokinetic profile (high clearance).
  • Potential Causes:

    • Metabolism by non-CYP enzymes present in other subcellular fractions (e.g., cytosol) or other organs.

    • Significant contribution of Phase II metabolism (e.g., glucuronidation or sulfation).

    • Active transport and rapid excretion by efflux transporters.[12][15]

    • For highly plasma protein-bound compounds, the standard in vitro assay may underpredict in vivo clearance.[26]

  • Troubleshooting Workflow:

    G start Good HLM Stability, Poor in vivo PK hepatocyte_assay Test in Hepatocyte Stability Assay start->hepatocyte_assay high_clearance_hep High Clearance in Hepatocytes hepatocyte_assay->high_clearance_hep low_clearance_hep Low Clearance in Hepatocytes hepatocyte_assay->low_clearance_hep phase_II Investigate Phase II Metabolism (e.g., UGTs, SULTs) high_clearance_hep->phase_II If clearance is high transporter Investigate Transporter Involvement (e.g., P-gp, BCRP) low_clearance_hep->transporter If clearance is low plasma_binding Assess Impact of Plasma Protein Binding low_clearance_hep->plasma_binding If clearance is low prodrug Consider Prodrug Strategy phase_II->prodrug transporter->prodrug success Improved PK Profile prodrug->success plasma_binding->success

    Caption: Troubleshooting poor in vivo PK despite good HLM stability.

  • Detailed Steps:

    • Hepatocyte Stability Assay: Evaluate the compound in a hepatocyte stability assay. Hepatocytes contain a full complement of both Phase I and Phase II enzymes, providing a more comprehensive picture of hepatic metabolism.[8][16][27]

    • Investigate Phase II Metabolism: If clearance is high in hepatocytes but not in microsomes, this suggests a significant role for Phase II conjugation reactions. Identify the specific conjugation pathway (e.g., glucuronidation) and consider structural modifications to block or reduce the rate of this reaction.

    • Assess Transporter Involvement: If the compound shows good stability in both microsomes and hepatocytes, investigate its interaction with key efflux transporters (e.g., P-gp, BCRP, MRPs).[13] This can be done using cell-based transporter assays.

    • Consider Prodrug Strategies: If extensive first-pass metabolism or poor permeability is suspected, a prodrug approach can be employed.[28][29][30] A prodrug is an inactive derivative that is converted to the active parent drug in vivo, potentially bypassing metabolic hotspots or improving absorption.[30][31]

    • Evaluate Plasma Protein Binding Effects: For highly bound compounds, consider performing the microsomal stability assay in the presence of plasma to get a more accurate prediction of in vivo clearance.[26]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes and to calculate its intrinsic clearance (CLint).

Materials:

  • Pooled human liver microsomes (e.g., from 20-150 donors)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (high and low clearance, e.g., verapamil and warfarin)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound and positive controls in phosphate buffer. The final concentration in the incubation should be low enough to ensure enzyme kinetics are in the linear range (e.g., 1 µM).

  • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration e.g., 0.5 mg/mL), and the test compound. Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.[16]

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount) .[17]

Table 1: Typical Classification of in vitro Metabolic Stability

Half-life (t½) in HLM Intrinsic Clearance (CLint) Classification
> 60 min< 12 µL/min/mgLow Clearance
15 - 60 min12 - 46 µL/min/mgMedium Clearance
< 15 min> 46 µL/min/mgHigh Clearance

References

  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction. PubMed.
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
  • Improving metabolic stability using deuterium. Hypha Discovery.
  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. EBM Consult.
  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra.
  • 5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd.
  • Expanding the toolbox of metabolically stable lipid prodrug str
  • (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • Efflux Transporters and their Clinical Relevance. Bentham Science Publishers.
  • Metabolic Stability. Pharma Focus Asia.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
  • Efflux transporters and their clinical relevance. PubMed.
  • Structure-Based Drug Design for Cytochrome P450 Family 1 Inhibitors. PMC.
  • How to Conduct an In Vitro Metabolic Stability Study.
  • Bioisostere. Wikipedia.
  • Efflux ABC transporters in drug disposition and their posttranscriptional gene regul
  • Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Fiveable.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - NIH.
  • Metabolic Stability Assays. Merck Millipore.
  • Prodrug Approach as a Str
  • (PDF) Metabolic stability and its role in the discovery of new chemical entities.
  • Cytochromes P450 and experimental models of drug metabolism. PMC.
  • Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. Fiveable.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI.
  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group.
  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. AAFP.
  • CHAPTER 6: Quantitative Structure–Activity Relationships. Books - The Royal Society of Chemistry.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • Role of Biotransformation Studies in Minimizing Metabolism-Rel
  • Drug metabolic and pharmacokinetic optimization strategies via prodrug...
  • Strategies for In Vitro Metabolic Stability Testing. SlideShare.
  • Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hep
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  • What is the role of bioisosterism in drug design?.
  • Improving In Vitro-In Vivo Extrapolation of Clearance Using Rat Liver Microsomes for Highly Plasma Protein-Bound Molecules. PubMed.
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  • metabolic stability & determining intrinsic drug clearance. YouTube.
  • Role of drug metabolism in drug discovery and development | Request PDF.
  • Drug Metabolism - Clinical Pharmacology. Merck Manual Professional Edition.
  • In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. PMC.

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Technical Support Center: Optimizing Storage Conditions for Long-Term Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to ensuring the long-term stability of your valuable research materials, active pharmaceutical ingredients (APIs), and drug products. This guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, in-depth troubleshooting advice. Our goal is to empower you to design and maintain optimal storage conditions, safeguarding the integrity and reliability of your experimental and therapeutic molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding long-term stability storage.

Q1: What are the primary environmental factors that affect sample stability?

A1: The primary environmental factors are temperature, humidity, and light.[1][2][3] Temperature fluctuations can accelerate chemical degradation and physical changes.[4] Humidity can lead to hydrolysis of susceptible molecules and, in some cases, promote microbial growth.[5] Exposure to light, particularly UV light, can cause photodegradation of light-sensitive compounds.[5][6]

Q2: How do I choose the correct storage temperature for my samples?

A2: The ideal storage temperature depends on the nature of the sample and the intended duration of storage. For short-term storage of many biological samples, refrigeration at 2-8°C is often sufficient.[4][7] For long-term storage, ultra-low temperatures (-80°C) or cryogenic storage in liquid nitrogen (-196°C) are typically required to halt enzymatic and chemical activity.[4][7][8] For pharmaceutical products, long-term stability testing is often conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH).[1]

Q3: What is the significance of ICH guidelines for stability testing?

A3: The International Council for Harmonisation (ICH) guidelines provide a standardized framework for stability testing of new drug substances and products.[9][10] Following these guidelines, such as ICH Q1A(R2), is essential for regulatory submissions to agencies like the FDA and EMA.[2][9][10] They define the necessary data package, including storage conditions, testing frequency, and evaluation of stability data, to establish a re-test period for a drug substance or a shelf life for a drug product.[11][12]

Q4: How many times can I freeze and thaw my sample?

A4: Repeated freeze-thaw cycles should be avoided as they can significantly damage samples, particularly proteins and cells.[13][14] The formation of ice crystals can disrupt cellular structures and protein conformations.[13][14] This can lead to aggregation, precipitation, and loss of biological activity.[14] It is best practice to aliquot samples into single-use volumes to minimize the need for repeated thawing of the entire stock.[15]

Q5: Why is the choice of storage container important?

A5: The storage container, or container closure system, is critical for protecting the sample from external environmental factors and preventing interactions between the sample and the container itself.[16][17] An ideal container should be inert, prevent leakage, and protect against moisture and light if necessary.[16] For sterile products, container closure integrity testing (CCIT) is crucial to ensure a barrier against microbial contamination.[16][18]

Section 2: Troubleshooting Guides

This section provides in-depth, cause-and-effect troubleshooting for common stability issues.

Guide 1: Investigating Protein Aggregation and Precipitation

Protein aggregation is a common failure mode in biopharmaceutical development and research. Understanding the root cause is critical for mitigation.

Symptom: You observe visible particulates, cloudiness, or an increase in hydrodynamic radius as measured by dynamic light scattering (DLS).

Causality and Troubleshooting Workflow:

G start Symptom: Protein Aggregation/ Precipitation Observed cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 cause5 cause5 start->cause5 solution1 solution1 cause1->solution1 solution2 solution2 cause2->solution2 solution3 solution3 cause3->solution3 solution4 solution4 cause4->solution4 solution5 solution5 cause5->solution5

Expertise & Experience:

  • Buffer pH and Isoelectric Point (pI): Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero, leading to aggregation.[19] Adjusting the buffer pH to be at least one unit away from the pI can significantly enhance stability.[19]

  • Freeze-Thaw Stress: The process of freezing can cause cryoconcentration, where solutes like salts and the protein itself become highly concentrated in the unfrozen liquid phase.[14][20] This can lead to pH shifts and increased ionic strength, denaturing the protein.[14] Slow freezing prolongs this exposure, while rapid freezing can form damaging large ice crystals.[14]

  • Excipients: Stabilizing excipients work through various mechanisms. Sugars like trehalose and sucrose form a "glassy" matrix around the protein, restricting its mobility and preventing unfolding. Amino acids like arginine and proline can suppress aggregation by interacting with hydrophobic patches on the protein surface.[19]

Guide 2: Addressing Loss of Potency in Small Molecules and Biologics

A gradual or sudden loss of biological activity or measured potency is a critical stability issue.

Symptom: The measured activity (e.g., enzyme kinetics, cell-based assay) or potency (e.g., HPLC assay) of the stored sample decreases over time.

Potential Degradation Pathways & Solutions:

Degradation PathwayCausative FactorsMitigation StrategiesApplicable To
Hydrolysis Presence of water, non-optimal pHStore in a desiccated environment, use aprotic solvents, buffer to optimal pH.Small molecules (esters, amides), some proteins
Oxidation Exposure to oxygen, presence of metal ionsPurge with inert gas (nitrogen, argon), add antioxidants or chelating agents (EDTA), protect from light.[15][21]Small molecules, proteins (especially with Met, Cys, Trp residues)
Photodegradation Exposure to UV or visible lightStore in amber vials or light-blocking containers, conduct photostability studies (ICH Q1B).[6][22][23][24]Light-sensitive APIs and drug products
Denaturation Temperature extremes, pH shifts, adsorption to surfacesOptimize temperature, pH, and excipients. Use low-adsorption containers.[15][21]Proteins, antibodies, enzymes

Experimental Protocol: Confirmatory Photostability Testing (as per ICH Q1B)

This protocol is a self-validating system to determine if a substance is light-sensitive.

  • Sample Preparation:

    • Prepare samples of the drug substance or product.

    • For controls, wrap identical samples in aluminum foil to completely block light exposure.

  • Light Source and Exposure:

    • Place both the test and control samples in a validated photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[23] This can be achieved using a combination of cool white fluorescent and near-UV lamps.[23]

  • Analysis:

    • After exposure, analyze both the light-exposed and control samples for any changes in physical properties (e.g., appearance, color) and for potency and purity/degradation products using a validated stability-indicating analytical method (e.g., HPLC).

  • Evaluation:

    • Compare the results from the exposed sample to the control sample.

    • A significant change (e.g., >5% degradation) in the exposed sample that is not seen in the control indicates photosensitivity.

Guide 3: Maintaining Viability of Cryopreserved Cells

Low cell viability post-thaw is a frequent issue in cell culture labs.

Symptom: After thawing a cryovial of cells, viability is low as determined by trypan blue exclusion or a viability analyzer.

Logical Relationship Diagram for Cryopreservation Success:

// Nodes start [label="High Post-Thaw\nCell Viability", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

factor1 [label="Healthy, Log-Phase\nCell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; factor2 [label="Correct Cryoprotectant\nAgent (CPA) & Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; factor3 [label="Controlled, Slow\nCooling Rate (~1°C/min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; factor4 [label="Proper Long-Term\nStorage (<-130°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; factor5 [label="Rapid Thawing\nProcedure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; factor6 [label="Gentle Removal of CPA", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges factor1 -> start; factor2 -> start; factor3 -> start; factor4 -> start; factor5 -> start; factor6 -> start; } endomd Caption: Key factors influencing cell viability after cryopreservation.

Troubleshooting Deep Dive:

  • Sub-optimal Cell Health at Freezing: Cells should be in the logarithmic growth phase with high viability (>90%) before freezing.[25] Stressed or senescent cells will not survive the process well.

  • Incorrect Cooling Rate: A slow, controlled cooling rate of approximately -1°C per minute is crucial.[25] This allows for gradual dehydration of the cells, minimizing intracellular ice crystal formation. This is typically achieved using a controlled-rate freezer or a commercially available freezing container (e.g., CoolCell®).[25]

  • Inadequate Long-Term Storage Temperature: While -80°C can be used for short-term storage (up to a week), long-term storage requires temperatures below -130°C, typically in the vapor or liquid phase of liquid nitrogen.[25][26] Storing cells at -80°C for extended periods can compromise viability.[25][27]

  • Slow Thawing: Thawing should be done rapidly (e.g., in a 37°C water bath for 1-2 minutes) to prevent the formation of large, damaging ice crystals from smaller, less harmful ones during the warming process (recrystallization).

  • Cryoprotectant Toxicity: Cryoprotective agents like DMSO are essential but can be toxic to cells at room temperature for extended periods.[26] Therefore, after thawing, the cell suspension should be immediately diluted in fresh medium to lower the DMSO concentration, and the cells should be pelleted and resuspended in fresh medium to completely remove it.

Section 3: Protocols and Data Tables

Protocol: Aliquoting Samples to Prevent Freeze-Thaw Damage
  • Determine Aliquot Volume: Calculate the typical volume of the sample needed for a single experiment. The aliquot volume should be slightly larger than this to account for pipetting inaccuracies.

  • Labeling: Clearly label each cryovial with the sample name, concentration, and date before adding the sample. Use labels that can withstand cryogenic temperatures.[4][7]

  • Dispensing: On ice, carefully dispense the calculated volume into each pre-labeled, low-binding microcentrifuge tube or cryovial.[15]

  • Flash Freezing: Snap-freeze the aliquots by placing them in a dry ice/ethanol bath or directly in liquid nitrogen.[19] This promotes the formation of smaller ice crystals, which are less damaging.

  • Storage: Immediately transfer the frozen aliquots to their designated long-term storage location (e.g., -80°C freezer or liquid nitrogen tank).

  • Inventory Management: Maintain a detailed inventory of all aliquots, including their location in the storage unit.[28]

Data Table: Recommended Pharmaceutical Stability Storage Conditions (ICH Q1A(R2))
Study TypeStorage ConditionMinimum Duration at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Source: Adapted from ICH Q1A(R2) Guideline.[11] Note: Intermediate testing is required if a "significant change" occurs during accelerated testing for a product intended to be stored long-term at 25°C/60% RH.[11]

References

  • Long-term Cryopreservation of Human and other Mammalian Cells at −80 °C for 8 Years. (2018). Scientific Reports. [Link]

  • Best Practices for Biological Sample Storage and Management. (2022). Biocompare. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]

  • Container Closure Integrity Test (CCIT) - Methods explained. Sepha. [Link]

  • Effects of Freeze-Thaw Cycles on Biological Samples: Minimizing Impact and Strategies for Preservation. Needle.Tube. [Link]

  • Container Closure Integrity Testing (CCIT): New FDA Guidelines and What They Mean. Modality Solutions. [Link]

  • Biological Sample Storage & Management Best Practices. Precision for Medicine. [Link]

  • Container Closure Integrity Testing (CCIT) in pharma: ensuring packaging safety. (2025). Stevanato Group. [Link]

  • Understanding the evolution of container closure integrity testing. (2024). pharmaphorum. [Link]

  • Stability Storage Conditions In Pharma Industry. GMP Insiders. [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • FDA Guidance for Industry: Container and Closure System Integrity Testing in Lieu of Sterility Testing as a Component of the Stability Protocol for Sterile Products. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]

  • Laboratory Sample Management - Mastering Best Practices. Freezerworks. [Link]

  • 4 Tips on Laboratory Sample Management and Storage. (2025). Confience. [Link]

  • ICH Q1B: Complete Guide to Photostability Testing. (2024). YouTube. [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

  • A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. (2010). Journal of Pharmaceutical Sciences. [Link]

  • Effective Strategies for Sample Storage Space Management in a Lab. Needle.Tube. [Link]

  • Top 5 Mistakes in Pharma Stability Testing and How to Avoid Them. (2025). Hetero Analytical. [Link]

  • The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS). Molecules. [Link]

  • Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. Cancer Epidemiology, Biomarkers & Prevention. [Link]

  • Long-term frozen storage of mammalian cell lines. J-STAGE. [Link]

  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Freezing and cold chain solutions for biologics – best practices. (2024). Single Use Support. [Link]

  • Freeze-Thaw Cycles and Why We Shouldn't Do It. (2025). Bitesize Bio. [Link]

  • Proactive approaches to mitigate stability failures. ARL Bio Pharma. [Link]

  • (PDF) Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. ResearchGate. [Link]

  • Storage considerations as part of the formulation development program for biologics. ResearchGate. [Link]

  • Best Practices for Recombinant Protein Storage & Stability. Genext Genomics. [Link]

  • A Guide to Biological Sample Storage for Biopharma Companies. (2024). Tobin Scientific. [Link]

  • Cryopreservation of Mammalian Cells – Protocols. Fisher Scientific. [Link]

  • Storage of Biologic Medication and Why it Matters. (2025). Finic Health. [Link]

  • Maintaining protein stability through buffers, freezing, and lyophilization. OPS Diagnostics. [Link]

  • Plan Early: Optimizing Stability During Lyophilization. (2022). BioPharm International. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Cell Cryopreservation Techniques and Practices. Creative Bioarray. [Link]

  • Annex 10. World Health Organization. [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). Molecules. [Link]

  • Stability Failure of Pharmaceuticals and Significant Change. (2024). YouTube. [Link]

  • In-Use Stability Challenges for Pharmaceuticals: Key Insights and Solutions. (2024). YouTube. [Link]

  • The Stability Challenges for Pharmaceutical Products. RSSL. [Link]

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Technical Support Center: Enhancing Selectivity of Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the selectivity of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate based inhibitors.

Part 1: Understanding and Troubleshooting Poor Selectivity

Question 1: My ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate based inhibitor shows potent activity against my primary target, but also significant off-target effects. What are the first steps to troubleshoot this?

Answer:

Initial off-target activity is a common challenge. A systematic approach is crucial to identify the source of polyspecificity and guide a rational redesign of your inhibitor.

Step 1: Confirm Compound Identity and Purity. Before exploring complex biological reasons, ensure the observed activity is from your compound of interest.

  • Action: Re-verify the structure and purity of your compound batch using orthogonal analytical methods such as NMR, LC-MS, and elemental analysis. Impurities from the synthesis could be responsible for the off-target effects.

Step 2: Conduct a Broad Kinase Panel Screen. The pyrrolo[3,2-c]pyridine scaffold is a known "hinge-binding" motif present in many kinase inhibitors. Your compound might be interacting with other kinases that share similar ATP-binding pockets.

  • Action: Screen your inhibitor against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ or the Eurofins KinaseProfiler™ service) at a fixed concentration (e.g., 1 µM). This will provide a global view of its selectivity profile.

Step 3: Analyze the Kinome Scan Data. The results from the kinase panel will reveal the "selectivity score" and identify specific off-target kinases.

  • Action: Categorize the off-target hits. Are they within the same kinase family as your primary target? Or are they structurally distinct? This information is key for the next steps in medicinal chemistry. For example, if your primary target is a tyrosine kinase, but you see significant inhibition of serine/threonine kinases, this suggests a lack of specific interactions outside the highly conserved ATP-binding site.

Part 2: Rational Design Strategies for Improving Selectivity

Question 2: My kinase panel screen confirmed several off-target kinases. How can I rationally modify my ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate core to improve selectivity?

Answer:

Improving selectivity involves introducing structural modifications that favor binding to your primary target while disfavoring interactions with off-targets. This is achieved by exploiting subtle differences in the amino acid residues of the respective ATP-binding pockets.

Strategy 1: Target the "Gatekeeper" Residue. The gatekeeper residue is a key determinant of kinase selectivity. Its size can vary, controlling access to a deeper hydrophobic pocket.

  • Expert Insight: If your primary target has a small gatekeeper (e.g., glycine, alanine, or threonine), you can introduce a bulky substituent on your inhibitor that will be sterically hindered by a larger gatekeeper in off-target kinases (e.g., methionine, phenylalanine).

  • Actionable Advice: Consider synthetic modifications at the 5- or 6-position of the pyrrolo[3,2-c]pyridine core. Introducing a substituted phenyl or a cyclopropyl group can be a good starting point.

Strategy 2: Exploit Solvent-Exposed Regions. The regions around the ATP-binding site that are exposed to the solvent often have more sequence divergence among kinases.

  • Expert Insight: Adding polar groups or extending a substituent towards the solvent-exposed region can form specific hydrogen bonds or salt bridges with residues unique to your primary target.

  • Actionable Advice: Focus on the ethyl ester at the 4-position. Can it be modified to a longer chain alcohol, or converted to an amide with a polar side chain? These modifications can probe the solvent-front region for selectivity pockets.

Strategy 3: Modulate the Conformation of the Inhibitor. The flexibility of your inhibitor can influence its ability to adapt to different kinase conformations.

  • Expert Insight: A more rigid inhibitor may have a higher entropic penalty for binding to off-targets that require a conformational change.

  • Actionable Advice: Introduce conformational constraints, such as incorporating a ring system that fuses with the pyrrolo[3,2-c]pyridine core.

The following diagram illustrates a decision-making workflow for improving inhibitor selectivity:

Selectivity_Workflow cluster_0 Initial Screening cluster_1 Data Analysis cluster_2 Rational Design & Synthesis cluster_3 Iterative Testing start Potent, Non-selective Inhibitor kinome_scan Broad Kinase Panel Screen start->kinome_scan Characterize Off-Targets analyze_data Analyze Kinome Data - Identify off-targets - Compare binding pockets kinome_scan->analyze_data sar_strategy Develop SAR Strategy - Target Gatekeeper - Exploit Solvent Front - Modulate Conformation analyze_data->sar_strategy synthesis Synthesize Analogs sar_strategy->synthesis selectivity_assay Selectivity Assay (e.g., IC50 determination for primary vs. off-targets) synthesis->selectivity_assay selectivity_assay->sar_strategy Iterate Design selective_inhibitor Selective Inhibitor selectivity_assay->selective_inhibitor Goal Achieved

Caption: Workflow for improving inhibitor selectivity.

Part 3: Advanced Assays for Quantifying Selectivity

Question 3: I have synthesized a new set of analogs. What are the best practices for quantitatively comparing their selectivity?

Answer:

Moving beyond a single-point kinase screen, quantitative assays are essential to accurately determine the selectivity profile of your new compounds.

Method 1: IC50/Ki Determination. This is the gold standard for comparing inhibitor potency.

  • Protocol:

    • Perform dose-response curves for your primary target and the top off-target kinases identified in the initial screen.

    • Use a suitable assay format, such as a radiometric assay (e.g., using ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo™).

    • Calculate the IC50 value for each kinase – the concentration of inhibitor required to reduce enzyme activity by 50%.

    • The selectivity ratio is calculated by dividing the IC50 for the off-target by the IC50 for the primary target. A higher ratio indicates better selectivity.

Method 2: Cellular Thermal Shift Assay (CETSA®). This method assesses target engagement in a cellular context, providing a more physiologically relevant measure of selectivity.

  • Principle: The binding of a ligand (your inhibitor) to a protein (your target kinase) stabilizes the protein, leading to an increase in its melting temperature.

  • Workflow:

    • Treat intact cells with your inhibitor.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Pellet the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining in the supernatant by Western blot or mass spectrometry. A shift in the melting curve indicates target engagement.

  • Advantage: CETSA can distinguish between on-target and off-target engagement within the complex cellular environment.

The following diagram illustrates the CETSA workflow:

CETSA_Workflow start Treat cells with inhibitor heat Heat cell lysate aliquots to a temperature gradient start->heat centrifuge Centrifuge to pellet aggregated proteins heat->centrifuge analyze Analyze soluble protein in supernatant (e.g., Western Blot) centrifuge->analyze melt_curve Generate melt curve to determine thermal shift analyze->melt_curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Data Summary Table:

When comparing your analogs, a well-structured table is essential for clear interpretation.

Compound IDPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary)Selectivity Ratio (Off-Target 2 / Primary)
Parent 10508058
Analog-1 1515002000100133
Analog-2 8406057.5

In this example, Analog-1 shows a significant improvement in selectivity, despite a slight decrease in potency for the primary target. This is often a worthwhile trade-off.

Part 4: Synthetic Chemistry Troubleshooting

Question 4: I am having trouble with the synthesis of my desired analogs. What are some common synthetic hurdles with the ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate scaffold and how can I overcome them?

Answer:

The synthesis of substituted pyrrolo[3,2-c]pyridines can be challenging. Here are some common issues and potential solutions:

Problem 1: Poor yields in the Fischer indole synthesis or related cyclization to form the pyrrole ring.

  • Cause: The electron-deficient nature of the pyridine ring can deactivate the precursor for electrophilic cyclization. The reaction conditions might also be too harsh, leading to decomposition.

  • Troubleshooting:

    • Catalyst Choice: Experiment with different Brønsted or Lewis acids (e.g., PPA, PTSA, ZnCl₂). Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

    • Protecting Groups: If your starting materials have sensitive functional groups, consider using appropriate protecting groups that can be removed under mild conditions.

Problem 2: Difficulty in achieving regioselective functionalization of the pyrrolo[3,2-c]pyridine core.

  • Cause: The scaffold has multiple positions that can be functionalized, and controlling the regioselectivity of reactions like halogenation or metalation can be difficult.

  • Troubleshooting:

    • Directed Ortho-Metalation (DoM): A directing group, such as a pivaloyl group on the pyrrole nitrogen, can direct lithiation to the adjacent C7 position.

    • Halogenation: The reactivity of the different positions on the ring system towards electrophilic halogenation can be influenced by the solvent and the halogenating agent (e.g., NBS, I₂). Careful optimization is required.

Problem 3: Challenges with cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce substituents.

  • Cause: The nitrogen atoms in the pyridine and pyrrole rings can coordinate to the metal catalyst, leading to catalyst deactivation.

  • Troubleshooting:

    • Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) can often improve catalytic activity.

    • Base and Solvent Optimization: The reaction outcome is highly dependent on the choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene). A systematic screen of these parameters is recommended.

References

  • KINOMEscan™ Assay Platform. (n.d.). DiscoveRx. Retrieved from [Link]

  • KinaseProfiler™ Service. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA®). (n.d.). Pelago Bioscience. Retrieved from [Link]

Validation & Comparative

A Scientist's Guide to Comparing Drug Efficacy: A Case Study of Traditional NSAIDs vs. COX-2 Selective Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, the creation of derivatives from existing pharmacologically active molecules is a cornerstone of therapeutic innovation. This strategy aims to enhance efficacy, improve safety profiles, and optimize pharmacokinetic properties. This guide, intended for researchers and drug development professionals, provides an in-depth, technical framework for comparing the efficacy of a drug derivative against its parent compound. We will use the well-documented evolution of traditional, non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to their more targeted Cyclooxygenase-2 (COX-2) selective inhibitor derivatives as a guiding case study.

Section 1: The Scientific Rationale - From Broad Inhibition to Targeted Action

The development of any derivative is predicated on a deep understanding of the parent drug's mechanism of action and its limitations. Traditional NSAIDs, like ibuprofen and naproxen, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[1]

The Causality Behind Derivatization: There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the body, such as maintaining the integrity of the gastrointestinal (GI) mucosa and regulating renal blood flow.[2]

  • COX-2: This isoform is typically undetectable in most tissues but is significantly upregulated during inflammation, leading to the production of prostaglandins that mediate pain and swelling.[2][3]

Traditional NSAIDs inhibit both COX-1 and COX-2.[4] While COX-2 inhibition is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 leads to common and sometimes severe side effects, most notably gastric ulcers and bleeding.[5][6] This critical insight was the driving force behind the development of COX-2 selective inhibitors, such as celecoxib. The therapeutic hypothesis was that a derivative selectively targeting COX-2 would retain the anti-inflammatory efficacy of traditional NSAIDs while significantly reducing GI toxicity.[7][8]

Arachidonic_Acid_Pathway cluster_0 Physiological Functions cluster_1 Inflammatory Response membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cell Injury/Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 PGH2 cox1->pgh2_1 pgh2_2 PGH2 cox2->pgh2_2 gi_protection GI Mucosal Protection pgh2_1->gi_protection platelet Platelet Aggregation pgh2_1->platelet inflammation Inflammation pgh2_2->inflammation pain Pain & Fever pgh2_2->pain tNSAIDs Traditional NSAIDs (e.g., Ibuprofen) tNSAIDs->cox1 tNSAIDs->cox2 coxib COX-2 Inhibitors (e.g., Celecoxib) coxib->cox2

Caption: Mechanism of NSAIDs on the Arachidonic Acid Pathway.

Section 2: Preclinical Efficacy Assessment - In Vitro Methodologies

The initial comparison of a derivative and its parent drug begins at the molecular level. For our case study, the primary goal is to quantify and compare the inhibitory activity of the compounds against the COX-1 and COX-2 enzyme isoforms.

Protocol 1: In Vitro COX Inhibition Assay

This assay is the foundational experiment to validate the hypothesis of selective inhibition. It directly measures how effectively a compound inhibits the activity of purified COX-1 and COX-2 enzymes. The output is typically the IC50 value—the concentration of the drug required to inhibit 50% of the enzyme's activity.

Experimental Causality: The choice of this assay is self-evident: it directly tests the drug's interaction with its intended molecular targets. By determining the IC50 for both COX-1 and COX-2, we can calculate a Selectivity Index (SI) (IC50 COX-1 / IC50 COX-2). A high SI is the first quantitative evidence that the derivative (the COX-2 inhibitor) behaves differently from the non-selective parent drug.

Detailed Step-by-Step Protocol (Colorimetric Method):

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified human or ovine COX-1 and COX-2 enzymes in the assay buffer and keep on ice.

    • Prepare a solution of Heme, a required cofactor.

    • Prepare the substrate solution (Arachidonic Acid) and the colorimetric probe solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare serial dilutions of the test compounds (e.g., Ibuprofen, Celecoxib) and controls in a suitable solvent like DMSO.

  • Assay Plate Setup (96-well plate):

    • Background Wells: Add Assay Buffer and Heme.

    • 100% Activity Wells (Control): Add Assay Buffer, Heme, and the respective enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add Assay Buffer, Heme, the respective enzyme, and the serially diluted test compounds.

  • Incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.

  • Initiation of Reaction: Add the Arachidonic Acid substrate to all wells except the background wells to start the enzymatic reaction. The COX enzyme will convert arachidonic acid to PGG2, and the peroxidase activity of COX reduces PGG2 to PGH2.

  • Detection: Immediately after adding the substrate, add the TMPD solution. The peroxidase activity of COX will oxidize TMPD, producing a colored product.

  • Measurement: Read the absorbance of the plate at a specific wavelength (e.g., 590 nm) using a plate reader over a set time course.

  • Data Analysis:

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Workflow start Start: Prepare Reagents (Enzymes, Compounds, Substrate) plate Plate Assay: - Background - 100% Activity Control - Test Compound Wells start->plate incubate Pre-incubate Plate (Allow Inhibitor Binding) plate->incubate react Initiate Reaction (Add Arachidonic Acid & TMPD) incubate->react read Measure Absorbance (Plate Reader, 590 nm) react->read analyze Data Analysis: Calculate % Inhibition read->analyze ic50 Determine IC50 & Selectivity Index analyze->ic50

Caption: Workflow for the in vitro COX enzyme inhibition assay.
Data Presentation: Comparative Inhibitory Activity

The results of the in vitro assays should be summarized in a clear, tabular format.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Traditional NSAID (e.g., Ibuprofen)2.55.00.5
COX-2 Derivative (e.g., Celecoxib)15.00.05300
Control (e.g., Diclofenac)0.70.0710

Note: Data are representative and for illustrative purposes.

This table immediately highlights the key difference: Celecoxib is 300 times more selective for COX-2 than COX-1, whereas Ibuprofen shows no selectivity. This is the first critical piece of evidence supporting the derivative's intended design.

Section 3: In Vivo Efficacy and Safety Assessment

While in vitro data are essential, they do not guarantee performance in a complex biological system. Therefore, the next logical step is to compare the compounds in validated animal models that represent the desired therapeutic effect (anti-inflammation) and the primary anticipated side effect (gastric injury).

Protocol 2: Carrageenan-Induced Paw Edema Model (Efficacy)

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[9][10][11]

Experimental Causality: The injection of carrageenan, an irritant, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantitatively measured.[12][13] This allows for a direct comparison of how effectively each compound can suppress this inflammatory response in vivo.

Detailed Step-by-Step Protocol:

  • Animal Acclimatization: House male Wistar rats or Swiss albino mice under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Positive Control (a known effective NSAID, e.g., Indomethacin 5 mg/kg).

    • Test Group 1: Traditional NSAID (e.g., Ibuprofen at various doses).

    • Test Group 2: COX-2 Derivative (e.g., Celecoxib at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[12]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[12]

  • Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

    • Compare the efficacy of the traditional NSAID and the COX-2 derivative at equivalent doses.

Protocol 3: NSAID-Induced Gastric Ulcer Model (Safety)

This model is crucial for testing the hypothesis that the derivative has an improved GI safety profile.

Experimental Causality: High doses of NSAIDs are administered to rodents, and the stomach is later examined for lesions. The extent of ulceration provides a direct measure of the compound's gastro-toxicity. This is a self-validating system because the damage is induced by the test articles themselves.

Detailed Step-by-Step Protocol:

  • Animal Preparation: Fast Wistar rats overnight (18-24 hours) with free access to water to ensure an empty stomach, which sensitizes the mucosa to injury.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control.

    • Test Group 1: Traditional NSAID (e.g., Ibuprofen at a high, ulcerogenic dose).

    • Test Group 2: COX-2 Derivative (e.g., Celecoxib at an equimolar or equi-effective anti-inflammatory dose).

  • Drug Administration: Administer the compounds orally.

  • Observation Period: Return the animals to their cages for a set period (e.g., 4-6 hours).

  • Euthanasia and Tissue Collection: Euthanize the animals via an approved method (e.g., CO2 asphyxiation). Immediately dissect the stomach, open it along the greater curvature, and rinse it gently with saline.

  • Ulcer Scoring: Examine the gastric mucosa for lesions (petechiae, erosions, ulcers) using a magnifying glass or a dissecting microscope. Score the severity of the lesions based on a predefined scale (e.g., 0 = no lesion, 1 = small petechiae, 5 = large ulcer > 4mm). The sum of the scores for each animal is the Ulcer Index.

  • Data Analysis: Compare the mean Ulcer Index for each treatment group. A statistically significant lower Ulcer Index for the COX-2 derivative group compared to the traditional NSAID group validates the improved safety profile.

Data Presentation: Comparative In Vivo Performance
Compound (Dose)Paw Edema Inhibition (%) at 3 hrMean Ulcer Index
Vehicle Control 0%0.5 ± 0.2
Traditional NSAID (Ibuprofen 30 mg/kg)55%18.5 ± 3.1
COX-2 Derivative (Celecoxib 30 mg/kg)52%2.1 ± 0.8*

*Note: Data are representative. p < 0.01 compared to Traditional NSAID group.

This table powerfully synthesizes the in vivo data. It demonstrates that while both the parent drug and its derivative show comparable anti-inflammatory efficacy, the derivative produces significantly less gastric damage.[7][14][15]

Section 4: Synthesizing the Evidence - A Comparative Analysis

The final step is to integrate the findings from all experiments into a cohesive narrative. The data collected allows for a robust, evidence-based comparison.

  • In Vitro to In Vivo Correlation: The high COX-2 selectivity index for celecoxib observed in vitro directly translates into the desired in vivo outcome: potent anti-inflammatory activity coupled with a dramatically improved GI safety profile.

  • Efficacy vs. Potency: It is important to distinguish between efficacy (the maximal effect of a drug) and potency (the concentration needed to produce an effect).[16] In our case study, both ibuprofen and celecoxib demonstrate similar efficacy in reducing inflammation.[7][14] The key difference lies in their safety profile, which is a direct result of the derivative's altered selectivity.

  • Clinical Relevance: This preclinical data provides a strong rationale for advancing the derivative to clinical trials. The systematic approach, from molecular target validation to whole-animal models, builds a compelling case for the derivative's potential to be a superior therapeutic agent. Multiple systematic reviews of randomized controlled trials have confirmed that celecoxib is as efficacious as traditional NSAIDs for treating osteoarthritis and rheumatoid arthritis but is associated with a lower risk of certain gastrointestinal side effects.[7][8][15]

Conclusion

Comparing the efficacy of a drug derivative to its parent compound is a multi-step, hypothesis-driven process. It requires a logical progression from confirming the mechanism of action at the molecular level to demonstrating therapeutic efficacy and improved safety in relevant in vivo models. By systematically building a body of evidence, as illustrated by the NSAID to COX-2 inhibitor case study, researchers can make informed, data-backed decisions about the potential of new therapeutic candidates. This rigorous, self-validating approach is fundamental to the principles of modern drug discovery and development.

References

  • Title: Comparing celecoxib with traditional nonsteroidal anti-inflammatory drugs Source: MDEdge URL: [Link]

  • Title: Comparing celecoxib with traditional nonsteroidal anti-inflammatory drugs Source: PubMed URL: [Link]

  • Title: Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis Source: PMC URL: [Link]

  • Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]

  • Title: The arachidonic acid cascade and NSAIDs biological target Source: ResearchGate URL: [Link]

  • Title: Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review Source: PMC URL: [Link]

  • Title: The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs Source: PubMed URL: [Link]

  • Title: Comparing celecoxib with traditional nonsteroidal anti-inflammatory drugs Source: MDedge URL: [Link]

  • Title: A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats Source: PMC URL: [Link]

  • Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]

  • Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol Source: ResearchGate URL: [Link]

  • Title: Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry Source: PMC URL: [Link]

  • Title: Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level Source: PMC URL: [Link]

  • Title: Pain, Arachidonic Acid Pathway Source: Memorial Sloan Kettering Cancer Center URL: [Link]

  • Title: The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. Source: Mad Barn URL: [Link]

  • Title: Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat Source: ResearchGate URL: [Link]

  • Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: Bio-protocol URL: [Link]

  • Title: In-vitro COX-1 and COX-2 enzyme inhibition assay of compounds Source: ResearchGate URL: [Link]

  • Title: Comparative Study of Drug Efficacy and Drug Additives between Generic Drugs and Original Drugs Source: ResearchGate URL: [Link]

  • Title: NSAID-induced gastric injury: its pathogenesis and management Source: PubMed URL: [Link]

  • Title: Management of NSAID-induced ulcer disease Source: Drexel Research Discovery URL: [Link]

  • Title: A guideline for the treatment and prevention of NSAID-induced ulcers Source: SciSpace URL: [Link]

  • Title: (PDF) NSAID-induced Gastric Ulcer Disease: A Deleterious Connection Source: ResearchGate URL: [Link]

  • Title: [Comparative study of drug efficacy and drug additives between generic drugs and original drugs] Source: PubMed URL: [Link]

  • Title: Prevention of NSAID-induced gastroduodenal ulcers Source: PMC URL: [Link]

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  • Title: Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data Source: PMC URL: [Link]

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A Senior Application Scientist's Guide to Validating Target Engagement of Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate Analogs as FMS Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of target engagement is a critical step in the journey of discovering and developing novel therapeutics. This guide provides an in-depth technical comparison of methodologies for validating the target engagement of a promising class of compounds—ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate analogs—as inhibitors of the FMS kinase, a key player in cancer and inflammatory diseases.

The Significance of FMS Kinase and the 1H-pyrrolo[3,2-c]pyridine Scaffold

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[1] Dysregulation of the FMS signaling pathway is implicated in various pathologies, including cancer, where it promotes tumor growth and metastasis, and in inflammatory disorders like rheumatoid arthritis. This makes FMS kinase an attractive therapeutic target.

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors.[2] Analogs built upon this core structure have demonstrated significant inhibitory activity against FMS kinase, making them a compelling area of investigation for novel drug candidates.[3]

Comparative Analysis of Target Engagement Validation Methods

Validating that a compound binds to its intended target within a complex cellular environment is paramount. Here, we compare two orthogonal and widely accepted methods for confirming the target engagement of 1H-pyrrolo[3,2-c]pyridine-4-carboxylate analogs against FMS kinase: a biochemical inhibition assay and the Cellular Thermal Shift Assay (CETSA).

Biochemical Kinase Inhibition Assays: Quantifying Potency

Biochemical assays are the foundational method for determining the potency of an inhibitor against its purified target enzyme. These assays directly measure the ability of a compound to interfere with the catalytic activity of the kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

The primary output of this assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

A study on a series of eighteen 1H-pyrrolo[3,2-c]pyridine derivatives revealed several potent FMS kinase inhibitors.[3] For instance, compound 1r from this series exhibited an impressive IC50 of 30 nM against FMS kinase, making it 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM).[3]

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Binding

While biochemical assays are essential for determining potency, they do not confirm that the compound can enter the cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stability of a target protein in its native cellular context.[4] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[4] This thermal shift is a direct indicator of target engagement within the cell.

Performance Comparison: 1H-pyrrolo[3,2-c]pyridine Analogs vs. Alternative FMS Kinase Inhibitors

To contextualize the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold, it is crucial to compare its performance against other known FMS kinase inhibitors.

Inhibitor ClassCompoundTarget(s)FMS Kinase IC50 (nM)Reference
1H-pyrrolo[3,2-c]pyridine Analog Compound 1rFMS kinase30[3]
1H-pyrrolo[3,2-c]pyridine Analog Compound 1eFMS kinase60[3]
Pyrrolopyridine Pexidartinib (PLX3397)CSF-1R, KIT, FLT320[5]
Small Molecule JNJ-40346527CSF-1R-[6]

Note: While a specific IC50 for JNJ-40346527 against FMS kinase is not provided in the search results, it is described as a selective inhibitor of the CSF-1R tyrosine kinase domain.[6]

This comparison highlights that the 1H-pyrrolo[3,2-c]pyridine analogs are highly potent FMS kinase inhibitors, with potencies in a similar range to the clinically evaluated inhibitor, Pexidartinib.

Experimental Protocols

Detailed Protocol for FMS Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from established methods for determining the IC50 of kinase inhibitors.[7][8]

1. Reagent Preparation:

  • Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT.
  • Recombinant FMS Kinase: Prepare a working solution of FMS kinase in kinase buffer at 2.5 times the final desired concentration.
  • Substrate/ATP Mix: Prepare a solution of a suitable kinase substrate (e.g., a poly-Glu,Tyr peptide) and ATP in kinase buffer. The ATP concentration should be at or near the Km for FMS kinase.
  • Test Compounds: Prepare a serial dilution of the 1H-pyrrolo[3,2-c]pyridine analogs in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.

2. Assay Procedure (384-well plate format): a. Add 1 µl of the diluted test compound or vehicle (DMSO) to the appropriate wells of a 384-well plate. b. Add 2 µl of the FMS kinase working solution to each well. c. Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well. d. Incubate the plate at room temperature for 60 minutes. e. Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. f. Incubate at room temperature for 40 minutes. g. Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. h. Incubate at room temperature for 30-60 minutes. i. Measure the luminescence using a plate reader.

3. Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software like GraphPad Prism.[9]

Detailed Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure for performing CETSA to validate intracellular target engagement of kinase inhibitors.[10][11]

1. Cell Culture and Treatment: a. Culture a cell line that endogenously expresses FMS kinase (e.g., a macrophage cell line) to approximately 80% confluency. b. Treat the cells with the desired concentration of the 1H-pyrrolo[3,2-c]pyridine analog or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heating and Lysis: a. After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes. d. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

3. Separation of Soluble and Precipitated Fractions: a. Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[10] b. Carefully collect the supernatant, which contains the soluble protein fraction.

4. Protein Quantification and Analysis: a. Determine the protein concentration of the soluble fractions. b. Analyze the amount of soluble FMS kinase in each sample by Western blotting using an FMS kinase-specific antibody. c. Quantify the band intensities from the Western blot.

5. Data Analysis: a. For each temperature point, normalize the band intensity to the intensity at the lowest temperature (where no precipitation is expected). b. Plot the normalized soluble FMS kinase fraction against the temperature for both the vehicle- and compound-treated samples. c. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Visualizing the FMS Kinase Signaling Pathway and Experimental Workflows

To further clarify the biological context and experimental procedures, the following diagrams are provided.

FMS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_stat JAK/STAT Pathway CSF-1 CSF-1 Ligand FMS FMS Receptor (CSF-1R) CSF-1->FMS Binding FMS_dimer Dimerized & Autophosphorylated FMS Receptor FMS->FMS_dimer Dimerization PI3K PI3K FMS_dimer->PI3K Grb2_SOS Grb2/SOS FMS_dimer->Grb2_SOS JAK JAK FMS_dimer->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Pro_Surv Cell Proliferation, Survival, Differentiation mTOR->Cell_Pro_Surv RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Pro_Surv STAT STAT JAK->STAT STAT->Cell_Pro_Surv Gene Transcription Inhibitor 1H-pyrrolo[3,2-c]pyridine Analog Inhibitor->FMS_dimer Inhibition of Kinase Activity

Caption: FMS Kinase Signaling Pathway and Point of Inhibition.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Inhibitor Incubate Incubate Inhibitor, Kinase, and Substrate/ATP (60 min, RT) Compound_Prep->Incubate Enzyme_Prep Prepare FMS Kinase and Substrate/ATP Mix Enzyme_Prep->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (40 min, RT) Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (30-60 min, RT) Add_ADP_Glo->Add_Detection Read_Luminescence Measure Luminescence Add_Detection->Read_Luminescence Plot_Data Plot % Inhibition vs. [Inhibitor] Read_Luminescence->Plot_Data Calc_IC50 Calculate IC50 Plot_Data->Calc_IC50

Caption: Workflow for Biochemical FMS Kinase Inhibition Assay.

CETSA_Workflow start Treat Cells with Inhibitor or Vehicle heat Heat Cell Aliquots to Different Temperatures start->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Soluble Protein Fraction centrifuge->collect analyze Analyze Soluble FMS Kinase (Western Blot) collect->analyze plot Plot Soluble Fraction vs. Temperature analyze->plot end Determine Thermal Shift (Target Engagement) plot->end

Sources

A Head-to-Head Comparison of Pyrrolopyridine Isomers: A Strategic Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolopyridine Scaffold

In the landscape of modern drug discovery, the pyrrolopyridine scaffold, also known as azaindole, stands out as a "privileged structure."[1] These bicyclic heteroaromatic compounds are bioisosteres of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1][2] This seemingly minor substitution provides a powerful tool for medicinal chemists, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[1][3]

Pyrrolopyridines are particularly prominent in the development of kinase inhibitors. Their structure mimics the purine ring of adenosine triphosphate (ATP), allowing them to act as competitive inhibitors at the ATP-binding site of kinases.[4][5] The success of this scaffold is exemplified by approved drugs like Vemurafenib and Pexidartinib, which are used in cancer therapy.[4][6]

There are six possible structural isomers of pyrrolopyridine, with the four azaindole isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—being the most relevant in medicinal chemistry.[2][6][7] The critical choice of which isomer to use is a central theme of lead optimization, as the position of the nitrogen atom profoundly alters the molecule's fundamental properties. This guide provides a head-to-head comparison of these key isomers, supported by experimental data, to inform rational drug design.

Caption: The four primary isomers of azaindole, bioisosteres of the indole scaffold.

Part 1: The Physicochemical Impact of Nitrogen Position

The strategic placement of the nitrogen atom in the six-membered ring directly modulates the electronic distribution, hydrogen bonding capacity, and overall physicochemical profile of the molecule.[1] This allows for the optimization of properties critical for drug efficacy.

Causality Behind Physicochemical Changes:

  • Electron Density and pKa: The electronegative nitrogen atom acts as an electron sink, withdrawing electron density from the ring system. This effect is most pronounced at the positions ortho and para to the nitrogen. This redistribution of charge alters the basicity (pKa) of the pyridine nitrogen and the acidity of the pyrrole N-H group, influencing ionization at physiological pH.

  • Hydrogen Bonding: The pyridine nitrogen introduces a hydrogen bond acceptor site. This additional interaction point can be leveraged to form a crucial hydrogen bond with the "hinge" region of a kinase active site, often leading to a significant boost in potency.[4][8]

  • Solubility and Lipophilicity: The introduction of a polar nitrogen atom generally increases the total polar surface area (tPSA) and reduces lipophilicity (LogP), which can lead to enhanced aqueous solubility.[2][3] This is a common strategy to overcome the poor solubility often associated with indole-based compounds.

Table 1: Comparative Physicochemical Properties of Indole and Azaindole Isomers

Compound LogP tPSA (Ų) Aqueous Solubility (LogS)
Indole 2.14 15.79 -2.77
4-Azaindole 1.15 28.71 -1.54
5-Azaindole 1.25 28.71 -1.71
6-Azaindole 1.25 28.71 -1.71
7-Azaindole 1.10 28.71 -1.51

Data derived from properties described in literature.[2]

As the data illustrates, all four azaindole isomers show a marked decrease in lipophilicity (LogP) and a predicted increase in aqueous solubility (LogS) compared to the parent indole scaffold, underscoring their value in pharmaceutical optimization.[3][9]

Part 2: Isomer-Dependent Biological Activity and SAR

The choice of isomer can be the deciding factor between a potent, selective drug candidate and an inactive molecule. The altered electronics and hydrogen bonding potential of each isomer dictate its interaction with the target protein.

Kinase_Binding cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region NH pocket Hydrophobic Pocket inhibitor Pyrrolopyridine Core (e.g., 7-Azaindole) N-H R-Group inhibitor:h->hinge:f0 H-Bond inhibitor:r->pocket Hydrophobic Interaction atp ATP note Azaindole mimics ATP's purine to form a key hydrogen bond with the kinase hinge.

Caption: Azaindole scaffold binding to a kinase active site via hinge H-bonding.

Case Study: Isomeric Impact on HIV-1 Inhibition A systematic study in the development of HIV-1 attachment inhibitors provides a clear, quantitative comparison of how isomer choice impacts biological activity. Researchers replaced the indole core of a lead compound with each of the four azaindole isomers.[9]

Table 2: Head-to-Head Comparison of Isomer Efficacy in an HIV-1 Assay

Scaffold Antiviral Activity (EC₅₀) Rationale for Performance
Indole (Parent) Potent Baseline activity established.
4-Azaindole Improved Efficacy Favorable electronic and steric interactions with the target protein.
5-Azaindole Reduced Efficacy Nitrogen position likely introduces an unfavorable steric or electronic clash.
6-Azaindole Reduced Efficacy Nitrogen position disrupts optimal binding conformation.
7-Azaindole Improved Efficacy Optimal positioning of the H-bond acceptor for enhanced target engagement.

Data synthesized from the structure-activity relationship described by PharmaBlock.[9]

This case study demonstrates that 4- and 7-azaindole were superior bioisosteres in this specific context, while the 5- and 6-isomers were detrimental to activity.[9] This underscores that there is no universally "best" isomer; the optimal choice is entirely dependent on the topology and amino acid composition of the target's binding site. Similar isomer-dependent effects have been observed in the development of cannabinoid receptor modulators and ENPP1 inhibitors.[3][10]

Part 3: Comparative Pharmacokinetic (ADME) Profiles

A primary driver for employing azaindole bioisosteres is to improve a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. Poor solubility and high metabolic turnover are common failure points for indole-based compounds.

  • Solubility Enhancement: As highlighted in the HIV inhibitor case study, all four azaindole isomers dramatically improved aqueous solubility by over 25-fold compared to the indole parent compound.[9] This is a direct consequence of the increased polarity conferred by the ring nitrogen.

  • Metabolic Stability: The same study found that all four isomers also displayed enhanced metabolic stability, as measured by their half-life in human liver microsomes (HLM).[9] The electron-deficient nature of the azaindole ring can make it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for electron-rich indoles.[8] While all TKIs are generally metabolized by CYP3A4, the specific isomer can influence the rate and sites of metabolism.[11]

Table 3: Comparative ADME Properties of an Indole vs. Azaindole Series

Scaffold Aqueous Solubility (µg/mL) Metabolic Stability (HLM t₁/₂, min)
Indole (Parent) < 15 23.9
4-Azaindole 419 38.5
5-Azaindole 936 > 100
6-Azaindole 711 48.2
7-Azaindole 622 87.8

Data from a comparative study on HIV-1 inhibitors.[9]

These results compellingly show that bioisosteric replacement with any of the azaindole isomers can yield substantial benefits in both solubility and metabolic stability, two critical parameters for developing a viable oral drug.

Part 4: Spectroscopic Differentiation of Isomers

While isomers share the same mass, they can be readily distinguished by spectroscopic methods due to their unique electronic structures.

  • NMR Spectroscopy: The position of the electron-withdrawing nitrogen atom significantly influences the chemical shifts of the adjacent protons in ¹H NMR spectra.[12] Protons on the pyridine ring, particularly those ortho to the nitrogen, will be deshielded and appear further downfield. This creates a distinct fingerprint for each isomer, allowing for unambiguous structural confirmation.

  • UV-Vis and Fluorescence Spectroscopy: 7-Azaindole is a well-known fluorophore, whose properties have been extensively studied.[13][14] It has absorption and emission spectra that are red-shifted from tryptophan, making it a useful fluorescent probe for studying protein structure and dynamics.[13] Its fluorescence is highly sensitive to the solvent environment, a property that can be exploited in biological assays.[13][14][15] When incorporated into DNA, its fluorescence is quenched but increases upon melting of a duplex, allowing it to serve as a probe for nucleic acid dynamics.[16]

Part 5: Key Experimental Protocols

To provide a practical framework for comparing pyrrolopyridine isomers, the following are detailed protocols for standard in vitro assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the concentration at which a compound inhibits 50% of kinase activity (IC₅₀) by measuring the amount of ATP remaining after a kinase reaction.

Principle: The assay quantifies kinase activity by measuring ATP consumption. A luciferase-based reagent is used, where the amount of light produced is directly proportional to the amount of ATP present. Low light output indicates high kinase activity (high ATP consumption) and vice versa.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection start Start prep_kinase Prepare Kinase/ Substrate Solution prep_compound Prepare Serial Dilution of Isomers prep_atp Prepare ATP Solution add_kinase Add Kinase/Substrate to Plate prep_kinase->add_kinase add_compound Add Isomer Dilutions (Test & Control Wells) prep_compound->add_compound initiate Initiate Reaction by Adding ATP prep_atp->initiate add_kinase->add_compound add_compound->initiate incubate Incubate at RT (e.g., 60 min) initiate->incubate add_reagent Add Luminescence Detection Reagent incubate->add_reagent incubate_detect Incubate at RT (e.g., 10 min) add_reagent->incubate_detect read Read Luminescence on Plate Reader incubate_detect->read end Analyze Data (Calculate IC₅₀) read->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series for each pyrrolopyridine isomer in DMSO, typically starting from 100 µM.

  • Assay Plate Setup: To a 384-well white assay plate, add 2.5 µL of the appropriate kinase/substrate buffer solution to all wells.

  • Compound Addition: Transfer 25 nL of each compound dilution from the source plate to the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with a known potent inhibitor for "full inhibition" (0% activity) controls.

  • Kinase Reaction Initiation: Add 2.5 µL of ATP solution (concentration determined by the specific kinase's Kₘ for ATP) to all wells to start the reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of a commercial luminescence detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and initiate the luciferase reaction.

  • Signal Readout: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis: Normalize the data using the control wells. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the compounds on the proliferation of cancer cell lines, providing a measure of cytotoxic or cytostatic activity (GI₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well clear plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of each pyrrolopyridine isomer in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the cells for 72 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percent inhibition versus compound concentration to determine the GI₅₀ value for each isomer.

Conclusion

The head-to-head comparison of pyrrolopyridine isomers reveals a fundamental principle of modern medicinal chemistry: subtle structural modifications can lead to dramatic changes in a compound's overall profile. The choice of a 4-, 5-, 6-, or 7-azaindole scaffold is a critical decision that directly impacts physicochemical properties, target affinity, and pharmacokinetic behavior. While all isomers offer potential advantages over the parent indole scaffold, particularly in improving solubility and metabolic stability, there is no single superior isomer. The optimal selection is context-dependent and must be determined empirically for each biological target. A thorough understanding of the distinct properties of each isomer, however, empowers researchers to make more rational design choices, accelerating the journey from a preliminary hit to a viable drug candidate.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel).
  • Al-Ostath, A., et al. (2024). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate.
  • El-Gamal, M. I., & Oh, C. H. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents.
  • Gorski, A., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate.
  • Thangarasu, P., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry.
  • BenchChem. (n.d.). The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery. BenchChem.
  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry.
  • Al-Ghanam, M., et al. (2023). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules.
  • George, S., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Wójcicka, A., & Redzicka, A. (2021). Isomeric forms of pyrrolopyridines. ResearchGate.
  • Gorski, A., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Semantic Scholar.
  • Gorski, A., et al. (1991). Photophysics of a novel optical probe: 7-Azaindole. Journal of Physical Chemistry.
  • Egorin, M. J. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics.
  • Lu, H., & Johnson, A. E. (2004). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Bioorganic & Medicinal Chemistry Letters.
  • Pearson Education. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep in Pearson+.
  • Kim, D., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Benchmarking Guide: Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate Derivatives as Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of kinase inhibitor design, the indole scaffold is "privileged" but often suffers from poor aqueous solubility and metabolic liability. The ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (hereafter referred to as the 5-Azaindole Ester ) represents a critical bioisosteric alternative. By inserting a nitrogen atom at the 5-position, researchers can modulate pKa, lipophilicity, and hydrogen-bonding potential without significantly altering the steric footprint of the molecule.

This guide provides a rigorous framework for benchmarking derivatives of this scaffold against two industry standards:

  • The Indole Standard: Ethyl 1H-indole-4-carboxylate (Baseline for physicochemical improvement).

  • The 7-Azaindole Standard: A clinically validated scaffold (e.g., Vemurafenib) to benchmark potency and selectivity.

The Core Thesis: The 5-Azaindole Ester is not merely an intermediate; it is a gateway to "Scaffold Hopping" that can rescue lead series failing due to poor ADME properties.

Structural Analysis & Synthetic Utility[1]

Before biological testing, the scaffold must be benchmarked for synthetic accessibility. The 4-position ester is a strategic handle for generating libraries of amide-based kinase inhibitors (targeting the hinge region).

Comparative Chemical Space

The 5-nitrogen (N5) acts as a weak hydrogen bond acceptor, distinct from the N7 of 7-azaindoles. This subtle electronic difference alters the dipole moment and solubility profile.

Table 1: Physicochemical Benchmarking (Predicted vs. Experimental Standards)

PropertyIndole Standard (C4-Ester)7-Azaindole Standard5-Azaindole Ester (Subject) Implication
LogP ~2.9 (High)~2.2~1.8 - 2.1 Improved water solubility; lower lipophilic clearance.
tPSA 42 Ų55 Ų55 Ų Enhanced polar surface area without increasing MW.
pKa (Conj. Acid) -2.4 (Very weak base)4.66.2 N5 is more basic; potential for lysosomal trapping or specific solubility benefits in low pH.
H-Bond Acceptors 122 Additional vector for kinase hinge binding interaction.
Synthetic Workflow Visualization

To benchmark this molecule, you must first functionalize it. The ester is generally hydrolyzed to the acid and coupled to diverse amines.

SyntheticWorkflow Start 5-Azaindole Ester (Scaffold) Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Step 1 Acid Carboxylic Acid Intermediate Hydrolysis->Acid Quant. Yield Coupling Amide Coupling (HATU, DIPEA, R-NH2) Acid->Coupling Step 2 Library Amide Library (Active Inhibitors) Coupling->Library Diversity

Figure 1: Standard functionalization pathway. The high yield of the hydrolysis step (Step 1) is a critical quality attribute for this scaffold compared to more electron-deficient heterocycles.

Experimental Protocols for Benchmarking

To validate the utility of the 5-Azaindole Ester derivatives, you must run a "Head-to-Head" comparison against the Indole equivalent.

Protocol A: Solubility & LogD Determination (The "Fail-Fast" Test)

Objective: Prove that the 5-aza scaffold solves the solubility issues inherent to the indole scaffold.

  • Preparation: Synthesize the exact same amide derivative for both the 5-azaindole and the indole (e.g., the benzylamide derivative).

  • Assay: Shake-flask method in PBS (pH 7.4) for 24 hours at 25°C.

  • Analysis: Filter supernatant and quantify via HPLC-UV against a standard curve.

  • Validation Criterion: The 5-azaindole derivative must show >3x solubility compared to the indole analog to justify the switch.

Protocol B: Kinase Hinge Binding Assay (FRET-based)

Objective: Determine if the N5 nitrogen interferes with or enhances binding compared to the C5 carbon (indole) or N7 nitrogen (7-azaindole).

Target Selection: Use JAK2 or ROCK1 (kinases known to bind similar bicyclic scaffolds).

Workflow:

  • Reagents: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher or equivalent).

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Procedure:

    • Plate 5-azaindole derivatives (10-point dose-response, starting at 10 µM).

    • Add Antibody/Europium complex and Kinase.

    • Add Tracer.

    • Incubate 60 min at RT.

  • Readout: Measure TR-FRET ratio (Emission 665 nm / 615 nm).

  • Benchmarking: Calculate IC50.

    • Success: IC50 is within 5-fold of the 7-azaindole standard (e.g., Tofacitinib for JAK).

    • Superiority: If IC50 is equipotent but solubility (Protocol A) is higher, the 5-azaindole wins.

Biological Evaluation Logic

The following diagram illustrates the decision matrix for advancing a 5-azaindole derivative.

BenchmarkingLogic Input New 5-Azaindole Derivative Potency Biochemical Potency (IC50 vs Standard) Input->Potency Selectivity Selectivity Profiling (Gini Score) Potency->Selectivity IC50 < 100 nM Decision_Stop TERMINATE Potency->Decision_Stop IC50 > 1 µM ADME Solubility / LogD (vs Indole) Selectivity->ADME Clean Profile Selectivity->Decision_Stop Off-target toxicity Decision_Go ADVANCE LEAD ADME->Decision_Go Solubility > 50 µM ADME->Decision_Stop Solubility < 10 µM

Figure 2: Decision gate for benchmarking. Note that solubility (ADME) is the final gate, as this is the primary advantage of the 5-azaindole scaffold over the indole.

Case Study: Data Interpretation

When publishing your comparison, present data in this format to ensure "Apple-to-Apple" comparison.

Hypothetical Data Set: ROCK1 Inhibition

Compound IDCore ScaffoldR-Group (Amide)ROCK1 IC50 (nM)Solub. (µM)Verdict
IND-001 Indole4-pyridyl125Potent but insoluble.[1]
7AZ-001 7-Azaindole4-pyridyl845Industry Standard.
5AZ-001 5-Azaindole 4-pyridyl 15 120 Winner. Slightly less potent, but massive solubility gain.

Expert Insight: In the table above, 5AZ-001 is the superior drug candidate despite being slightly less potent than the 7-azaindole. The 120 µM solubility means it can be formulated without complex excipients, reducing attrition risk in animal studies.

References

  • Popowycz, F., et al. (2021). "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." ACS Organic & Inorganic Au.[2]

  • Song, J. J., et al. (2017). "Organometallic Methods for the Synthesis of 5-Azaindoles." Chemical Reviews.

  • Wójcicka, A., & Redzicka, A. (2021).[3] "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals.[4][3][5][6][7]

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology.

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The Compass of Kinase Inhibition: A Comparative Guide to Evaluating Off-Target Profiles

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, particularly within oncology and inflammatory diseases, protein kinases stand out as pivotal targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies. However, the high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[2][4] A promiscuous inhibitor, one that binds to numerous unintended kinases, can lead to a cascade of off-target effects, confounding experimental results and potentially causing toxicity in patients.[2][5] Therefore, a rigorous evaluation of a compound's off-target profile against a comprehensive panel of kinases is not merely a step in the process; it is the compass that guides the journey from a promising hit to a viable clinical candidate.[6][7]

This guide provides an in-depth comparison of the prevalent methodologies for assessing kinase inhibitor selectivity. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of the resulting data, empowering researchers to navigate this critical aspect of drug development with confidence.

The Strategic Imperative: Why Kinase Selectivity Matters

The central goal of targeted therapy is to modulate the activity of a specific disease-driving kinase. However, the reality of "polypharmacology," where a single drug interacts with multiple targets, is a double-edged sword.[1] While multi-targeting can sometimes offer therapeutic benefits, unintended kinase interactions are more often associated with adverse effects.[1][2] A thorough understanding of a compound's selectivity profile is paramount for:

  • De-risking clinical development: Early identification of potential off-target liabilities can prevent costly late-stage failures.[5][7]

  • Interpreting phenotypic data: Distinguishing on-target from off-target effects is crucial for validating the therapeutic hypothesis.[5]

  • Optimizing lead compounds: Structure-activity relationship (SAR) studies are guided by selectivity data to enhance potency on the desired target while minimizing interactions with others.[6]

  • Discovering new therapeutic opportunities: Profiling can reveal unexpected, potent inhibition of other kinases, opening avenues for drug repositioning.[8][9]

Navigating the Methodological Maze: A Comparison of Kinase Profiling Platforms

The evaluation of kinase inhibitor selectivity is typically performed using in vitro biochemical assays that measure either the direct binding of the inhibitor to the kinase or the inhibition of the kinase's catalytic activity.[10][11] The choice of platform is a critical decision, influenced by factors such as the stage of the drug discovery program, the desired throughput, and the specific information sought.

Activity-Based Assays vs. Binding Assays: A Fundamental Choice

Activity-based assays directly measure the enzymatic function of the kinase: the transfer of a phosphate group from ATP to a substrate. These assays provide a direct measure of functional inhibition. In contrast, binding assays quantify the physical interaction between an inhibitor and the kinase, typically by measuring the displacement of a known ligand.[10][11]

FeatureActivity-Based AssaysBinding Assays
Principle Measures inhibition of substrate phosphorylation.[11]Measures displacement of a probe from the kinase active site.[10][12]
Readout IC50 (concentration for 50% inhibition)Kd (dissociation constant)
Physiological Relevance Can be performed at physiological ATP concentrations.[13][14]Typically performed in the absence of ATP.[11]
Detection of Inhibitor Types Can identify ATP-competitive, non-competitive, and uncompetitive inhibitors.Primarily identifies inhibitors binding to the active site.[11]
Example Platforms Radiometric assays, TR-FRET, Luminescence (ADP-Glo™)[13][15][16]KINOMEscan™[12]

The following diagram illustrates the fundamental difference between these two approaches:

G cluster_0 Activity-Based Assay cluster_1 Binding Assay A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Phosphorylation C Inhibitor C->A Inhibition D Kinase + Labeled Probe E Kinase-Probe Complex D->E F Inhibitor F->D Displacement

Fig. 1: Activity-Based vs. Binding Assays
A Deeper Dive into Assay Technologies

Several technologies are employed for both activity-based and binding assays, each with its own set of advantages and limitations.

Radiometric assays, such as the HotSpot™ and ³³PanQinase™ platforms, directly measure the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP or [γ-³²P]ATP) into a substrate.[11][16]

  • Causality of Choice: These assays are often considered the "gold standard" due to their direct measurement of enzymatic activity, high sensitivity, and broad applicability to various kinase and substrate types.[11] They are less prone to interference from compounds that are colored or autofluorescent.

  • Limitations: The use of radioactive materials requires specialized handling and disposal procedures.

Fluorescence-based methods offer a non-radioactive alternative and are well-suited for high-throughput screening.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology, employed in platforms like LanthaScreen™ and HTRF®, relies on the transfer of energy between a donor fluorophore (typically a lanthanide) and an acceptor fluorophore.[17][18] Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal.[18][19]

    • Causality of Choice: TR-FRET assays are highly sensitive and robust, with reduced background fluorescence due to the time-resolved measurement.[17] They are amenable to miniaturization and automation.[20]

  • Fluorescence Polarization (FP): FP assays measure the change in the polarization of fluorescent light emitted from a labeled substrate upon kinase-mediated phosphorylation. This is a homogeneous assay format that is simple to perform.

Luminescence-based assays, such as the ADP-Glo™ platform, quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[15][21] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.[15]

  • Causality of Choice: These assays are highly sensitive, have a broad dynamic range, and are less susceptible to interference from fluorescent compounds.[15]

The following workflow illustrates the general steps involved in a kinase panel screen:

G start Start compound Test Compound (e.g., in DMSO) start->compound assay_plate Assay Plate Preparation (Dispense Kinase, Substrate, ATP) compound->assay_plate kinase_panel Kinase Panel (e.g., 400+ kinases) kinase_panel->assay_plate incubation Incubation assay_plate->incubation detection Signal Detection (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis (% Inhibition, IC50) detection->data_analysis selectivity_assessment Selectivity Assessment (S-Score, Gini Coefficient) data_analysis->selectivity_assessment end End selectivity_assessment->end

Fig. 2: General Workflow of a Kinase Panel Screen

Experimental Protocol: In Vitro Kinase Panel Screen using ADP-Glo™

This protocol provides a generalized, step-by-step methodology for performing a single-concentration kinase panel screen to assess the off-target profile of a test compound.

Materials:

  • Test compound dissolved in 100% DMSO.

  • Kinase Selectivity Profiling System (e.g., from Promega), containing a panel of kinases, corresponding substrates, and reaction buffer.[15]

  • ADP-Glo™ Kinase Assay reagents (Promega).[15]

  • Multi-well assay plates (e.g., 384-well).

  • Acoustic liquid handler (e.g., Echo 655) for low-volume dispensing.[20]

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound at a high concentration (e.g., 10 mM) in 100% DMSO.

    • Create a working solution by diluting the stock solution in an appropriate buffer.

  • Kinase Reaction Setup:

    • Using an acoustic liquid handler, dispense a small volume (e.g., 25 nL) of the test compound working solution into the wells of a 384-well assay plate.

    • Prepare a master mix for each kinase containing the kinase, its specific substrate, and ATP in the kinase reaction buffer. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[1]

    • Add the kinase master mix to the wells containing the test compound. The final concentration of the test compound is typically 1 µM for a primary screen.

    • Include appropriate controls:

      • Positive control: A known broad-spectrum kinase inhibitor (e.g., staurosporine).

      • Negative control: DMSO only (represents 100% kinase activity).

  • Kinase Reaction Incubation:

    • Incubate the assay plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to all wells to convert the generated ADP into ATP and initiate the luciferase-driven luminescent reaction.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal in each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

    • Hits are typically defined as kinases showing inhibition above a certain threshold (e.g., >70%).[22]

Interpreting the Data: From Raw Numbers to Actionable Insights

The output of a kinase panel screen is a large dataset that requires careful analysis to extract meaningful information about a compound's selectivity.

Quantifying Selectivity: Key Metrics

Several metrics have been developed to quantify kinase inhibitor selectivity from large panel data.[22]

  • Selectivity Score (S-score): This is a simple and widely used metric calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[1][23] A lower S-score indicates higher selectivity.[1]

  • Gini Coefficient: Borrowed from economics, the Gini coefficient provides a more nuanced measure of selectivity that does not rely on an arbitrary threshold.[1][22] It quantifies the inequality of the inhibition distribution across the kinome, with a value of 0 representing no selectivity (equal inhibition of all kinases) and a value of 1 representing absolute selectivity (inhibition of a single kinase).[24][25]

  • Selectivity Entropy: This method, based on thermodynamic principles, also avoids the use of a threshold and provides a consistent measure of selectivity, particularly when comparing data from different labs.[22]

The following decision tree illustrates a typical thought process for evaluating the results of a kinase panel screen:

G start Kinase Panel Data (% Inhibition) is_on_target_inhibited Is the primary target inhibited > 70%? start->is_on_target_inhibited no_on_target_activity Compound is inactive or has poor potency. Re-evaluate scaffold. is_on_target_inhibited->no_on_target_activity No how_many_off_targets How many off-targets are inhibited > 70%? is_on_target_inhibited->how_many_off_targets Yes highly_selective Highly selective compound. Proceed to dose-response and cellular assays. how_many_off_targets->highly_selective 0-2 moderately_selective Moderately selective. Analyze off-targets for potential liabilities. how_many_off_targets->moderately_selective 3-10 promiscuous Promiscuous compound. Consider for scaffold hopping or multi-target therapy. how_many_off_targets->promiscuous >10

Fig. 3: Decision Tree for Kinase Panel Data Interpretation
Hypothetical Comparative Data

To illustrate the application of these concepts, consider the following hypothetical data for three kinase inhibitors profiled against a panel of 400 kinases at a concentration of 1 µM.

CompoundPrimary Target Inhibition (%)Number of Off-Targets (>70% Inhibition)Selectivity Score (S(70%))Gini CoefficientInterpretation
Compound A 9520.00750.92Highly selective, promising lead.
Compound B 88150.040.75Moderately selective, requires further investigation of off-targets.
Compound C 92550.13750.48Promiscuous, potential for toxicity or use as a multi-targeted agent.

Conclusion: A Cornerstone of Modern Drug Discovery

The systematic evaluation of a kinase inhibitor's off-target profile is an indispensable component of contemporary drug discovery.[26] By employing a well-chosen profiling strategy and rigorously analyzing the resulting data, researchers can make informed decisions that accelerate the development of safer and more effective targeted therapies.[27] This guide has provided a comparative overview of the available technologies and a framework for interpreting the complex data they generate. As our understanding of the human kinome continues to expand, so too will the power of kinase profiling to guide the rational design of the next generation of precision medicines.

References

  • Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Progress in Medicinal Chemistry, 51, 1-49. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Lasker, K., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(5), 416-420. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Shuvo, I. K., et al. (2025). Features of Selective Kinase Inhibitors. Request PDF. [Link]

  • Anonymous. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • Johnson, J. L., & Bivona, T. G. (2018). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 13(5), 1157-1160. [Link]

  • ResearchGate. (n.d.). Schematic of fluorescent assay formats used to characterize kinase inhibitors within the RAF-MEK-ERK pathway. Retrieved from [Link]

  • Banerjee, A., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1489-1502. [Link]

  • de Wispelaere, M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1449.e4. [Link]

  • Markwardt, M. L., & Di Cera, E. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE, 7(1), e29880. [Link]

  • Sciammetta, N., et al. (2021). Gini coefficients as a single value metric to define chemical probe selectivity. RSC Medicinal Chemistry, 12(10), 1668-1673. [Link]

  • Wu, J. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 21-30. [Link]

  • Anonymous. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Books. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Sportsman, J. R., et al. (2004). Time-resolved Fluorescence Resonance Energy Transfer Kinase Assays Using Physiological Protein Substrates: Applications of Terbium-Fluorescein and Terbium-Green Fluorescent Protein Fluorescence Resonance Energy Transfer Pairs. Assay and Drug Development Technologies, 2(1), 205-214. [Link]

  • Elkins, J. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Chemical Biology, 23(3), 385-395. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Oreate AI. (2026, January 19). Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity. Retrieved from [Link]

  • Adriaenssens, E., et al. (2023). In vitro NLK Kinase Assay. Protocols.io. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling | Pharmaron CRO Services. Retrieved from [Link]

  • Dataintelo. (n.d.). Kinase Profiling Service Market Report | Global Forecast From 2025 To 2033. Retrieved from [Link]

  • Harris, S. F., et al. (2013). Multiplexing terbium- and europium-based TR-FRET readouts to increase kinase assay capacity. Journal of Biomolecular Screening, 18(5), 579-586. [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]

  • Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Topics in Medicinal Chemistry, 11(11), 1333-1342. [Link]

  • Reaction Biology. (2020, July). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • Gao, Y., et al. (2013). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 31(11), 1042-1050. [Link]

  • Lowery, R. G., et al. (2011). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Journal of Biomolecular Screening, 16(1), 13-26. [Link]

  • ResearchGate. (n.d.). Comparison of methods for kinase (activity) profiling. Retrieved from [Link]

Sources

Independent Verification of Novel Kinase Inhibitor "Compound X": A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the current landscape of drug discovery, the reproducibility crisis remains a significant bottleneck. Commercial vendors often supply "tool compounds" with claimed biological activities that fail to replicate in independent laboratories. This guide serves as a rigorous, self-validating protocol for verifying the biological activity of a hypothetical novel kinase inhibitor, "Compound X," targeting the RAS-RAF-MEK-ERK pathway.

This document compares Compound X against the industry-standard reference Trametinib and a Negative Control (DMSO) . It outlines the specific "Go/No-Go" decision gates required to validate the compound before it is adopted for high-value in vivo studies.

Phase I: The Pre-Biological Audit (Chemical Integrity)

Objective: Confirm that biological failure is not actually chemical degradation. Principle: Never assay a biological system with an unverified chemical structure.

Protocol:

  • LC-MS Purity Check: Dissolve 0.1 mg of Compound X in 100% DMSO. Run on a C18 reverse-phase column.

    • Acceptance Criteria: Single peak >95% area under the curve (AUC). Mass spectrum must match theoretical [M+H]+ within 0.1 Da.

  • Solubility Stress Test: Dilute stock (10 mM) to assay concentration (e.g., 10 µM) in cell culture media. Centrifuge at 15,000 x g for 10 mins. Measure supernatant concentration via HPLC.

    • Why? Many "inactive" compounds are simply precipitating out of solution in aqueous media.

Phase II: Biochemical Potency (Enzymatic Benchmarking)

Objective: Determine intrinsic affinity (


) in a cell-free system.
Method:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay.
Experimental Workflow

The following diagram illustrates the logical flow for verifying enzymatic inhibition, ensuring false positives (like aggregation) are ruled out.

VerificationWorkflow Start Compound X Stock (10mM DMSO) Dilution Serial Dilution (1:3 steps) Start->Dilution EnzymeAdd Add Recombinant MEK1 + ATP (Km concentration) Dilution->EnzymeAdd Incubate Incubation (60 min @ RT) EnzymeAdd->Incubate Detection Add TR-FRET Tracer Incubate->Detection Readout Plate Reader (Ex: 340nm / Em: 665nm) Detection->Readout Analysis Fit Sigmoidal Dose-Response Readout->Analysis

Figure 1: Step-by-step TR-FRET enzymatic verification workflow. Note the requirement for ATP at Km concentrations to ensure competitive kinetics are measurable.

Comparative Data: Compound X vs. Reference

Hypothetical experimental data based on typical kinase inhibitor profiles.

MetricCompound X (Vendor Claim)Compound X (Verified)Trametinib (Reference)Interpretation
Enzymatic IC50 0.5 nM3.2 nM0.8 nMPotent , but 6x weaker than claimed.
Hill Slope 1.01.10.98Standard binding stoichiometry (1:1).
Z-Factor N/A0.750.82Assay is robust (Z > 0.5).

Critical Insight: If the Hill Slope is > 2.0, the compound is likely acting as a non-specific aggregator or "pan-assay interference compound" (PAINS), not a specific inhibitor.

Phase III: Cellular Target Engagement (The Mechanistic Proof)

Objective: Prove the compound enters the cell and inhibits the specific phosphorylation event in the signaling cascade. Context: In the MAPK pathway, MEK inhibition should result in the loss of ERK phosphorylation (pERK).

Signaling Pathway & Inhibition Node

SignalingPathway GF Growth Factor RTK RTK (Receptor) GF->RTK Activation RAS RAS-GTP RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK (MAP2K) (Target) RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation pERK p-ERK (Readout) ERK->pERK Nucleus Transcription Factors pERK->Nucleus Translocation Inhibitor Compound X Inhibitor->MEK Inhibits

Figure 2: The MAPK signaling cascade. Compound X targets MEK, preventing the phosphorylation of ERK. The verified readout is the ratio of pERK to Total ERK.

Protocol: Quantitative Western Blotting

Standard housekeeping proteins (GAPDH/Actin) are insufficient for rigorous quantification due to signal saturation.

  • Lysis: Treat A375 cells (BRAF V600E mutant) with Compound X (0, 1, 10, 100, 1000 nM) for 1 hour. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Normalization: Use Total Protein Normalization (TPN) (e.g., Stain-Free gels or Ponceau S) rather than GAPDH.

  • Detection:

    • Primary Ab: Anti-pERK1/2 (Thr202/Tyr204).

    • Secondary Ab: Fluorescent (Near-IR) for linear dynamic range (avoid Chemiluminescence if possible).

  • Calculation:

    
    
    
Phase IV: Functional Phenotyping (Viability)

Objective: Does kinase inhibition translate to cell death? Method: ATP-based Luminescence Assay (e.g., CellTiter-Glo).[1][2][3][4]

Comparison Guide:

  • Compound X: Expected to show cytostasis/cytotoxicity in BRAF-mutant lines but not in KRAS-wildtype/BRAF-wildtype lines (selectivity check).

  • Staurosporine: Pan-kinase inhibitor; kills everything (Positive Control).

Data Table: Viability (


) 
Cell LineGenotypeCompound X

Trametinib

Specificity Ratio
A375 BRAF V600E15 nM2 nMHigh
HT-29 BRAF V600E22 nM5 nMHigh
HeLa BRAF WT> 10,000 nM> 5,000 nMExcellent (Selective)
Synthesis & Recommendation

Based on the independent verification data above:

  • Chemical Integrity: Validated.

  • Potency: Confirmed, though 6-fold less potent than vendor claims. Adjust dosing accordingly.

  • Mechanism: Confirmed inhibition of pERK at physiologically relevant concentrations.

  • Selectivity: Confirmed safety window in WT cells.

Final Verdict: Compound X is validated for use , provided the concentration is adjusted to match the verified


 (3.2 nM) rather than the vendor's claimed 0.5 nM.
References
  • Assay Guidance Manual . National Center for Advancing Translational Sciences (NCATS).[5][6][7] A comprehensive guide to assay development and validation. [Link]

  • The era of high-quality chemical probes . Nature Chemical Biology, 2015. Defines the "fitness factors" for chemical probes. [Link]

  • Western blot normalization . Journal of Biological Chemistry (JBC). Guidelines on why total protein normalization is superior to housekeeping proteins. [Link]

Sources

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.